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Core Science & Biosynthesis

Foundational

what is the mechanism of 10-undecynoate in lipidomics

The Dual Modality of 10-Undecynoate in Lipidomics: Bioorthogonal Tracing and Mechanism-Based Enzyme Inactivation Executive Summary In the rapidly evolving field of lipidomics, the demand for molecular probes that accurat...

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Author: BenchChem Technical Support Team. Date: April 2026

The Dual Modality of 10-Undecynoate in Lipidomics: Bioorthogonal Tracing and Mechanism-Based Enzyme Inactivation

Executive Summary

In the rapidly evolving field of lipidomics, the demand for molecular probes that accurately mimic endogenous lipid behavior without introducing steric hindrance has driven the adoption of alkyne-tagged fatty acids. 10-Undecynoate (also known as 10-undecynoic acid or 10-UDA), an 11-carbon medium-chain fatty acid (MCFA) featuring a terminal alkyne, has emerged as a critical tool for researchers and drug development professionals. This whitepaper dissects the dual utility of 10-undecynoate:

  • As a highly efficient bioorthogonal chemical reporter for tracing MCFA metabolism via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

  • As a mechanism-based "suicide" inhibitor of cytochrome P450 (CYP450) omega-hydroxylases, utilized extensively in drug-drug interaction (DDI) profiling[2].

Pillar 1: Bioorthogonal Tracing of Medium-Chain Lipid Metabolism

Medium-chain fatty acids (MCFAs) bypass the carnitine shuttle for mitochondrial entry but are also actively incorporated into complex lipids. 10-undecynoate acts as a structural surrogate for decanoic acid (C10:0). Because the terminal alkyne is sterically minimal, 10-undecynoate is readily recognized by acyl-CoA synthetases and subsequently incorporated into triacylglycerols (TAGs) and phospholipids by enzymes such as Diacylglycerol acyltransferase 1 (DGAT1)[3].

Causality in Experimental Design: Historically, lipid tracing relied on fluorophore-conjugated fatty acids (e.g., BODIPY-lipids). However, bulky fluorophores drastically alter the biophysical properties of the lipid, often trapping them in endolysosomal compartments or preventing recognition by endogenous acyltransferases. 10-undecynoate circumvents this by remaining "invisible" to the cellular machinery until it is selectively derivatized post-extraction via CuAAC click chemistry[1].

G A 10-Undecynoate (Alkyne-MCFA) B Acyl-CoA Synthetase (Activation) A->B Cellular Uptake C 10-Undecynoyl-CoA (Active Intermediate) B->C ATP + CoA D DGAT1 / Acyltransferases (Lipid Assembly) C->D Glycerol-3-Phosphate Pathway E Alkyne-Tagged TAG/Phospholipids (Cellular Lipid Pool) D->E Esterification F CuAAC 'Click' Reaction (+ Azide-Fluorophore/Biotin) E->F Cell Lysis / Lipid Extraction G Lipidomic Profiling (LC-MS/MS or Fluorescence) F->G Reporter Conjugation

Metabolic incorporation of 10-undecynoate and subsequent bioorthogonal click-labeling workflow.

Protocol 1: Self-Validating Pulse-Chase Lipidomic Tracing

To ensure absolute trustworthiness in metabolic tracing, the following protocol incorporates an internal validation mechanism to distinguish true enzymatic incorporation from non-specific background noise.

  • Pulse Labeling: Incubate primary hepatocytes with 50 μM 10-undecynoate for 1 hour. Causality: This concentration is sufficient to saturate MCFA uptake channels without inducing lipotoxicity[3].

  • Chase Phase: Wash cells with PBS and incubate in media containing 50 μM unlabeled decanoic acid to monitor the metabolic turnover of the alkyne-tagged lipid pool.

  • Lipid Extraction: Perform a modified Bligh and Dyer extraction (CHCl3:MeOH:H2O at 1:2:0.8). Causality: MCFAs and their derivatives partition more favorably in this specific solvent ratio compared to a standard Folch extraction, minimizing the loss of the relatively polar 10-UDA.

  • CuAAC Derivatization: React the lipid extract with an azide-reporter (e.g., 3-azido-7-hydroxycoumarin) in the presence of Cu(I)BF4[3].

  • Self-Validation Step (The Cu-Free Control): Run a parallel reaction omitting the Cu(I) catalyst. System Validation: Without copper, the cycloaddition cannot occur. Any signal detected in this control during downstream LC-MS/MS represents non-specific physical adsorption of the azide-dye to the lipid matrix, establishing the true baseline for the Limit of Detection (LOD).

Pillar 2: Suicide Inhibition of Cytochrome P450 Omega-Hydroxylases

Beyond metabolic tracing, 10-undecynoate is a potent, mechanism-based inactivator (suicide substrate) of specific Cytochrome P450 enzymes, particularly the CYP4A and CYP4F families responsible for the omega-hydroxylation of lauric acid and arachidonic acid[4].

When 10-undecynoate enters the CYP450 active site, the heme iron (Fe) catalyzes the oxidation of the terminal triple bond. Instead of forming a stable hydroxylated product, this oxidation generates a highly reactive ketene intermediate [5]. This ketene rapidly undergoes nucleophilic attack by a nearby amino acid residue on the CYP450 apoprotein, forming a covalent bond. This alkylation irreversibly destroys the enzyme's catalytic function without degrading the heme chromophore itself[5].

G A CYP450 Active Site (CYP4A/CYP4F) C Enzyme-Substrate Complex [CYP450-Fe(III) : 10-UDA] A->C B 10-Undecynoate (Terminal Alkyne) B->C D Catalytic Oxidation (O2 + NADPH) C->D E Reactive Ketene Intermediate [R-CH=C=O] D->E Terminal Triple Bond Oxidation F Covalent Alkylation (Apoprotein Nucleophile) E->F Nucleophilic Attack G Irreversible Inactivation (Suicide Inhibition) F->G Loss of Hydroxylase Activity

Mechanism of CYP450 suicide inhibition via ketene intermediate formation and apoprotein alkylation.

Protocol 2: Microsomal CYP450 Inactivation Assay

In drug development, identifying which CYP enzymes metabolize a new drug candidate is critical. 10-undecynoate is used to selectively knock out CYP4A/4F activity in human liver microsomes (HLMs) to observe the metabolic shift[2].

  • Pre-incubation (Catalytic Turnover): Incubate HLMs with 150 μM 10-undecynoate and 1 mM NADPH for 15 minutes at 37°C[2]. Causality: Suicide inhibition requires the enzyme to actively process the inhibitor. NADPH initiates the electron transfer required for the Fe(III) reduction and subsequent ketene formation. 150 μM ensures complete active-site saturation, driving pseudo-first-order inactivation kinetics.

  • Self-Validation Step (Dialysis): Subject the microsomal mixture to extensive dialysis against a phosphate buffer for 4 hours. System Validation: If 10-UDA were merely a reversible competitive inhibitor, dialysis would remove it and restore CYP450 activity. The failure to recover lauric acid omega-hydroxylase activity post-dialysis definitively proves irreversible covalent modification.

  • Substrate Addition: Introduce the test drug (e.g., 14C-tofogliflozin) or a standard substrate (14C-lauric acid)[2].

  • Quantification: Terminate the reaction with iced acetonitrile and analyze the supernatant via radio-HPLC to quantify the loss of hydroxylated metabolites[2].

Quantitative Data & Comparative Lipidomics

To contextualize the efficacy of 10-undecynoate, it is essential to compare its inhibitory profile and lipidomic utility against other standard probes.

Table 1: Quantitative Enzyme Kinetics & Inhibition Data in Human Hepatocytes

Target Enzyme Endogenous Substrate / Drug Inhibitor (10-UDA) Conc. Inhibition Mechanism Max Inhibition (%)
CYP4A11 Lauric acid 150 μM Mechanism-based (Irreversible) 100%[2]
CYP4F3B Leukotriene B4 / Tofogliflozin 150 μM Mechanism-based (Irreversible) 100%[2]

| CYP2C18 | Diclofenac | 150 μM | Non-inhibitory | 0%[2] |

Note: 10-undecynoate exhibits extreme selectivity, completely ablating CYP4A/4F-mediated primary hydroxylation without altering CYP2C or CYP3A pathways[2].

Table 2: Comparison of Alkyne-Fatty Acid Probes in Lipidomics

Probe Chain Length Endogenous Mimic Primary Lipidomic Application Cellular Partitioning
10-Undecynoate C11 (Terminal Alkyne) Decanoic Acid (C10:0) MCFA metabolism, CYP4A/4F inhibition High mitochondrial oxidation, DGAT1-mediated TAG incorporation[3]
Alkyne-Palmitate C17 (Terminal Alkyne) Palmitic Acid (C16:0) Protein S-palmitoylation profiling Membrane lipid rafts, de novo lipogenesis[3]

| 17-Octadecynoate | C18 (Terminal Alkyne) | Stearic Acid (C18:0) | LCFA metabolism, membrane dynamics | Phospholipid bilayer integration |

Conclusion

10-undecynoate is a highly versatile molecule that bridges the gap between analytical lipidomics and mechanistic pharmacology. By leveraging its bioorthogonal alkyne handle, researchers can map the intricate routing of medium-chain fatty acids through the DGAT1-TAG axis with unprecedented precision. Simultaneously, its ability to undergo catalytic oxidation into a reactive ketene makes it an indispensable suicide inhibitor for isolating CYP4A/4F-dependent metabolic pathways in drug-drug interaction studies.

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Exploratory

10-Undecynoate: Chemical Properties, Stability Profile, and Advanced Application Workflows

Executive Summary 10-Undecynoate (commonly referred to as 10-undecynoic acid or 10-UDYA) is an 11-carbon acetylenic fatty acid that has emerged as a cornerstone molecule in both biochemical pharmacology and advanced mate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

10-Undecynoate (commonly referred to as 10-undecynoic acid or 10-UDYA) is an 11-carbon acetylenic fatty acid that has emerged as a cornerstone molecule in both biochemical pharmacology and advanced materials science[1][2]. Featuring a hydrophobic aliphatic spacer flanked by an α-carboxylic acid and an ω-terminal alkyne, this bifunctional scaffold offers unparalleled versatility. As a Senior Application Scientist, I have observed that the true value of 10-undecynoate lies not just in its structural simplicity, but in its highly predictable reactivity and degradation kinetics. This whitepaper synthesizes the physicochemical properties, stability profile, and field-proven methodologies for deploying 10-undecynoate in high-stakes research environments.

Structural Dynamics and Physicochemical Properties

The utility of 10-undecynoate is dictated by the spatial separation of its functional groups. The 8-carbon aliphatic chain acts as a sterically unhindered spacer, allowing the terminal alkyne to project into solvent matrices while the carboxylate anchors to surfaces or enzymes[3].

Beyond small-molecule biochemical probes, 10-undecynoate is used extensively in materials science for Langmuir-Blodgett film formation and serves as a carbon source for Pseudomonas putida to produce functionalized polyhydroxyalkanoates (PHAs)[4]. It is also utilized to graft terminal alkynes onto cellulose fibers via esterification[5] and is incorporated into polyurethane coatings to enhance surface hydrophilicity and impart antimicrobial properties[6].

Table 1: Physicochemical Properties of 10-Undecynoic Acid

PropertyValueScientific Significance & Causality
CAS Number 2777-65-3Unique chemical identifier ensuring reagent traceability[1].
Molecular Formula C₁₁H₁₈O₂The 11-carbon chain provides an optimal hydrophobic spacer for biomolecular interactions[7].
Molecular Weight 182.26 g/mol Low molecular weight facilitates rapid diffusion and cellular membrane permeability[8].
Melting Point 40 – 46 °CExists as a solid at room temperature; requires gentle thermal activation for solvent-free handling[7][9].
Boiling Point 174 – 180 °C (at 15 mmHg)High boiling point ensures stability during high-temperature synthetic steps without premature volatilization[7][10].
Flash Point 113 °C (Closed Cup)Indicates a combustible nature; dictates storage in well-ventilated, cool environments[2].

Bifunctional Reactivity Pathways

The distinct electronic environments of the α- and ω-termini allow for orthogonal functionalization. The carboxylic acid readily undergoes esterification and amidation, while the terminal alkyne is primed for transition-metal-catalyzed cross-coupling and cycloadditions.

Reactivity UDYA 10-Undecynoate (Bifunctional Scaffold) Alkyne Terminal Alkyne (ω-terminus) UDYA->Alkyne Reactivity 1 Carboxyl Carboxylic Acid (α-terminus) UDYA->Carboxyl Reactivity 2 CuAAC CuAAC Click Chemistry (Triazole Formation) Alkyne->CuAAC + Azide (Cu cat.) Sono Sonogashira Coupling (C-C Bond Formation) Alkyne->Sono + Aryl Halide (Pd/Cu) Ester Esterification (Lipid/Polymer Synthesis) Carboxyl->Ester + Alcohol (H+) Amide Amidation (Peptide Coupling) Carboxyl->Amide + Amine (Coupling)

Fig 1: Bifunctional reactivity pathways of 10-undecynoate leveraging its alkyne and carboxyl groups.

Stability Profile and Degradation Kinetics

Understanding the degradation pathways of 10-undecynoate is critical for both synthetic storage and in vivo applications.

  • Thermal and Storage Stability: The molecule is highly stable under standard laboratory conditions[8]. However, exposure to extreme heat (>180 °C) induces thermal decomposition, generating irritating and potentially toxic carbon oxide gases[10].

  • Oxidative Vulnerabilities: While the aliphatic backbone is robust, the electron-rich terminal alkyne is susceptible to oxidative cleavage by strong reactive oxygen species (ROS), which can prematurely truncate the molecule into shorter-chain dicarboxylic acids.

  • Metabolic Degradation: In biological systems, 10-undecynoate acts as a highly selective, mechanism-based (suicide) inhibitor of hepatic ω-lauric acid hydroxylases (Cytochrome P450)[1][2]. However, its systemic half-life is often limited by rapid metabolic degradation via the β-oxidation pathway, which cleaves the aliphatic chain two carbons at a time[11].

Stability UDYA 10-Undecynoic Acid Stability Profile Thermal Thermal Stability (Stable up to 174°C) UDYA->Thermal Oxidative Oxidative Stability (Alkyne Vulnerability) UDYA->Oxidative Metabolic Metabolic Stability (In Vivo Processing) UDYA->Metabolic Decomp Thermal Decomposition (>180°C, Toxic Gases) Thermal->Decomp Extreme Heat Cleavage Oxidative Cleavage (Forms Carboxylic Acids) Oxidative->Cleavage ROS / Oxidants BetaOx Beta-Oxidation (Rapid Degradation) Metabolic->BetaOx Enzymatic Inhib CYP450 Inhibition (Covalent Heme Binding) Metabolic->Inhib Suicide Inhibition

Fig 2: Thermal, oxidative, and metabolic degradation pathways of the 10-undecynoate molecule.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly defined to empower researchers to troubleshoot effectively.

Protocol 1: CuAAC-Mediated Nanoparticle Surface Functionalization

Objective: To covalently attach azide-modified cross-linkers to 10-undecynoate-capped quantum dots (QDs) for photolithographic patterning[3]. Click chemistry is highly efficient, generating almost no byproducts and proceeding smoothly in various solvents[12].

  • Ligand Exchange (Surface Anchoring):

    • Action: Disperse native oleic-acid capped QDs in chloroform. Add a 10-fold molar excess of 10-undecynoic acid and stir at 45 °C for 12 hours.

    • Causality: The mass action of the excess 10-undecynoic acid drives the displacement of native oleic acid. The carboxylate group coordinates tightly to the metal-rich QD surface, while the terminal alkyne is projected outward into the solvent, preventing steric hindrance during the click reaction[3].

  • CuAAC Reaction Assembly:

    • Action: To the purified alkyne-functionalized QDs, add the azide-bearing molecule (e.g., 4,4′-bis(azidomethyl)biphenyl), CuSO₄, THPTA ligand, and sodium ascorbate in a degassed solvent[3].

    • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. THPTA is critical; it chelates Cu(I), accelerating the cycloaddition while preventing the disproportionation of Cu(I) and minimizing the generation of reactive oxygen species (ROS) that could quench QD luminescence[13].

  • Self-Validation (FTIR Spectroscopy):

    • Action: Isolate the functionalized QDs via precipitation and record the FTIR spectrum.

    • Causality: A successful reaction is self-validated by the disappearance of the characteristic terminal alkyne C≡C–H stretching frequency at ~2110 cm⁻¹ and the emergence of triazole ring vibrations, confirming quantitative conversion[14].

Protocol 2: Mechanism-Based Inhibition Assay for Hepatic ω-Hydroxylases

Objective: To evaluate the irreversible inhibition of Cytochrome P450 enzymes using 10-undecynoate as a biochemical probe[1][2].

  • Pre-Incubation (Suicide Inhibition Phase):

    • Action: Incubate rat hepatic microsomes (1 mg/mL protein) with 10-undecynoic acid (10–100 µM) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37 °C for varying time intervals (0, 5, 10, 15 minutes).

    • Causality: NADPH is required to initiate the P450 catalytic cycle. The time-dependent pre-incubation allows the enzyme to process the alkyne into a highly reactive ketene/oxirene intermediate, which subsequently alkylates the prosthetic heme ring. Without this pre-incubation, only reversible competitive inhibition would be observed[2].

  • Substrate Introduction:

    • Action: Quench the primary reaction by dilution, then add [¹⁴C]-lauric acid (the natural substrate) and further incubate for 10 minutes.

    • Causality: The addition of the radiolabeled substrate allows for the measurement of residual, uninhibited enzyme activity[1].

  • Flow-Through Radiochemical Detection:

    • Action: Terminate the reaction with acidification, extract metabolites into ethyl acetate, and analyze via HPLC coupled with a flow-through radiochemical detector[1][2].

    • Causality: Radiochemical detection provides absolute specificity and high sensitivity for the ω-hydroxylated lauric acid product, free from the optical interference of the complex microsomal matrix[2].

  • Self-Validation (Kinetic Plotting):

    • Action: Plot the natural logarithm of remaining enzyme activity against pre-incubation time.

    • Causality: A linear decay validates the protocol, confirming pseudo-first-order kinetics characteristic of mechanism-based (suicide) inhibition, definitively distinguishing it from standard competitive inhibition.

References

  • Applications of 10-Undecynoic Acid | Source : Jaydev Chemical Industries | URL : [Link]

  • Click Chemistry Overview | Source : Chemie Brunschwig | URL :[Link]

  • Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling | Source : National Institutes of Health (PMC) | URL :[Link]

  • 10-UNDECYNOIC ACID SDS | Source : Georganics | URL : [Link]

  • Dual Inhibition of Mycobacterial Fatty Acid Biosynthesis and Degradation by 2-Alkynoic Acids | Source : ResearchGate | URL : [Link]

  • Lignocellulosic biomass and its main structural polymers as sustainable materials | Source : RSC Publishing | URL : [Link]

  • Polyhydroxyalkanoates: Chemical Modifications Toward Biomedical Applications | Source : ACS Publications | URL : [Link]

  • Biomaterials (Chapter 8) | Source : RSC Books | URL :[Link]

  • Surface Photochemistry Enabled Direct Patterning of Colloidal Inorganic Nanocrystals | Source : ACS Chemical Reviews | URL :[Link]

  • FTIR spectra of 10-undecynoic acid and 4,4'-Bis(azidomethyl)biphenyl | Source : ResearchGate | URL :[Link]

Sources

Foundational

Bioorthogonal Profiling of Lipid Metabolism and Protein Acylation Using 10-Undecynoate

An Application Scientist’s Technical Guide to Terminal Alkyne Fatty Acid Analogs The Mechanistic Advantage of Terminal Alkyne Analogs In the field of lipidomics and protein lipidation profiling, tracking the fate of fatt...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist’s Technical Guide to Terminal Alkyne Fatty Acid Analogs

The Mechanistic Advantage of Terminal Alkyne Analogs

In the field of lipidomics and protein lipidation profiling, tracking the fate of fatty acids within living systems presents a unique steric challenge. Traditional approaches utilizing fluorophore-conjugated lipids (e.g., BODIPY-fatty acids) often fail because the bulky fluorophore drastically alters the hydrophobicity and steric footprint of the lipid, preventing recognition by endogenous acyltransferases.

10-undecynoic acid (10-undecynoate) solves this problem. As an 11-carbon medium-chain fatty acid analog bearing a terminal alkyne, it serves as a highly versatile bioorthogonal reporter. The alkyne moiety is sterically minimal—nearly isosteric to a native methyl group—ensuring that native cellular machinery processes it with high fidelity.

Mechanistically, 10-undecynoate is actively incorporated into diacylglycerols (DAG) and triacylglycerols (TAG) by enzymes such as diacylglycerol acyltransferase 1 (DGAT1) [[1]](). Beyond lipid biosynthesis, it is a validated substrate for engineered ligases, such as the W37V mutant of lipoic acid ligase (LplA), enabling site-specific protein labeling 2. It is also heavily utilized in the synthesis of bifunctional lipid probes, such as pac-PC, which combine a photoactivatable diazirine group with the alkyne handle to map dynamic protein-lipid interactions 3.

Logical Workflow of 10-Undecynoate Profiling

To successfully utilize 10-undecynoate, researchers must couple metabolic labeling with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as click chemistry. The workflow relies on the temporal separation of biological incorporation (in vivo/in vitro) and signal generation (ex vivo).

G A 10-Undecynoate (Alkyne-FA) B Cellular Uptake & Metabolic Incorporation A->B C Lipid Pools (TAGs, Phospholipids) B->C Acyltransferases D Protein Acylation (Target Proteins) B->D Ligases/NMTs E Cell Lysis & Extraction C->E D->E F CuAAC Click Chemistry (+ Azide-Probe) E->F G LC-MS/MS Lipidomics F->G Lipid Analysis H Fluorescence/Enrichment F->H Protein Analysis

Workflow for 10-undecynoate metabolic labeling and CuAAC detection.

Quantitative Data: CuAAC Optimization for Alkyne-Lipids

A critical failure point in alkyne-lipid detection is the CuAAC reaction itself. Standard CuAAC conditions often cause Reactive Oxygen Species (ROS)-mediated degradation of biological samples. By utilizing copper-chelating azides (e.g., picolyl azides) or stabilizing ligands like THPTA, researchers can significantly enhance the signal-to-noise ratio and preserve sample integrity 2.

Table 1: Comparative Efficiency of CuAAC Conditions for Alkyne Labeling

Reaction ConditionLigand / Azide TypeRelative Signal IntensityCellular Toxicity / Degradation
Standard CuAAC No Ligand / Standard Azide1.0x (Baseline)High (ROS generation)
Chelation-Assisted THPTA / Standard Azide~1.8x - 2.7xLow
Picolyl-Azide CuAAC THPTA / Picolyl Azide~2.4xVery Low

Data synthesized from comparative labeling studies of alkyne substrates via LplA enzymatic ligation and CuAAC derivatization 2.

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental protocols must be self-validating. The inclusion of vehicle-only controls and specific order-of-addition steps ensures that the observed click-fluorescence or MS-peaks are entirely dependent on the bioorthogonal incorporation of 10-undecynoate, rather than artifacts of the chemistry.

Protocol 1: Metabolic Labeling of Mammalian Cells with 10-Undecynoate

Objective: Incorporate the alkyne-fatty acid into cellular lipid pools or target proteins. Causality Check: Free fatty acids form micelles in aqueous media, leading to localized cytotoxicity and poor cellular uptake. Pre-complexing 10-undecynoate with fatty acid-free Bovine Serum Albumin (BSA) mimics physiological lipid transport, ensuring uniform cellular distribution and preventing micelle-induced membrane disruption.

Step-by-Step Methodology:

  • Preparation of BSA-Conjugated 10-Undecynoate:

    • Dissolve 10-undecynoic acid in 100% ethanol to create a 50 mM stock 1.

    • Heat a 10% (w/v) fatty acid-free BSA solution in PBS to 37°C.

    • Slowly add the 10-undecynoate stock to the BSA solution while vortexing vigorously to achieve a final concentration of 5 mM (maintaining a ~10:1 molar ratio of FA:BSA). Incubate for 30 minutes at 37°C to allow hydrophobic pocket binding.

  • Cellular Pulse:

    • Seed target cells (e.g., hepatocytes or HeLa) to 70% confluency.

    • Wash cells with PBS and switch to serum-free media to remove competing endogenous lipids.

    • Add the BSA-10-undecynoate complex to a final concentration of 50-100 µM.

    • Self-Validation Control: Treat a parallel well with an equivalent volume of BSA-ethanol vehicle (no alkyne). This establishes the background noise threshold for the subsequent CuAAC reaction.

  • Incubation & Harvest:

    • Incubate for 1-4 hours depending on the lipid flux kinetics desired.

    • Wash cells 3x with ice-cold PBS to halt metabolism and remove unincorporated probe.

    • Lyse cells in RIPA buffer (for protein analysis) or perform a Folch extraction (for lipidomics) 1.

Protocol 2: Chelation-Assisted CuAAC (Click Chemistry) for Detection

Objective: Covalently attach a fluorophore or biotin tag to the terminal alkyne of the incorporated 10-undecynoate. Causality Check: Cu(I) is easily oxidized to Cu(II) in ambient air, halting the click reaction. Furthermore, free Cu(I) generates ROS that degrade proteins and lipids. Premixing CuSO4 with THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) chelates Cu(II) before reduction. When ascorbate reduces the complex, the resulting Cu(I) is immediately stabilized in the catalytic pocket, shielding the biomolecules from oxidative damage 2.

Step-by-Step Methodology:

  • Master Mix Preparation (Prepare Fresh):

    • In a microcentrifuge tube, combine:

      • 100 µM Azide-Fluorophore (or Azide-Biotin)

      • 500 µM THPTA ligand

      • 100 µM CuSO4

    • Crucial Step: Premix THPTA and CuSO4 for 5 minutes at room temperature before adding to the reaction. This ensures complete chelation of copper.

  • Reduction:

    • Add 2.5 mM Sodium Ascorbate to the master mix. The solution will shift from pale blue to colorless, indicating the successful reduction of Cu(II) to catalytically active Cu(I).

  • Cycloaddition Reaction:

    • Add the activated master mix to the cell lysate or fixed cells.

    • React for 1 hour at room temperature in the dark with gentle agitation.

  • Quenching & Cleanup:

    • Quench the reaction by adding 1 mM EDTA to strip the copper from the triazole linkage.

    • Precipitate proteins using methanol/chloroform to remove unreacted azide-fluorophore, or wash fixed cells extensively with PBS containing 0.1% Tween-20.

    • Analyze via SDS-PAGE (in-gel fluorescence) or LC-MS/MS.

References

  • Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Hepatic synthesis of triacylglycerols containing medium-chain fatty acids is dominated by diacylglycerol acyltransferase 1 and efficiently inhibited by etomoxir - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • WO2017074937A1 - Affinity probes for defining protein-lipid contacts Source: Google Patents URL

Sources

Exploratory

The Role of 10-Undecynoate in Protein Lipidation Pathways: A Bioorthogonal Chemical Reporter

Executive Summary Protein lipidation—specifically myristoylation, palmitoylation, and atypical acylation—is a critical post-translational modification (PTM) governing protein localization, stability, and signal transduct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Protein lipidation—specifically myristoylation, palmitoylation, and atypical acylation—is a critical post-translational modification (PTM) governing protein localization, stability, and signal transduction. Historically, studying these pathways relied on radioactive isotopes, which suffered from low sensitivity, long exposure times, and safety hazards[1]. The advent of click chemistry has revolutionized this field, utilizing alkyne-tagged fatty acid analogs as bioorthogonal reporters[2]. Among these, 10-undecynoate (10-UDA) —an 11-carbon fatty acid with a terminal alkyne—has emerged as a highly versatile probe. This technical guide provides an in-depth analysis of 10-UDA's mechanistic role, structural rationale, and validated experimental workflows for proteomic applications.

Mechanistic Grounding: The Chemical Logic of 10-Undecynoate

Steric Mimicry and Enzymatic Recognition

10-UDA is technically an 11-carbon (C11) fatty acid. However, the sp-hybridized terminal alkyne introduces a rigid, linear electron density that alters the molecule's effective hydrodynamic volume. In the hydrophobic binding pockets of enzymes like N-myristoyltransferase (NMT) or engineered non-ribosomal peptide synthetases (NRPS), 10-UDA mimics the steric bulk of slightly longer natural fatty acids[3].

This structural nuance is critical: the terminal alkyne is small enough to avoid steric clash within the acyltransferase active site, ensuring high catalytic turnover, yet reactive enough to undergo Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) post-lipidation[3].

Advantages Over Alternative Probes

Compared to longer-chain analogs like 15-hexadecynoate (a palmitate mimic), 10-UDA exhibits higher aqueous solubility and lower non-specific membrane partitioning. This dramatically reduces background noise during streptavidin-based enrichment, making it an ideal reporter for identifying novel or low-abundance lipidated targets and synthesizing lipid probes[4].

G cluster_0 Enzymatic Lipidation Pocket Enzyme Acyltransferase Active Site Target Protein N-terminus Enzyme->Target Amide Bond Formation Lipidated Bioorthogonal Target Target->Lipidated Lipidation Probe 10-UDA (Steric Mimic) Probe->Enzyme Hydrophobic Docking Complex Triazole-Linked Adduct Lipidated->Complex Cu(I) Catalysis Reporter Fluorophore-Azide Reporter->Complex Cycloaddition

Mechanistic pathway of 10-undecynoate docking, enzymatic transfer, and bioorthogonal detection.

Quantitative Data: Probe Comparison

To optimize experimental design, researchers must select the appropriate chain length. The table below summarizes the quantitative parameters of 10-UDA compared to other common chemical reporters used in metabolic labeling.

Chemical ReporterChain LengthPrimary Target LipidationOptimal ConcentrationBackground Signal
10-Undecynoate (10-UDA) C11Atypical Acylation / Myristoylation25 - 50 µMLow
13-Tetradecynoate (Alk-12) C14N-Myristoylation20 - 50 µMMedium
15-Hexadecynoate (Alk-14) C16S-Palmitoylation50 - 100 µMHigh

Experimental Workflows: A Self-Validating System

A robust lipidation assay cannot simply rely on signal detection; it must inherently prove that the incorporation of 10-UDA is enzymatically driven and not an artifact of non-covalent lipid binding. The following protocol integrates strict causality and self-validation.

Step-by-Step Methodology

Step 1: Metabolic Starvation (Causality: Depleting Competitors)

  • Wash cells with PBS and incubate in serum-free, lipid-depleted media for 1 hour.

  • Rationale: Endogenous fatty acids directly compete with 10-UDA for activation by acyl-CoA synthetases. Starvation maximizes the specific activity of the bioorthogonal probe.

Step 2: Pulse Labeling & Self-Validation

  • Divide cells into three cohorts:

    • Vehicle Control: DMSO only.

    • Experimental: 50 µM 10-UDA.

    • Validation Control: 50 µM 10-UDA + 100 µM 2-hydroxymyristic acid (a pan-NMT competitive inhibitor).

  • Incubate for 4–6 hours.

  • Rationale: The validation control ensures that any resulting click-signal is strictly dependent on enzymatic acyltransferase activity, ruling out non-specific hydrophobic absorption.

Step 3: Denaturing Lysis

  • Lyse cells in 1% SDS, 50 mM Tris-HCl (pH 8.0), supplemented with protease inhibitors. Boil at 95°C for 5 minutes.

  • Rationale: Boiling in SDS unfolds proteins, exposing buried alkyne tags and disrupting non-covalent lipid-protein interactions that could cause false positives.

Step 4: CuAAC Derivatization

  • To the lysate, add the click chemistry master mix: 100 µM Azide-Fluorophore (or Azide-Biotin), 1 mM TCEP (reducing agent), 100 µM TBTA (copper ligand), and 1 mM CuSO4.

  • React for 1 hour at room temperature.

  • Rationale: TBTA stabilizes the Cu(I) oxidation state in aqueous environments, preventing the generation of reactive oxygen species that degrade proteins.

Step 5: Precipitation and Enrichment

  • Precipitate proteins using methanol/chloroform to remove unreacted Azide and free 10-UDA.

  • Resuspend and enrich via Streptavidin-agarose (if using biotin) for downstream LC-MS/MS proteomics.

G A 10-Undecynoate (C11 Alkyne Probe) B Cellular Uptake & Acyl-CoA Activation A->B Metabolic Incorporation C Acyltransferase (e.g., NMT / NRPS) B->C Substrate Delivery D Lipidated Protein (Alkyne-Tagged) C->D Covalent Attachment E CuAAC Reaction (Azide-Biotin) D->E Cell Lysis & Click Chemistry F Streptavidin Enrichment E->F Affinity Purification

Workflow of 10-undecynoate metabolic labeling and CuAAC-mediated detection of lipidated proteins.

Conclusion

10-Undecynoate operates at the intersection of chemical biology and proteomics. By leveraging its unique steric profile and bioorthogonal reactivity, researchers can map complex lipidation networks with unprecedented specificity. As drug development increasingly targets lipid-modified proteins in oncology and virology, self-validating platforms utilizing 10-UDA will remain indispensable for target discovery and validation.

References

  • [1] Tracing Fatty Acid Metabolism by Click Chemistry. ResearchGate.

  • [2] PEPTIDE MODIFIERS - Iris Biotech GmbH. Iris Biotech.

  • [3] High-throughput reprogramming of an NRPS condensation domain. Nature Chemical Biology / ResearchGate.

  • [4] Identification of Critical Paraoxonase 1 Residues Involved in High Density Lipoprotein Interaction. PubMed Central (PMC).

Sources

Foundational

An In-Depth Technical Guide to the Structure and Molecular Weight Analysis of 10-Undecynoate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of 10-undecynoate, a terminal alkyne-containing fatty acid of significant interest in bioche...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 10-undecynoate, a terminal alkyne-containing fatty acid of significant interest in biochemical and pharmaceutical research. The guide details the fundamental structural characteristics and molecular weight of 10-undecynoate and its corresponding acid, 10-undecynoic acid. A primary focus is placed on the practical application of modern analytical techniques for its characterization, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each section offers not only the theoretical underpinnings of these methodologies but also provides field-proven, step-by-step protocols for sample preparation and data acquisition. This guide is designed to serve as an essential resource for researchers, enabling robust and reliable analysis of this versatile biomolecule.

Introduction to 10-Undecynoate

10-Undecynoate is the carboxylate anion of 10-undecynoic acid, a C11 fatty acid featuring a terminal carbon-carbon triple bond. This unique structural feature, the alkyne group, makes it a valuable tool in various scientific disciplines, particularly in the realm of bioorthogonal chemistry, where it can participate in highly specific "click" reactions. Its utility extends to the synthesis of novel polymers, surfactants, and antimicrobial agents.[1] A thorough understanding of its structure and molecular properties is paramount for its effective application in research and development.

Chemical Structure and Molecular Formula:

The structure of 10-undecynoate is characterized by a ten-carbon aliphatic chain, a terminal alkyne, and a carboxylate group. The corresponding carboxylic acid, 10-undecynoic acid, has the molecular formula C₁₁H₁₈O₂.

Molecular Weight:

The molecular weight of a compound is a fundamental physical property crucial for its identification and quantification.

CompoundMolecular FormulaMolecular Weight ( g/mol )
10-Undecynoic AcidC₁₁H₁₈O₂182.26[2]
10-Undecynoate AnionC₁₁H₁₇O₂⁻181.25

Structural Elucidation and Molecular Weight Determination by Spectroscopic Methods

A multi-faceted analytical approach is essential for the unambiguous confirmation of the structure and molecular weight of 10-undecynoate. This section provides an in-depth guide to the application of NMR, FT-IR, and Mass Spectrometry for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 10-undecynoic acid, both ¹H and ¹³C NMR are invaluable for confirming the presence of the terminal alkyne, the carboxylic acid group, and the long alkyl chain.

2.1.1. ¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of 10-undecynoic acid exhibits characteristic signals that can be assigned to the different protons in the molecule.

Table 1: Characteristic ¹H NMR Chemical Shifts for 10-Undecynoic Acid

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Carboxylic Acid (-COOH)~10-12Singlet (broad)
Terminal Alkyne (HC≡C-)~1.94Triplet
Methylene adjacent to alkyne (-CH₂-C≡CH)~2.18Triplet of doublets
Methylene adjacent to carboxyl (-CH₂-COOH)~2.35Triplet
Methylene chain (-(CH₂)₇-)~1.2-1.7Multiplet

Data compiled from various sources, including ChemicalBook.[3]

2.1.2. ¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon backbone of the molecule.

Table 2: Characteristic ¹³C NMR Chemical Shifts for 10-Undecynoic Acid

Carbon AssignmentChemical Shift (δ, ppm)
Carboxylic Acid (-C OOH)~179
Alkyne Carbon (-C ≡CH)~84
Terminal Alkyne Carbon (-C≡C H)~68
Methylene adjacent to carboxyl (-C H₂-COOH)~34
Methylene chain (-(C H₂)₇-)~24-29
Methylene adjacent to alkyne (-C H₂-C≡CH)~18

Data compiled from various sources.

2.1.3. Experimental Protocol: NMR Analysis of 10-Undecynoic Acid

This protocol outlines the steps for acquiring high-quality NMR spectra of 10-undecynoic acid.

Materials:

  • 10-Undecynoic acid sample

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of 10-undecynoic acid into a clean, dry vial.[4]

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[4]

    • Vortex the mixture until the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the 10-undecynoic acid molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 10-undecynoic acid, FT-IR is particularly useful for confirming the presence of the carboxylic acid and the terminal alkyne functionalities.

Table 3: Characteristic FT-IR Absorption Bands for 10-Undecynoic Acid

Functional GroupVibrationWavenumber (cm⁻¹)Intensity
Carboxylic Acid (O-H)Stretching3300-2500Broad
Terminal Alkyne (≡C-H)Stretching~3300Strong, sharp
Alkyl (C-H)Stretching2924, 2852Strong
Alkyne (C≡C)Stretching~2120Weak to medium
Carboxylic Acid (C=O)Stretching~1710Strong

Data compiled from multiple sources.[5][6]

2.2.1. Experimental Protocol: FT-IR Analysis of 10-Undecynoic Acid (ATR Method)

The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for obtaining FT-IR spectra of liquid or solid samples with minimal sample preparation.

Materials:

  • 10-Undecynoic acid sample

  • FT-IR spectrometer with an ATR accessory

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Acquire a background spectrum. This will subtract the absorbance of the atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of liquid 10-undecynoic acid directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

    • Acquire the FT-IR spectrum of the sample.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For 10-undecynoic acid, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.

2.3.1. GC-MS Analysis with Derivatization

Direct analysis of free fatty acids by GC-MS can be challenging due to their polarity and low volatility.[7] Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester, most commonly a fatty acid methyl ester (FAME).

Table 4: Key Mass Spectral Fragments for 10-Undecenoic Acid Methyl Ester (FAME)

m/zInterpretation
198Molecular Ion [M]⁺
167[M - OCH₃]⁺
124McLafferty rearrangement fragment
74McLafferty rearrangement fragment

Data obtained from the NIST WebBook for Methyl 10-undecenoate.[8]

2.3.2. Experimental Protocol: GC-MS Analysis of 10-Undecynoic Acid (FAME Derivatization)

This protocol describes a common method for the derivatization of 10-undecynoic acid to its methyl ester followed by GC-MS analysis.

Materials:

  • 10-Undecynoic acid sample

  • Boron trifluoride-methanol (BF₃-methanol) solution (12-14%)

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., a polar column for FAME analysis)

Procedure:

  • Derivatization to FAME:

    • Weigh approximately 1-10 mg of 10-undecynoic acid into a reaction vial.

    • Add 1-2 mL of BF₃-methanol solution.

    • Seal the vial and heat at 60-100°C for 5-10 minutes.

    • Cool the vial to room temperature.

    • Add 1 mL of water and 1-2 mL of hexane.[9]

    • Vortex the mixture vigorously to extract the FAME into the hexane layer.

    • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

    • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject an aliquot (typically 1 µL) of the hexane extract into the GC-MS.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to methyl 10-undecenoate based on its retention time.

    • Analyze the mass spectrum of the peak and compare it to a reference spectrum to confirm the identity.

2.3.3. LC-MS Analysis

LC-MS is another powerful technique for the analysis of fatty acids and does not always require derivatization. Reversed-phase chromatography is commonly used for the separation of fatty acids.

2.3.4. Experimental Protocol: LC-MS Analysis of 10-Undecynoic Acid

This protocol provides a general guideline for the LC-MS analysis of 10-undecynoic acid.

Materials:

  • 10-Undecynoic acid sample

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate or formic acid (for mobile phase modification)

  • LC-MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Dissolve the 10-undecynoic acid sample in methanol or a methanol/water mixture to a suitable concentration (e.g., 1-10 µg/mL).

  • LC-MS Analysis:

    • LC Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid or 1 mM ammonium acetate.[10]

      • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 1 mM ammonium acetate.[10]

      • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the fatty acid.

      • Flow Rate: 0.2-0.4 mL/min.[10]

      • Column Temperature: 40°C.[10]

    • MS Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode to detect the deprotonated molecule [M-H]⁻.

      • Scan Range: m/z 100-300.

  • Data Analysis:

    • Extract the ion chromatogram for the m/z corresponding to the [M-H]⁻ ion of 10-undecynoic acid (m/z 181.1).

    • Confirm the identity based on the retention time and the accurate mass measurement.

Visualization of Structure and Analytical Workflows

Visual aids are crucial for understanding complex chemical structures and analytical processes.

3.1. Chemical Structure of 10-Undecynoic Acid

Caption: Chemical structure of 10-undecynoic acid.

3.2. GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample 10-Undecynoic Acid Sample Derivatization Derivatization (Esterification to FAME) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GC_Injection GC Injection Extraction->GC_Injection Separation GC Separation GC_Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Identification Identification (Retention Time & Mass Spectrum) Data_Acquisition->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the GC-MS analysis of 10-undecynoic acid.

Conclusion

This technical guide has provided a detailed framework for the comprehensive analysis of 10-undecynoate and its corresponding acid. By leveraging the complementary strengths of NMR and FT-IR spectroscopy, and mass spectrometry, researchers can confidently elucidate its structure and determine its molecular weight. The detailed experimental protocols provided herein serve as a practical resource for obtaining reliable and reproducible data, which is fundamental for advancing research and development in the many fields where this versatile fatty acid finds application. Adherence to these robust analytical practices will ensure the high quality of data required for rigorous scientific inquiry.

References

  • Gamoh, K., & Saitoh, H. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(7), 649–654. [Link]

  • Armando, A. M., & Dennis, E. A. (2012). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Biochimica et biophysica acta, 1821(5), 816-23. [Link]

  • de Oliveira, M. A. L., & de Oliveira, M. A. (2016). Determination, through Derivatization and GC-MS Analysis, of Omega-3 and Omega-6 Fatty Acids in Fish Oil Capsules Sold in Salvador, Bahia. Journal of the Brazilian Chemical Society, 27(10), 1849-1856. [Link]

  • Arita, M., & Arita, M. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Journal of lipid research, 59(6), 1083-1091. [Link]

  • NIST. 10-Undecenoic acid, TMS derivative. [Link]

  • Shimadzu. A Novel LC-MS Method for Direct Analysis of Mid-Long Chain Free Fatty Acids. [Link]

  • ResearchGate. A) FTIR spectra of 10-undecynoic acid and 4,4'-Bis(azidomethyl)biphenyl.... [Link]

  • Zhang, X., & Li, L. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Metabolites, 10(11), 449. [Link]

  • University of California, Davis. Sample preparation for FT-IR. [Link]

  • Kalo, P., & Kemppinen, A. (2004). An HPLC−MS Approach for Analysis of Very Long Chain Fatty Acids and Other Apolar Compounds on Octadecyl-Silica Phase Using Partly Miscible Solvents. Analytical Chemistry, 76(6), 1779–1785. [Link]

  • ResearchGate. 5. 1 H-NMR stacked spectra of 10-undecenoic acid, 10-undecenoyl azide.... [Link]

  • AOCS. Quantification by 1H-NMR. [Link]

  • ResearchGate. FTIR spectra of alkyl 10-undecenoates monomers. [Link]

  • ResearchGate. Mass spectrum of 10-undecenoic acid. [Link]

  • Magdeldin, S. (2012). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry, 77(8), 2537-2544. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • NIST. Undec-10-ynoic acid. [Link]

  • NIST. 10-Undecenoic acid, methyl ester. [Link]

  • SpectraBase. 10-Undecenoic acid - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. 10-Undecenoic acid ethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. 10-Undecenoic acid - Optional[MS (GC)] - Spectrum. [Link]

  • G. A. N. G. I. M. I. R. A. J. U. et al. (2020). NMR Determination of Free Fatty Acids in Vegetable Oils. Applied Sciences, 10(7), 2388. [Link]

  • Rocky Mountain Laboratories. How to Prepare Samples for FTIR Testing. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Barison, A. et al. (2010). A simple methodology for the determination of fatty acid composition in edible oils through 1H NMR spectroscopy. Magnetic Resonance in Chemistry, 48(8), 642-650. [Link]

  • Ruiz-Aracama, A. et al. (2016). Automatic 1H-NMR Screening of Fatty Acid Composition in Edible Oils. Foods, 5(1), 13. [Link]

  • ResearchGate. 5. FTIR-ATR stacked spectra of 10-undecenoic acid, 10-undecenoyl azide.... [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Exploratory

The Biosynthesis, Metabolic Assimilation, and Pharmacological Applications of 10-Undecynoate

Executive Summary 10-Undecynoate (10-undecynoic acid, 10-UDYA) is an 11-carbon terminal alkynoic fatty acid that has emerged as a highly versatile molecule across pharmacology, lipidomics, and industrial biotechnology. S...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

10-Undecynoate (10-undecynoic acid, 10-UDYA) is an 11-carbon terminal alkynoic fatty acid that has emerged as a highly versatile molecule across pharmacology, lipidomics, and industrial biotechnology. Structurally, the presence of a terminal carbon-carbon triple bond endows 10-UDYA with unique chemical reactivity. In mammalian systems, it acts as a potent, mechanism-based (suicide) inhibitor of cytochrome P450 (CYP450) ω-hydroxylases, effectively modulating lipid signaling pathways[1]. In microbial ecosystems, 10-UDYA plays a dual role: it acts as a stress-response metabolite implicated in antibiotic resistance[2], and serves as a highly specialized carbon substrate for the biosynthesis of functionalized bioplastics (polyhydroxyalkanoates, PHAs) via engineered bacterial metabolism[3].

This whitepaper synthesizes the mechanistic pathways, metabolic assimilation, and validated experimental protocols surrounding 10-UDYA, providing a comprehensive guide for researchers in drug development and synthetic biology.

Pharmacological Mechanism: Cytochrome P450 Inactivation

Cytochrome P450 enzymes, particularly the CYP4A and CYP4F families, are responsible for the ω-hydroxylation of saturated and unsaturated fatty acids. A critical physiological role of these enzymes is the conversion of arachidonic acid to 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor[4].

10-UDYA serves as a highly selective, irreversible inhibitor of these hepatic and renal ω-hydroxylases[1]. The mechanism of action is strictly dependent on catalytic turnover (requiring NADPH and O₂). When 10-UDYA enters the CYP450 active site, the heme iron-oxo species attempts to oxygenate the terminal alkyne. Instead of a standard hydroxylation, the oxidation of the carbon-carbon triple bond generates a highly reactive ketene or oxirene intermediate[1]. This electrophilic species rapidly undergoes nucleophilic attack by adjacent amino acid residues within the apoprotein (or occasionally the prosthetic heme itself), resulting in covalent alkylation and permanent enzyme inactivation[5].

CYP4A_Inactivation A 10-Undecynoate (10-UDYA) Terminal Alkyne B CYP4A / CYP4F (ω-hydroxylase) A->B Substrate Binding C Catalytic Turnover (NADPH + O2) B->C D Reactive Intermediate (Ketene / Oxirene) C->D Oxidation of Triple Bond E Covalent Binding to Apoprotein / Heme D->E Nucleophilic Attack F Mechanism-Based Irreversible Inactivation E->F Enzyme Suicide

Mechanism of CYP4A inactivation by 10-UDYA via reactive ketene formation.

Because the inactivation is mechanism-based, 10-UDYA does not merely compete with endogenous substrates; it actively depletes the functional pool of CYP4A enzymes, leading to a profound decrease in downstream ω-oxidation products and a subsequent accumulation of intracellular fatty acids[6].

Microbial Metabolic Pathways: PHA Biosynthesis

In industrial biotechnology, 10-UDYA is utilized as a precursor for the biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs) bearing terminal alkyne groups. These functionalized biopolymers are highly sought after because the alkyne moiety serves as a bio-orthogonal "handle" for post-biosynthetic modifications via azide-alkyne cycloaddition (Click chemistry) or thiol-ene reactions[7].

When Pseudomonas putida is fed 10-UDYA, the fatty acid is transported intracellularly and activated to 10-undecynoyl-CoA by acyl-CoA synthetase. It then enters the β-oxidation cycle . Through iterative cycles of dehydrogenation, hydration, and oxidation, the carbon chain is shortened. The critical intermediate, (R)-3-hydroxy-10-undecynoyl-CoA (and its shortened derivatives), is diverted from β-oxidation by the enzyme PhaG or directly channeled to PHA synthase (PhaC) , which polymerizes the monomers into a carbon storage granule[3].

PHA_Biosynthesis A 10-Undecynoate (Extracellular) B Uptake & Activation (Acyl-CoA Synthetase) A->B C 10-Undecynoyl-CoA B->C D β-Oxidation Cycle (FadA, FadB, FadE) C->D Chain Shortening E (R)-3-Hydroxy-10-undecynoyl-CoA D->E Hydration / Epimerization F PHA Synthase (PhaC) E->F Polymerization G Alkyne-Functionalized PHA (Bioplastic) F->G Accumulation

Metabolic assimilation of 10-UDYA into functionalized PHA via β-oxidation.

Quantitative Substrate Viability

Not all functionalized fatty acids support bacterial growth. P. putida exhibits strict carbon availability constraints. Table 1 summarizes the viability of various functionalized carboxylic acids for PHA production[3].

Table 1: Substrate Viability for PHA Biosynthesis in P. putida

Carbon SubstrateFunctional GroupSupports Cell Growth?Supports PHA Production?
Nonanoic AcidAlkyl (Control)YesYes
10-Undecynoic Acid Terminal Alkyne Yes Yes
10-Undecenoic AcidTerminal AlkeneYesYes
11-Methoxyundecanoic AcidMethoxyNoNo
6-Phenoxyhexanoic AcidPhenoxyNoNo

Antimicrobial and Resistance Modulatory Effects

Beyond its role as an enzyme inhibitor and polymer precursor, 10-UDYA exhibits significant microbiological activity:

  • Biofilm Eradication: 10-UDYA acts as a potent anti-adherent and bactericidal agent against oral Streptococcus spp. (e.g., S. mutans). Due to its lipophilic nature, it intercalates into the bacterial plasma membrane, disrupting hydrophobic lipid-protein interactions and acting as a "surfactant-like" dispersant. It achieves a 99.9999% bactericidal effect (6-log10 CFU/ml decrease) against pre-existing biofilms at 5.0 mg/ml[8].

  • Antibiotic Resistance Modulation: In Pseudomonas aeruginosa, the intracellular elevation of unsaturated fatty acids, specifically including 10-undecynoic acid and oleic acid, is a hallmark metabolic shift associated with ciprofloxacin (CIP) resistance. This enhanced fatty acid biosynthesis alters membrane permeability, actively restricting the intracellular accumulation of fluoroquinolones[2].

Table 2: Bactericidal Kinetics of 10-UDYA against Streptococcus mutans[8]

ParameterConcentration (mg/mL)Observation
Minimum Inhibitory Concentration (MIC)2.5Halts planktonic growth
Minimum Bactericidal Concentration (MBC)5.0Complete planktonic killing
Minimum Biofilm Inhibitory Conc. (MBIC₉₀)2.590% inhibition of biofilm formation
Minimum Biofilm Biocidal Conc. (MBBC)5.030% reduction in pre-existing biofilm mass

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for critical steps.

Protocol 1: In Vitro Mechanism-Based Inactivation of CYP4A by 10-UDYA

Objective: To quantify the suicide inhibition of arachidonic acid ω-hydroxylation in rat liver microsomes.

  • Preparation of Incubation Matrix: Suspend rat liver microsomes (0.5 mg/mL protein) in 50 mM Tris-HCl buffer (pH 7.5) containing 150 mM KCl and 10 mM MgCl₂.

    • Causality: MgCl₂ is essential for the stability of the microsomal membrane and optimal activity of the P450-reductase complex.

  • Inhibitor Pre-incubation: Add 10-UDYA (titrated from 1 μM to 50 μM) to the mixture. Incubate at 37°C for 5 minutes.

  • Initiation of Catalytic Turnover: Add 1 mM NADPH and an isocitrate dehydrogenase regenerating system (8 mM sodium isocitrate + 0.5 IU isocitrate dehydrogenase)[4].

    • Causality: Mechanism-based inactivation requires the enzyme to actively process the substrate. The regenerating system ensures a constant supply of electrons (via NADPH) without product inhibition from NADP⁺.

  • Inactivation Phase: Incubate the mixture for 30 minutes at 37°C.

  • Dilution and Substrate Addition: Dilute the primary reaction mixture 10-fold into a secondary buffer containing 10 μM[1-¹⁴C]arachidonic acid and fresh NADPH.

    • Causality: The 10-fold dilution lowers the concentration of unbound 10-UDYA to sub-inhibitory levels. This ensures that any observed loss of activity is due to irreversible covalent binding during step 4, rather than reversible competitive inhibition in step 5[5].

  • Termination and Analysis: Terminate the reaction by acidifying to pH 3.5 with HCl. Extract metabolites via ethyl acetate and analyze 20-HETE formation via HPLC with flow-through radiochemical detection.

Protocol 2: Biosynthesis of Alkyne-Functionalized PHA in Pseudomonas putida

Objective: To produce mcl-PHA containing terminal alkynes for downstream polymer functionalization.

  • Seed Culture: Inoculate P. putida KCTC 2407 into nutrient broth and grow overnight at 30°C at 200 rpm.

  • Preparation of PHA Accumulation Media: Prepare a nitrogen-limited mineral salts medium (e.g., E2 medium) containing 0.1% (w/v) (NH₄)₂SO₄.

    • Causality: Nitrogen limitation arrests cellular division. Because the bacteria can no longer synthesize proteins effectively, they divert excess carbon flux into the accumulation of intracellular PHA granules as a survival mechanism[3].

  • Co-Feeding Carbon Substrates: Add a mixture of 10-UDYA (e.g., 20 mol%) and nonanoic acid (80 mol%) to a total concentration of 15 mM.

    • Causality: 10-UDYA alone can exhibit cellular toxicity and poor biomass yields. Nonanoic acid acts as a highly efficient, non-toxic bulk carbon source to generate biomass, while 10-UDYA is co-assimilated to provide the functional alkyne handles in the resulting copolymer[7].

  • Fermentation: Incubate the culture at 30°C for 48 hours under vigorous aeration.

  • Harvest and Extraction: Centrifuge the cells (8,000 × g, 15 min), wash with distilled water, and lyophilize. Extract the PHA by refluxing the dried biomass in chloroform for 4 hours, followed by precipitation in cold methanol.

  • Validation: Confirm the presence of the terminal alkyne (-C≡CH) via FT-IR (peak at ~2100 cm⁻¹) and ¹H-NMR (alkyne proton at ~1.9 ppm).

References

  • Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. National Center for Biotechnology Information (PMC). Available at:[Link]

  • 10-undecynoic acid is a new anti-adherent agent killing biofilm of oral Streptococcus spp. PLOS One / PubMed Central. Available at:[Link]

  • Inhibition of renal arachidonic acid ω-hydroxylase activity with ABT reduces blood pressure in the SHR. American Journal of Physiology. Available at:[Link]

  • Enhanced Biosynthesis of Fatty Acids Contributes to Ciprofloxacin Resistance in Pseudomonas aeruginosa. Frontiers in Microbiology. Available at:[Link]

  • Effects of fatty acids and ketone bodies on cytochromes P450 2B, 4A, and 2E1 expression in primary cultured rat hepatocytes. PubMed (NIH). Available at:[Link]

  • Synthesis, Characterization and Application of Thermoresponsive Polyhydroxyalkanoate-graft-Poly(N-isopropylacrylamide). Biomacromolecules (ACS Publications). Available at:[Link]

  • Evaluation of various carbon substrates for the biosynthesis of polyhydroxyalkanoates bearing functional groups by Pseudomonas putida. PubMed (NIH). Available at: [Link]

  • Mechanism-Based Inactivation of Cytochrome P450 2B6 by a Novel Terminal Acetylene Inhibitor. Drug Metabolism and Disposition. Available at:[Link]

Sources

Foundational

10-undecynoate as a terminal alkyne probe in chemical biology

10-Undecynoate as a Terminal Alkyne Probe in Chemical Biology: A Technical Guide to Bioorthogonal Lipidation and PRIME Methodologies Executive Summary The study of protein fatty acylation and lipid metabolism has been re...

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Author: BenchChem Technical Support Team. Date: April 2026

10-Undecynoate as a Terminal Alkyne Probe in Chemical Biology: A Technical Guide to Bioorthogonal Lipidation and PRIME Methodologies

Executive Summary

The study of protein fatty acylation and lipid metabolism has been revolutionized by the development of bioorthogonal chemical reporters. Among these, 10-undecynoate (the conjugate base of 10-undecynoic acid) has emerged as a highly versatile, 11-carbon terminal alkyne probe[1]. Unlike traditional bulky fluorescent lipid analogs that perturb native protein localization and function, 10-undecynoate is sterically minimal and biologically inert. It is uniquely positioned in chemical biology for two primary applications: serving as an unnatural substrate for site-specific protein labeling via engineered ligases (the PRIME methodology)[2], and acting as a tracer for short-chain fatty acid metabolism and global lipidation profiling[3].

This whitepaper provides an in-depth technical analysis of 10-undecynoate, detailing the mechanistic causality behind its design, comparative quantitative data against other alkyne lipids, and self-validating experimental protocols for its application in live-cell systems.

Mechanistic Foundation and Probe Causality

The utility of 10-undecynoate is rooted in its specific structural features, which dictate its chemical reactivity and biological compatibility.

  • The Terminal Alkyne Handle: The ω-alkyne moiety is completely abiotic, meaning it does not cross-react with endogenous cellular nucleophiles or electrophiles[1]. It serves as a highly specific handle for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry"[4]. A terminal alkyne is chosen over an internal alkyne because terminal alkynes are significantly more reactive in CuAAC, allowing for rapid labeling under physiological conditions without the need for harsh, denaturing catalysts.

  • The 11-Carbon Aliphatic Chain: While natural protein lipidation typically utilizes 14-carbon (myristate) or 16-carbon (palmitate) fatty acids[5], the 11-carbon chain of 10-undecynoate provides a critical advantage for site-specific engineering. The shorter chain length prevents it from being overwhelmingly consumed by endogenous N-myristoyltransferases (NMT) or palmitoyl acyltransferases (PATs), reducing background noise. Instead, it is the optimal length to fit into the rationally expanded binding pocket of engineered enzymes, such as the W37V mutant of Escherichia coli lipoic acid ligase (LplA)[6].

G1 A 10-Undecynoate (Alkyne Probe) B Metabolic Incorporation (Live Cells) A->B C Protein Acyltransferases (e.g., NMT, PAT) B->C D Alkyne-Tagged Lipidated Protein C->D E CuAAC Click Chemistry (Azide-Biotin/Fluorophore) D->E F Detection & Proteomics (LC-MS/MS or Imaging) E->F

Workflow of 10-undecynoate metabolic labeling and CuAAC detection.

The PRIME Methodology: Site-Specific Labeling

Traditional metabolic labeling is global; introducing an alkyne-fatty acid into a cell results in the labeling of the entire lipidated proteome[4]. To achieve site-specific labeling of a single protein of interest (POI) in live cells, researchers developed the PRIME (Probe Incorporation Mediated by Enzymes) method[7].

The Causality of the PRIME System: PRIME utilizes an engineered E. coli lipoic acid ligase (LplA). Wild-type LplA naturally ligates lipoic acid to specific proteins. By introducing a Tryptophan-to-Valine mutation at position 37 (W37V), the enzyme's binding pocket is expanded just enough to accommodate the linear, rigid alkyne tail of 10-undecynoate[2]. The POI is genetically fused to a 13-amino acid LplA Acceptor Peptide (LAP) tag. When 10-undecynoate, ATP, and W37V LplA are introduced to the cell, the ligase specifically catalyzes the formation of a 10-undecynoyl-AMP intermediate, subsequently transferring the alkyne probe exclusively onto the lysine residue of the LAP tag[2].

G2 POI Target Protein with LAP Tag LPLA Engineered LplA (W37V Mutant) POI->LPLA CONJ Alkyne-Modified Target Protein LPLA->CONJ Enzymatic Ligation PROBE 10-Undecynoic Acid + ATP PROBE->LPLA CLICK Chelation-Assisted CuAAC (Picolyl Azide-Fluorophore) CONJ->CLICK VIS Live-Cell Fluorescence Imaging CLICK->VIS

PRIME method utilizing 10-undecynoate and engineered LplA for site-specific labeling.

Chelation-Assisted CuAAC for Live-Cell Compatibility

A historical limitation of CuAAC in live cells is the toxicity associated with the high concentrations of Copper(I) required to drive the reaction. To solve this, 10-undecynoate is frequently paired with picolyl azides rather than standard aliphatic azides[6].

Mechanistic Insight: Picolyl azides contain an internal pyridine ring that acts as a copper-chelating moiety. This effectively raises the effective local molarity of Cu(I) at the reaction site. As a result, the cycloaddition with the 10-undecynoate terminal alkyne is accelerated by up to 40-fold, allowing researchers to lower the copper catalyst concentration to non-toxic levels (10–40 µM) while still achieving robust signal amplification[6].

Quantitative Data: Comparison of Alkyne Fatty Acid Probes

Selecting the correct alkyne lipid probe depends entirely on the biological question. The table below summarizes how 10-undecynoate compares to other standard probes in the field[4][5].

Probe NameChain LengthPrimary ApplicationTarget Enzyme / PathwayBioorthogonality
10-Undecynoate C11Site-specific labeling (PRIME), Short-chain lipid tracingEngineered LplA (W37V), Phospholipid biosynthesisHigh (Minimal endogenous background)
Prop-2-ynyl dodecanoate C12Lauroylation studiesN-myristoyltransferase (NMT, off-target)Moderate
Tetradec-13-ynoic acid C14N-myristoylation profilingN-myristoyltransferase (NMT)High (Global labeling)
Hexadec-15-ynoic acid C16S-palmitoylation profilingPalmitoyl acyltransferases (PATs)High (Global labeling)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory internal controls that isolate causality, proving that the observed fluorescence or enrichment is strictly dependent on the specific enzymatic incorporation of 10-undecynoate.

Protocol A: Site-Specific Ligation of 10-Undecynoate via PRIME

Objective: Covalently attach 10-undecynoate to a LAP-tagged protein on the surface of live mammalian cells.

  • Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding the POI fused to an extracellular LAP tag (e.g., LAP-neurexin). Incubate for 24–48 hours.

  • Probe Preparation: Dissolve 10-undecynoate in DMSO to create a 50 mM stock.

  • Enzymatic Ligation: Wash cells with PBS. Apply labeling solution containing: 200 µM 10-undecynoate, 10 µM purified W37V LplA, 1 mM ATP, and 5 mM Mg(OAc)₂ in serum-free media[2].

    • Causality Check: ATP is strictly required because the ligase must adenylate the fatty acid to form the reactive 10-undecynoyl-AMP intermediate before transfer to the LAP tag[2]. Mg²⁺ is required to coordinate the ATP.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Wash: Wash cells 3x with complete media to remove unreacted probe and enzyme.

Self-Validation Controls (Mandatory):

  • Negative Control 1 (-ATP): Omit ATP from the labeling solution. Validates that labeling is enzymatically driven and not due to hydrophobic intercalation of the probe into the lipid bilayer[2].

  • Negative Control 2 (-LplA): Omit W37V LplA. Validates that endogenous cellular acyltransferases are not acting on the LAP tag.

Protocol B: Chelation-Assisted CuAAC Detection

Objective: React the incorporated 10-undecynoate with a fluorophore for visualization.

  • Click Reagent Assembly: In a microcentrifuge tube, strictly in this order, combine:

    • Alexa Fluor 647-picolyl azide (Final concentration: 20 µM)

    • CuSO₄ (Final concentration: 50 µM)

    • THPTA ligand (Final concentration: 250 µM)

    • Sodium Ascorbate (Final concentration: 2.5 mM, freshly prepared)

    • Causality Check: The order of addition is critical. THPTA must complex with Cu(II) before reduction by sodium ascorbate. THPTA stabilizes the active Cu(I) species and prevents the generation of reactive oxygen species (ROS) that degrade proteins and fluorophores[6].

  • Reaction: Apply the click mixture to the washed cells from Protocol A. Incubate at room temperature for 5 minutes in the dark.

  • Termination & Wash: Remove the click solution and wash cells 3x with PBS containing 1% BSA to scavenge unreacted hydrophobic dyes.

  • Analysis: Image via confocal microscopy or lyse cells for SDS-PAGE and in-gel fluorescence.

References

  • Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. National Center for Biotechnology Information (PMC).
  • Probe incorporation mediated by enzymes (US20150125904A1). Google Patents.
  • Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. National Center for Biotechnology Information (PMC).
  • Tracing Fatty Acid Metabolism by Click Chemistry. ResearchGate.
  • A Comparative Guide to Alkyne Fatty Acid Probes for Protein Acylation Studies. Benchchem.
  • Probe incorporation mediated by enzymes (WO2013148189A1). Google Patents.
  • Protein Lipidation Types: Current Strategies for Enrichment and Characterization. MDPI.

Sources

Exploratory

Physical State and Solubility Limits of Methyl 10-Undecynoate: A Technical Guide for Advanced Polymer and Drug Development

Executive Summary Methyl 10-undecynoate (CAS: 2777-66-4) is a bifunctional, alkyne-derivatized fatty acid methyl ester that has emerged as a critical building block in advanced materials science, particularly in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 10-undecynoate (CAS: 2777-66-4) is a bifunctional, alkyne-derivatized fatty acid methyl ester that has emerged as a critical building block in advanced materials science, particularly in the synthesis of biobased polyurethanes (PUs) and targeted drug delivery systems[1][2]. Featuring a terminal alkyne and an ester moiety, this compound is highly valued for its participation in thiol-yne "click" chemistry and transition-metal catalyzed cyclotrimerization[3][4].

This whitepaper provides an in-depth analysis of the physical state, thermodynamic solubility limits, and field-proven experimental protocols for synthesizing and utilizing methyl 10-undecynoate. By understanding the causality behind its physicochemical behavior, researchers can optimize its application in polymer functionalization and nanomedicine.

Chemical Identity and Physical State

Methyl 10-undecynoate is a linear aliphatic compound characterized by a highly hydrophobic hydrocarbon tail terminating in a carbon-carbon triple bond. At standard temperature and pressure (STP), it exists as a colorless to pale yellow liquid with a distinct oily aroma[1][5].

The physical state of the compound is dictated by its long aliphatic chain, which prevents tight crystalline packing at room temperature, resulting in a liquid state. The terminal alkyne slightly increases the density compared to its fully saturated analogs due to the linear geometry and sp-hybridized carbons, which allow for closer intermolecular van der Waals interactions.

Table 1: Physicochemical Properties
PropertyValueReference
CAS Registry Number 2777-66-4[1][6]
Molecular Formula C₁₂H₂₀O₂[1][7]
Molecular Weight 196.29 g/mol [1][6]
Physical State (at 25 °C) Liquid[3][5]
Density 0.908 - 0.918 g/mL[1][6]
Boiling Point 124 °C (at 10 mmHg)[1]
Refractive Index ( nD20​ ) 1.4464[1]

Solubility Profile and Thermodynamic Limits

The solubility of methyl 10-undecynoate is governed by its high lipophilicity. The 10-carbon aliphatic chain creates a massive hydrophobic cavity when introduced to aqueous environments, thermodynamically overriding the weak hydrogen-bond accepting capability of the ester carbonyl oxygen.

With a predicted XLogP of 3.7, the compound partitions heavily into lipid and organic phases[8]. It is practically insoluble in water but exhibits excellent miscibility with a wide range of organic solvents, making it highly versatile for solution-phase polymerizations and organometallic catalysis[3].

Table 2: Empirical Solubility Matrix (at 25 °C)
Solvent SystemSolubility Limit / StateMechanistic Rationale
Water (H₂O) Insoluble (< 1 mg/L)High entropic penalty for cavity formation; lacks H-bond donors[9].
Methanol (MeOH) Freely SolubleFavorable dipole-dipole interactions with the ester group[3].
Tetrahydrofuran (THF) Freely SolubleIdeal aprotic environment for reduction reactions (e.g., with LiAlH₄)[10].
Chloroform (CHCl₃) Freely SolubleStrong dispersion forces matching the aliphatic chain[3].
Dimethyl Sulfoxide (DMSO) SolubleSolvates the polar ester head efficiently; used in biological assays.

Mechanistic Workflows: From Ester to Biocompatible Polyurethanes

Methyl 10-undecynoate is rarely the final product; rather, it is a precursor. Its most prominent application is its reduction to 10-undecynol, which is subsequently used to synthesize vinyl-sulphide-containing diols via thiol-yne hydrothiolation[3]. These diols are then reacted with diisocyanates (like 4,4′-methylenebis(phenylisocyanate)) to form linear, functionalizable polyurethanes[2].

G A 10-Undecynoic Acid B Esterification (MeOH, Amberlyst 15) A->B C Methyl 10-Undecynoate (Hydrophobic Liquid) B->C D Reduction (LiAlH4, THF) C->D E 10-Undecynol (Alkyne-Diol Precursor) D->E F Thiol-Yne Click Reaction (+ Dithiols) E->F G Polyurethane (PU) Networks (Biocompatible) F->G

Workflow of methyl 10-undecynoate synthesis and conversion into biocompatible polyurethanes.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The choice of reagents—such as using solid-supported acids and specific water scavengers—is deliberate to maximize yield and simplify purification.

Protocol 1: Synthesis of Methyl 10-Undecynoate via Fischer Esterification

Objective: Convert 10-undecynoic acid to its methyl ester while preventing alkyne degradation[3].

Causality Insight: Trimethyl orthoformate is utilized as a chemical water scavenger. By reacting with the water byproduct to form methanol and methyl formate, it drives the equilibrium entirely to the right. Amberlyst 15, a macroreticular sulfonic acid resin, is chosen over liquid H₂SO₄ because it provides robust protonation without causing aqueous emulsion issues during workup[3].

  • Setup: Charge a 500 mL round-bottom flask with 54.7 g (0.3 mol) of 10-undecynoic acid and 200 mL of anhydrous methanol[3].

  • Catalysis: Add 17 mL (15.9 g, 0.15 mol) of trimethyl orthoformate and 2 g of Amberlyst 15 resin[3].

  • Reaction: Attach a reflux condenser and heat the mixture at reflux temperature (~65 °C) for 4 hours under continuous stirring[3].

  • Filtration: Cool to room temperature and filter the mixture to remove the Amberlyst 15 resin[3].

  • Workup: Add 200 mL of diethyl ether to the filtrate. Wash the organic solution twice with distilled water to remove residual methanol and unreacted acid[3].

  • Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter and remove the ether under reduced pressure using a rotary evaporator[3].

  • Purification: Purify the crude product via fractionated vacuum distillation. Collect the fraction boiling at 96–98 °C at 4 mmHg. (Expected yield: ~87%)[3].

Protocol 2: Reduction to 10-Undecynol

Objective: Reduce the ester to a primary alcohol to create a polyurethane precursor[10].

Causality Insight: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that selectively reduces the ester to an alcohol without saturating the terminal alkyne, provided the temperature is controlled. Anhydrous THF is mandatory due to the violent reactivity of LiAlH₄ with moisture[10].

  • Preparation: Suspend excess LiAlH₄ in anhydrous THF under an argon atmosphere.

  • Addition: Dissolve 1.9 g (5.3 mmol) of purified methyl 10-undecynoate in 10 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 1 hour to control the exothermic reaction[10].

  • Reaction: Stir for an additional 30 minutes. Add more anhydrous THF (2 × 10 mL) if the mixture becomes too viscous[10].

  • Quenching: Carefully decompose excess LiAlH₄ by the dropwise addition of 25 mL of ethyl acetate, followed by 50 mL of a saturated 10% H₂SO₄ aqueous solution[10].

  • Extraction: Separate the phases. Extract the aqueous layer with ethyl acetate. Combine the organic phases, wash with saturated aqueous NaCl (brine), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[10].

Applications in Drug Development and Nanomedicine

Beyond basic polymer science, the solubility limits and structural geometry of methyl 10-undecynoate make it highly relevant for pharmaceutical applications:

  • Janus Liquid Crystals for Drug Delivery: The compound is utilized in the synthesis of amphiphilic "Janus" dendrimers. By coupling the hydrophobic undecynoate chain with hydrophilic dendritic scaffolds, researchers create supermolecular liquid crystals. These structures enhance the aqueous solubility of poorly water-soluble drugs by encapsulating them within their hydrophobic cores, offering targeted delivery and low cytotoxicity.

  • Biocompatible Polyurethanes: PUs derived from 10-undecynoate precursors exhibit excellent thermal stability (T_g ~ 65 °C) and mechanical elasticity. Because they are synthesized from fatty acids rather than purely petrochemical precursors, they demonstrate improved cytocompatibility, making them ideal candidates for implantable medical devices and controlled-release matrices[3].

References

  • Fisher Scientific. "Methyl 10-undecynoate, 96%, Thermo Scientific". Retrieved from:[Link]

  • PubChemLite. "Methyl 10-undecynoate (C12H20O2)". Université du Luxembourg. Retrieved from:[Link]

  • NIST Chemistry WebBook. "10-Undecynoic acid, methyl ester". National Institute of Standards and Technology. Retrieved from:[Link]

  • González Paz, R. J., et al. "Thiol-yne Reaction of Alkyne-derivatized Fatty Acids: Thiol-Reactive Linear Polyurethane". TechScience / Journal of Polymer Science. Retrieved from:[Link]

  • MDPI Polymers. "Oleic and Undecylenic Acids as Renewable Feedstocks in the Synthesis of Polyols and Polyurethanes". Retrieved from:[Link]

  • White Rose eTheses Online. "Janus Liquid Crystals Based on Diphenylacetylene". Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

click chemistry protocol for 10-undecynoate tagging

Application Note: High-Fidelity 10-Undecynoate Tagging and CuAAC Bioconjugation Protocol Executive Summary 10-undecynoate (10-undecynoic acid) is an 11-carbon fatty acid analog featuring a bioorthogonal terminal alkyne....

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Fidelity 10-Undecynoate Tagging and CuAAC Bioconjugation Protocol

Executive Summary

10-undecynoate (10-undecynoic acid) is an 11-carbon fatty acid analog featuring a bioorthogonal terminal alkyne. Due to its minimal steric footprint, it is highly favored for the metabolic labeling of lipidated proteins and the structural functionalization of biomaterials. Following its incorporation, the terminal alkyne serves as a highly specific chemical handle for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—a premier "click chemistry" reaction. This application note provides a comprehensive, self-validating protocol for 10-undecynoate tagging, engineered for researchers and drug development professionals requiring high-sensitivity detection with minimal background noise.

Mechanistic Causality: The CuAAC System

The robustness of the CuAAC reaction relies on precise control of the catalytic microenvironment. Understanding the causality behind each reagent choice is critical for optimizing the labeling of 10-undecynoate-tagged proteins:

  • Copper Catalyst Generation: The cycloaddition between the 10-undecynoate alkyne and an azide probe strictly requires copper in the +1 oxidation state[1]. Because Cu(I) is thermodynamically unstable and rapidly oxidizes to inactive Cu(II) in aqueous buffers, we utilize a continuous reduction system. Copper(II) sulfate (CuSO₄) is reduced in situ by an excess of sodium ascorbate , ensuring a steady supply of the active catalyst[2].

  • Ligand-Mediated Protection (THPTA): The generation of Cu(I) in oxygenated aqueous solutions produces reactive oxygen species (ROS) that can cleave protein backbones and degrade fluorophores. To prevent this, the water-soluble ligand Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is employed. THPTA coordinates the Cu(I) ion, accelerating the cycloaddition rate while acting as a sacrificial reductant to shield biomolecules from oxidative damage[3]. Unlike older ligands (e.g., TBTA), THPTA allows the reaction to proceed in fully aqueous conditions, preserving protein solubility[4].

  • Bioorthogonality: The terminal alkyne of 10-undecynoate is biologically inert. It does not cross-react with native amines, carboxyls, or thiols, ensuring that conjugation occurs exclusively with the introduced azide probe[5].

Experimental Workflow

G A Phase 1: Metabolic Labeling (10-Undecynoate Incorporation) B Phase 2: Cell Lysis & Protein Normalization A->B Harvest & Wash C Phase 3: CuAAC Click Reaction (Azide-Probe + Cu/THPTA) B->C Add Reagents (Order Critical) D Phase 4: Precipitation & Downstream Analysis C->D Methanol/Chloroform Cleanup

Workflow for 10-undecynoate metabolic labeling and CuAAC bioconjugation.

Quantitative Data: Reagent Optimization

To achieve a self-validating and reproducible reaction, reagent concentrations must be strictly controlled. The following table summarizes the optimized parameters for the CuAAC reaction mixture[3][4].

ReagentStock ConcentrationFinal ConcentrationMolar Ratio (vs. Cu)Mechanistic Function
Protein Lysate 2–4 mg/mL1–2 mg/mLN/ASource of 10-undecynoate-tagged target biomolecules.
Azide Probe 5 mM (in DMSO)50 µMN/AReporter tag (e.g., Azide-Fluor 488 or Azide-Biotin).
CuSO₄ 100 mM (in H₂O)100 µM1xSource of Cu(II) for catalyst generation.
THPTA Ligand 200 mM (in H₂O)500 µM5xCu(I) chelator & ROS protectant.
Sodium Ascorbate 100 mM (in H₂O)5 mM50xReducing agent (Cu(II) → Cu(I)). Must be prepared fresh.

Detailed Step-by-Step Methodology

Phase 1: Metabolic Incorporation of 10-Undecynoate

  • Prepare a 100 mM stock solution of 10-undecynoate in cell-culture grade DMSO.

  • Supplement standard culture media with 25–100 µM 10-undecynoate. Incubate target cells for 12–24 hours to allow for metabolic incorporation into the proteome[6].

  • Harvest the cells and wash three times with ice-cold PBS to remove unincorporated fatty acids.

Phase 2: Cell Lysis and Preparation

  • Lyse the cell pellet in a compatible buffer (e.g., 1% SDS in 50 mM Tris-HCl, pH 8.0)[6]. Critical Causality Note: Strictly avoid buffers containing EDTA (which chelates copper) or DTT/β-mercaptoethanol (which reduce azides to amines, destroying the click handle).

  • Sonicate the lysate to shear genomic DNA and reduce sample viscosity.

  • Centrifuge at 15,000 × g for 15 minutes at 4°C. Collect the supernatant and quantify the protein concentration using a BCA assay. Normalize all samples to 1–2 mg/mL[4].

Phase 3: The CuAAC Click Reaction Critical Causality Note: The order of reagent addition is paramount. The Cu(I)-THPTA complex must be pre-formed. Adding unchelated copper directly to the protein lysate will cause irreversible protein precipitation and severe oxidative damage[4].

  • In a separate microcentrifuge tube, pre-mix the catalyst complex: Combine 100 mM CuSO₄ and 200 mM THPTA to achieve a final 1:5 molar ratio (e.g., 1 µL CuSO₄ + 2.5 µL THPTA). Incubate for 5 minutes at room temperature[4].

  • To 100 µL of the normalized protein lysate, add the azide-functionalized reporter to a final concentration of 50 µM. Vortex briefly.

  • Add the pre-complexed CuSO₄/THPTA mixture to the lysate.

  • Initiate the cycloaddition by adding freshly prepared sodium ascorbate (100 mM stock in water) to a final concentration of 5 mM[3].

  • Vortex gently and incubate the reaction in the dark at room temperature for 1 hour[2].

Phase 4: Protein Precipitation and Cleanup To prevent high background signal in downstream analyses (e.g., SDS-PAGE or Western Blot), unreacted azide probes and copper must be removed.

  • Add 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of LC-MS grade water to the reaction mixture.

  • Vortex vigorously and centrifuge at 15,000 × g for 5 minutes. A distinct protein disc will form at the aqueous/organic interface.

  • Carefully aspirate and discard the upper aqueous phase without disturbing the protein disc.

  • Add 3 volumes of methanol, invert the tube gently to wash the pellet, and centrifuge again at 15,000 × g for 5 minutes.

  • Discard the supernatant, air-dry the pellet for 10 minutes, and resuspend in 1x SDS-PAGE sample buffer (containing DTT or BME, as the click reaction is now complete)[6].

Self-Validating System & Quality Control

A robust protocol must be internally self-validating. To ensure the trustworthiness of the assay and confirm that the observed signal is a true positive, the following logical control framework must be executed alongside the experimental samples.

G A Experimental Sample (+ 10-Undecynoate, + Cu) D CuAAC Reaction & Cleanup A->D B Negative Control 1 (- 10-Undecynoate, + Cu) B->D C Negative Control 2 (+ 10-Undecynoate, - Cu) C->D E Specific Signal (True Positive) D->E Sample F No Signal (Validates Bioorthogonality) D->F Ctrl 1 G No Signal (Validates Catalyst Dependency) D->G Ctrl 2

Logical validation framework for 10-undecynoate CuAAC click chemistry.

  • Negative Control 1 (Bioorthogonality Check): Cultivate cells without 10-undecynoate, but subject the lysate to the full CuAAC protocol. A lack of signal confirms that the azide probe does not non-specifically bind to native cellular proteins.

  • Negative Control 2 (Catalyst Dependency Check): Utilize lysate from 10-undecynoate-labeled cells, but omit CuSO₄ from the reaction mixture. A lack of signal confirms that conjugation is strictly dependent on the CuAAC mechanism, ruling out non-specific hydrophobic interactions between the probe and the lipid analog.

References

  • Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC (nih.gov). 7

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC (nih.gov). 2

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience.3

  • Click-iT® Metabolic Labeling Reagents for Proteins - Thermo Fisher Scientific. 6

  • Click Chemistry: new protocol for the labeling and modification of biomolecules - Interchim. 5

  • CLICK-labeling of cellular metabolites - Jena Bioscience. 1

  • Click Chemistry Protocols - BroadPharm. 4

Sources

Application

Application Note: 10-Undecynoate Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Advanced Bioconjugation and Material Functionalization

Executive Summary & Strategic Rationale The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier methodology within "click chemistry," prized for its bio-orthogonality, rapid kinetics, and extreme regiosele...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier methodology within "click chemistry," prized for its bio-orthogonality, rapid kinetics, and extreme regioselectivity. Within this domain, 10-undecynoate (and its parent compound, 10-undecynoic acid) has emerged as a structurally privileged alkyne tether. Featuring an 11-carbon aliphatic chain terminating in a reactive alkyne, 10-undecynoate serves a dual purpose: it acts as a highly efficient click-handle while simultaneously imparting a hydrophobic, flexible spacer that minimizes steric hindrance during complex macromolecular conjugations.

This application note provides a comprehensive, self-validating framework for utilizing 10-undecynoate in CuAAC workflows. Designed for drug development professionals and materials scientists, this guide details the mechanistic causality behind reagent selection and provides robust protocols for functionalizing polymers, nanoparticles, and biomolecules.

Mechanistic Causality in 10-Undecynoate CuAAC

Successful CuAAC requires more than just mixing reagents; it demands precise control over the catalytic microenvironment. When utilizing a long-chain aliphatic alkyne like 10-undecynoate, specific mechanistic variables must be optimized:

  • The Spacer Effect (Steric Causality): The 11-carbon chain of 10-undecynoate extends the terminal alkyne away from the bulk substrate (e.g., the surface of an iron oxide nanoparticle or the backbone of a polyhydroxyalkanoate). This extended conformation dramatically reduces steric shielding, accelerating the formation of the critical intermediate—the copper(I)-acetylide metallacycle[1].

  • Catalyst Stabilization (Ligand Causality): Cu(I) is thermodynamically unstable in aqueous and aerobic environments, rapidly disproportionating into Cu(0) and Cu(II) or generating reactive oxygen species (ROS). To prevent this, accelerating ligands such as THPTA (water-soluble) or TBTA (organic-soluble) are mandatory. These ligands encapsulate the Cu(I) center, maintaining its +1 oxidation state and preventing the oxidative degradation of sensitive biological payloads[1].

  • In Situ Reduction (Redox Causality): Rather than using highly sensitive Cu(I) salts directly, robust protocols utilize Cu(II) sulfate (CuSO₄) paired with a 5-to-10-fold molar excess of sodium ascorbate. The ascorbate acts as a continuous sacrificial reductant, ensuring a steady-state concentration of active Cu(I) catalyst throughout the reaction lifecycle[2].

Conjugation Workflow & Validation Strategy

To ensure reproducibility, the functionalization of substrates with 10-undecynoate and the subsequent CuAAC reaction must be treated as a self-validating system. The workflow below outlines the critical path from raw substrate to purified 1,4-triazole conjugate, embedding Quality Control (QC) checkpoints at each phase.

CuAAC_Workflow N1 1. Substrate Amination (e.g., Nanoparticle/Polymer) N2 2. Tethering 10-Undecynoate (EDC/NHS Coupling) N1->N2 Amidation QC1 QC: FTIR ~3290 cm⁻¹ (Terminal Alkyne Confirmed) N2->QC1 Purify & Isolate N3 3. CuAAC Click Reaction (+ Azide, Cu(I), THPTA) QC1->N3 Pass QC2 QC: FTIR Loss of ~2100 cm⁻¹ (Azide Consumed) N3->QC2 2-12h, RT N4 4. 1,4-Triazole Conjugate (Purified Product) QC2->N4 Pass

Workflow and self-validation checkpoints for 10-undecynoate CuAAC bioconjugation.

Self-Validating Experimental Protocols

The following methodologies are adapted from validated literature standards for functionalizing amine-bearing substrates (such as iron oxide nanoparticles or chitosan) with 10-undecynoic acid, followed by CuAAC conjugation[3],[4].

Phase 1: Alkyne Derivatization via 10-Undecynoic Acid

Objective: Covalently attach 10-undecynoic acid to primary amines on the target substrate to create a clickable alkyne handle.

  • Activation: Dissolve 1.5 equivalents of 10-undecynoic acid in anhydrous DMF. Add 2.0 equivalents of EDC·HCl and 2.5 equivalents of NHS. Stir at room temperature for 30 minutes to form the amine-reactive NHS-ester. Causality: Pre-activation prevents side reactions and ensures high-efficiency amidation.

  • Conjugation: Add the activated 10-undecynoate dropwise to a solution of the amine-functionalized substrate (e.g., IONP-NH₂) suspended in a compatible solvent (e.g., DMF or aqueous buffer at pH 8.0). Stir continuously for 12 hours at room temperature[3].

  • Purification: Remove unreacted small molecules via dialysis (for polymers/proteins) or magnetic decantation (for nanoparticles). Wash extensively with deionized water and ethanol, then lyophilize.

  • Self-Validation Checkpoint (FTIR): Analyze the purified intermediate using Fourier-Transform Infrared Spectroscopy (FTIR). Proceed to Phase 2 ONLY if a distinct peak appears at ~3292 cm⁻¹ , corresponding to the alkynyl C≡C-H stretch[5].

Phase 2: CuAAC Click Conjugation

Objective: React the 10-undecynoate-functionalized substrate with an azide-bearing payload (e.g., fluorophore, carbohydrate, or peptide) to form a stable 1,4-disubstituted triazole linkage.

  • Solvent Preparation: Suspend the alkyne-functionalized substrate and 1.2 equivalents of the azide-payload in a suitable co-solvent. Causality: Because 10-undecynoate is highly hydrophobic, a co-solvent system such as t-BuOH/THF/H₂O (1:1:1) or DMSO/H₂O is strictly required to prevent micelle formation and ensure the alkyne remains accessible[2].

  • Catalyst Pre-Complexation (Critical Step): In a separate vial, mix CuSO₄·5H₂O (0.2 equivalents relative to alkyne) with THPTA ligand (0.4 equivalents) in water. Incubate for 5 minutes. Causality: Pre-complexing ensures all Cu(II) is sequestered by the ligand before reduction, preventing the formation of insoluble, catalytically dead copper oxides.

  • Initiation: Add the Cu/THPTA complex to the main reaction vessel. Immediately add freshly prepared Sodium Ascorbate (1.0 equivalent, or 5x the copper amount) to initiate the reduction of Cu(II) to Cu(I)[2].

  • Reaction: Purge the vessel with nitrogen (optional but recommended for sensitive payloads) and stir at room temperature for 2 to 12 hours.

  • Self-Validation Checkpoint (FTIR & NMR): Purify the final conjugate. Validate the successful cycloaddition by confirming the complete disappearance of the azide N=N=N stretch at ~2093 cm⁻¹ and the alkyne stretch at ~3292 cm⁻¹ via FTIR. For soluble polymers, confirm the formation of the triazole ring via ¹H NMR by identifying the characteristic triazole proton shift at ~7.73 ppm [5].

Quantitative Data & Optimization Matrix

The efficiency of 10-undecynoate CuAAC is highly dependent on the solvent dielectric constant and the catalyst-to-ligand ratio. Table 1 summarizes optimized parameters derived from authoritative literature for various substrate classes.

Table 1: Optimized CuAAC Parameters for 10-Undecynoate Conjugations

Substrate ClassOptimal Solvent SystemCatalyst / Ligand SystemTime & TempExpected EfficiencyReference
Polyhydroxyalkanoates (PHAs) THF / H₂OCuSO₄ / NaAsc / TBTA24h, 25°C>78% Functionalization[5]
Iron Oxide Nanoparticles Aqueous / DMSOCuSO₄ / NaAsc / THPTA12h, 25°CHigh (One-pot yield)[3]
Macrolactones / Small Molecules t-BuOH / THF / H₂O (1:1:1)CuSO₄ / NaAsc (No ligand)12h, 25°C>85% Conversion[2]
Yeast-Displayed Proteins PBS (pH 7.4)CuSO₄ / NaAsc / THPTA2h, 4°C>90% Labeling[6]

Troubleshooting & Quality Control Insights

  • Failure Mode: Incomplete Azide Consumption.

    • Root Cause: Oxidation of Cu(I) to Cu(II) due to excessive dissolved oxygen, or sequestration of the 10-undecynoate tail in hydrophobic pockets.

    • Intervention: Increase the sodium ascorbate ratio to 10x relative to copper. Increase the organic fraction of the solvent (e.g., add more t-BuOH or DMSO) to fully solvate the 11-carbon aliphatic chain.

  • Failure Mode: Substrate Precipitation/Aggregation.

    • Root Cause: Loss of surface charge upon conversion of primary amines to amides during Phase 1, combined with the extreme hydrophobicity of the 10-undecynoate chain.

    • Intervention: Ensure the azide-partner is highly hydrophilic (e.g., PEGylated azides or highly hydroxylated carbohydrates) to restore colloidal stability post-click[3].

References

  • Nkrumah-Agyeefi, S., & Scholz, C. (2017). Chemical modification of functionalized polyhydroxyalkanoates via "Click" chemistry: A proof of concept. International Journal of Biological Macromolecules. 5

  • ACS Publications (2024). One-Pot Strategy for Conjugation of Amine-Covered Iron Oxide Nanoparticles with Carbohydrates: A Sustainable Alternative. ACS Sustainable Chemistry & Engineering. 3

  • MDPI (2021). Synthesis of Carbohydrate Based Macrolactones and Their Applications as Receptors for Ion Recognition and Catalysis. Molecules. 2

  • NIH/PMC (2019). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. PubMed Central. 1

  • bioRxiv (2024). Design, Construction, and Validation of a Yeast-Displayed Chemically Expanded Antibody Library. bioRxiv. 6

  • MDPI (2019). Bio-Based Polymers with Antimicrobial Properties towards Sustainable Development. Polymers. 7

Sources

Method

Application Note: In Vivo Metabolic Labeling and Site-Specific Targeting Using 10-Undecynoate

Introduction and Mechanistic Principles The ability to track, manipulate, and image proteins within their native cellular environment is a cornerstone of modern chemical biology. While global metabolic labeling of lipida...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Principles

The ability to track, manipulate, and image proteins within their native cellular environment is a cornerstone of modern chemical biology. While global metabolic labeling of lipidated proteins using alkyne-tagged fatty acids has been widely adopted[1], achieving site-specific labeling of a single target protein in vivo requires a more sophisticated bioorthogonal approach.

10-Undecynoate (10-UDA) , an 11-carbon terminal alkyne fatty acid, occupies a unique and powerful niche in this domain. Unlike longer-chain analogs (e.g., 13-tetradecynoate) which are heavily consumed by endogenous N-myristoyltransferases (NMTs) for global protein lipidation[1], 10-UDA is the optimal substrate for the PRIME (PRobe Incorporation Mediated by Enzymes) methodology[2].

The Causality of Probe Selection: Why 10-Undecynoate?

The efficacy of 10-UDA is rooted in precise steric and thermodynamic complementarity. Wild-type E. coli lipoic acid ligase (LplA) naturally catalyzes the ATP-dependent ligation of lipoic acid (an 8-carbon dithiolane) to a specific Acceptor Peptide (LAP) tag. To repurpose this enzyme for click chemistry, the Ting laboratory engineered the W37V LplA mutant , which features an expanded hydrophobic binding pocket[2].

10-UDA, with its 11-carbon linear aliphatic chain, perfectly fills this engineered cavity. Shorter alkynes (e.g., 6-heptynoate) lack sufficient hydrophobic surface area to drive high-affinity binding, while longer alkynes sterically clash with the active site residues. Consequently, W37V LplA ligates 10-UDA to LAP-tagged proteins with exceptional catalytic efficiency ( kcat​/Km​ ), allowing the exogenous ligase to outcompete endogenous acyl-CoA synthetases and minimizing off-target background lipidation[2].

Pathway cluster_0 PRIME Pathway (Targeted) cluster_1 Endogenous Lipidation (Global) Probe 10-Undecynoate (10-UDA) LplA W37V LplA Ligase Probe->LplA High Catalytic Efficiency AcylCoA Acyl-CoA Synthetase Probe->AcylCoA Low Affinity Background Target Site-Specific Labeling LplA->Target + ATP LAP LAP-Fusion Protein LAP->Target NMT N-Myristoyltransferase AcylCoA->NMT Global Global Fatty Acylation NMT->Global

Fig 1. Mechanistic divergence of 10-undecynoate in targeted PRIME vs. global endogenous lipidation.

Quantitative Data: Probe Selection Matrix

To ensure experimental rigor, researchers must select the correct alkyne-fatty acid based on the intended biological target. The table below summarizes the quantitative and qualitative distinctions between common metabolic lipid probes.

Metabolic ProbeChain LengthPrimary ApplicationTarget Enzyme SystemBackground Incorporation
10-Undecynoate 11-CarbonSite-Specific Labeling (PRIME) Engineered W37V LplALow (Poor NMT substrate)
13-Tetradecynoate 14-CarbonGlobal Myristoylation ProfilingEndogenous NMTsHigh (Global Proteome)
17-Octadecynoate 18-CarbonGlobal Palmitoylation ProfilingEndogenous PATsHigh (Global Proteome)

Experimental Workflow: Site-Specific In Vivo Labeling

The following protocol outlines a self-validating system for the in vivo metabolic labeling of a target protein using 10-UDA, followed by chelation-assisted Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC)[2].

Phase 1: Metabolic Feeding and Ligation
  • Cell Preparation : Seed HEK293T cells (or preferred cell line) in 6-well plates to reach 70% confluency.

  • Transfection : Co-transfect cells with two plasmids:

    • Plasmid A: Target protein fused to the LAP tag (GFEIDKVWYDLDA).

    • Plasmid B: W37V LplA ligase (cytosolic or targeted to the same subcellular compartment).

  • Metabolic Labeling : 24 hours post-transfection, replace the culture media with fresh media containing 200 µM 10-Undecynoate (dissolved in DMSO; final DMSO concentration <0.1%).

  • Incubation : Incubate cells for 30–60 minutes at 37°C. The W37V LplA will utilize intracellular ATP to covalently attach 10-UDA to the LAP-tagged protein[2].

  • Wash : Wash cells 3× with DPBS to remove unreacted 10-UDA.

Phase 2: Chelation-Assisted CuAAC (Click Chemistry)

Standard CuAAC is often toxic to living cells due to reactive oxygen species (ROS) generated by free Cu(I). To preserve cellular integrity and boost reaction kinetics, this protocol utilizes a picolyl azide fluorophore combined with a copper-chelating ligand (BTTAA or THPTA)[2].

  • Fixation (Optional but recommended for intracellular targets) : Fix cells with 4% paraformaldehyde (PFA) for 15 min at room temperature, then permeabilize with 0.1% Triton X-100 for 5 min. (Note: For cell-surface targets, this step can be performed on live cells at 4°C to prevent endocytosis).

  • Click Master Mix Preparation : In a microcentrifuge tube, sequentially add:

    • 50 µM CuSO 4​

    • 250 µM BTTAA ligand (pre-mix with CuSO 4​ before adding to the main solution)

    • 20 µM Picolyl Azide-Fluorophore (e.g., Alexa Fluor 647-picolyl azide)

    • 2.5 mM Sodium Ascorbate (freshly prepared)

    • DPBS to final volume.

  • Reaction : Apply the Click Master Mix to the cells and incubate for 5–10 minutes at room temperature in the dark. The picolyl moiety acts as an internal copper chelator, accelerating the metallacycle formation step of the CuAAC reaction[2].

  • Termination : Wash cells 3× with DPBS containing 1 mM EDTA to strip residual copper and halt the reaction.

Workflow A 10-Undecynoate (11-C Alkyne) B In Vivo Metabolic Feeding A->B C W37V LplA Ligase (Engineered) B->C Cellular Uptake E Alkyne-Modified Protein C->E ATP-dependent Ligation D LAP-Tagged Target Protein D->E Acceptor Substrate F CuAAC Reaction (Picolyl Azide) E->F Click Chemistry G Fluorescence Imaging F->G Signal Readout

Fig 2. Workflow of in vivo site-specific metabolic labeling using 10-undecynoate and PRIME.

System Validation & Quality Control (Trustworthiness)

A robust chemical biology protocol must be self-validating. To ensure that the observed fluorescence is strictly the result of W37V LplA-mediated 10-UDA ligation and not background lipidation[1] or non-specific dye absorption, the following control matrix must be executed in parallel:

  • Negative Control 1 (Enzyme Specificity) : Transfect cells with Wild-Type LplA instead of W37V LplA.

    • Causality: WT LplA cannot accommodate the 11-carbon chain of 10-UDA.

    • Expected Outcome: Complete loss of specific fluorescent signal, establishing enzyme-dependency.

  • Negative Control 2 (Metabolic Dependency) : Transfect with W37V LplA and LAP-target, but feed cells with DMSO vehicle instead of 10-UDA.

    • Causality: Deprives the system of the bioorthogonal alkyne handle.

    • Expected Outcome: No fluorescence upon CuAAC, ruling out non-specific azide-fluorophore binding.

  • Negative Control 3 (Click Dependency) : Perform the full protocol but omit CuSO 4​ from the Click Master Mix.

    • Causality: CuAAC is strictly copper-dependent.

    • Expected Outcome: No fluorescence, confirming that the signal requires covalent cycloaddition rather than electrostatic dye sticking.

By strictly adhering to these mechanistic controls, researchers can confidently isolate the site-specific labeling events from the complex milieu of in vivo cellular metabolism.

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Application

synthesis of 10-undecynoate derivatives for proteomics

Application Note & Technical Protocol: Synthesis and Integration of 10-Undecynoate Derivatives for Proteomic Profiling Executive Summary & Scientific Rationale The integration of bioorthogonal chemistry into proteomics h...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol: Synthesis and Integration of 10-Undecynoate Derivatives for Proteomic Profiling

Executive Summary & Scientific Rationale

The integration of bioorthogonal chemistry into proteomics has fundamentally transformed our ability to map transient protein-lipid interactions, trace metabolic pathways, and perform Activity-Based Protein Profiling (ABPP). At the forefront of these chemical tools is 10-undecynoic acid , an 11-carbon medium-chain fatty acid analog featuring a terminal alkyne[1].

Unlike bulky fluorophores or biotin tags that can perturb natural cellular localization and protein function, the terminal alkyne is biologically inert, sterically minimal, and highly specific. It serves as a latent reporter that can be subsequently conjugated to azide-bearing visualization or enrichment tags via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]. By synthesizing specific 10-undecynoate derivatives—such as amine-reactive NHS esters or bifunctional photoactivatable lipids—researchers can create highly targeted probes for complex proteomic interrogation.

Mechanistic Design of 10-Undecynoate Probes

The utility of 10-undecynoic acid in proteomics relies on derivatization to target specific biochemical pathways:

  • Succinimidyl 10-Undecynoate (10-Undecynoyl-NHS): To attach the alkyne tag to proteins, peptides, or solid nanoparticle supports, the carboxylic acid must be activated. Using EDC/NHS chemistry, the acid is converted into a stable, amine-reactive succinimidyl ester[2]. This allows for the irreversible functionalization of primary amines (e.g., lysine residues) under physiological conditions.

  • Photoactivatable Clickable Phospholipids (pac-PC): To map the lipid-binding proteome (such as the High-Density Lipoprotein (HDL) associated proteome), 10-undecynoic acid is coupled to the sn-2 position of a lysolipid containing a diazirine headgroup[1]. Upon UV irradiation, the diazirine generates a highly reactive carbene diradical that covalently crosslinks to interacting proteins (e.g., Paraoxonase 1 / PON1). The 10-undecynoate alkyne tail is then used to "click" a biotin-azide for streptavidin enrichment[1].

Synthesis_Logic A 10-Undecynoic Acid (Terminal Alkyne) B EDC or DCC Activation (Carboxyl Activation) A->B C O-Acylisourea Intermediate (Highly Reactive/Unstable) B->C D N-Hydroxysuccinimide (NHS) (Nucleophilic Attack) C->D Prevents Hydrolysis E Succinimidyl 10-Undecynoate (Stable Amine-Reactive Probe) D->E F Target Protein (Lysine) Amide Bond Formation E->F Bioconjugation

Caption: Mechanistic pathway for the synthesis and bioconjugation of Succinimidyl 10-undecynoate.

Quantitative Data: Physiochemical Properties of Key Derivatives

To select the appropriate probe for your proteomic workflow, consult the structural and reactive properties summarized below.

Derivative NameMolecular WeightReactive MoietyBioorthogonal HandlePrimary Proteomic Application
10-Undecynoic Acid 182.26 g/mol Carboxylic AcidTerminal AlkyneMetabolic tracing; precursor for complex probe synthesis.
Succinimidyl 10-Undecynoate 279.34 g/mol NHS EsterTerminal AlkyneCovalent alkyne-tagging of lysine residues or amine-surfaces.
pac-PC (Lipid Probe) ~750 - 800 g/mol Diazirine (UV-active)Terminal AlkyneMapping protein-lipid contacts (e.g., HDL-associated proteins).

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that every synthetic and proteomic workflow must include built-in quality control (QC) checkpoints. Proceeding with unvalidated probes leads to catastrophic downstream MS/MS artifacts.

Protocol A: Synthesis of Succinimidyl 10-Undecynoate (Amine-Reactive Probe)

Mechanistic Rationale: EDC activates the carboxylate of 10-undecynoic acid to form an O-acylisourea intermediate. Because this intermediate is susceptible to rapid hydrolysis in aqueous conditions, NHS is introduced to form a semi-stable succinimidyl ester, which readily reacts with primary amines at pH 7.2–8.0[2].

  • Activation: Dissolve 1.0 eq of 10-undecynoic acid in anhydrous N,N-dimethylformamide (DMF) containing 1% triethylamine (TEA)[2].

  • Coupling: Add 1.1 eq of N,N′-dicyclohexylcarbodiimide (DCC) or EDC, followed immediately by 1.1 eq of N-hydroxysuccinimide (NHS)[2].

  • Reaction: Stir the mixture at room temperature under an inert argon atmosphere for 12–24 hours. If using DCC, a white precipitate (dicyclohexylurea) will form.

  • Purification: Filter the byproduct. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate).

  • System Validation & QC:

    • TLC Monitoring: Confirm the disappearance of the free acid (stain with bromocresol green).

    • LC-MS/NMR: Confirm the mass (279.34 g/mol ) and the presence of the succinimidyl protons (~2.8 ppm) in 1H-NMR before utilizing the probe in biological systems.

Protocol B: Synthesis of pac-PC (Photoactivatable Lipid Probe)

Mechanistic Rationale: To study lipid-protein docking, a diazirine-modified lysolipid is esterified with 10-undecynoic acid at the sn-2 position. This creates a dual-functional probe capable of both zero-length crosslinking and click-enrichment[1].

  • Reagent Assembly: Dissolve 1.0 eq of the diazirine-modified lyso-lipid and 5.0 eq of 10-undecynoic acid in anhydrous chloroform[3].

  • Esterification: Add 3.0 eq of DCC and 1.0 eq of 4-dimethylaminopyridine (DMAP) to the solution[3].

  • Reaction: Stir at room temperature for 48 hours[3].

  • Purification: Remove solvents via rotary evaporation. Purify the synthesized pac-PC lipid probe using high-performance liquid chromatography (HPLC)[1].

  • System Validation & QC: Conduct extensive NMR and high-resolution mass spectrometry (HRMS) to validate the structural integrity of both the diazirine ring and the alkyne tail[1].

Protocol C: Proteomic Profiling & CuAAC Enrichment Workflow

Mechanistic Rationale: Once the probe is crosslinked to the target proteome, the alkyne must be functionalized with a biotin tag for isolation. The CuAAC reaction is utilized due to its extreme bioorthogonality and efficiency in complex lysates[4].

  • Crosslinking: Reconstitute pac-PC into target lipid complexes (e.g., nascent HDL). Expose to UV irradiation (365 nm) to activate the diazirine and crosslink to interacting proteins (e.g., ApoA-I or PON1)[1].

  • Click Chemistry (CuAAC): To the crosslinked lysate, add Biotin-Azide (100 µM), CuSO4 (1 mM), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA, 1 mM), and Sodium Ascorbate (2 mM) to initiate the cycloaddition[4]. Incubate for 1 hour at room temperature.

  • Enrichment: Add Neutravidin or Streptavidin-coated magnetic beads to capture the biotinylated lipid-protein adducts. Wash extensively with stringent buffers (e.g., 1% SDS, 8M Urea) to remove non-covalently bound background proteins[3].

  • On-Bead Digestion: Perform trypsinolysis directly on the beads to cleave the captured proteins into peptides[3].

  • System Validation & QC (Base Hydrolysis): Crucial Step: Before LC-MS/MS, subject the eluted modified peptides to base hydrolysis. This removes the bulk of the hydrophobic lipid side chains, significantly improving peptide ionization efficiency and allowing accurate software interrogation of the adducts[3].

ABPP_Workflow A Live Cells / Proteome C Metabolic Incorporation or Covalent Labeling A->C B 10-Undecynoate Probe (e.g., pac-PC or NHS-Ester) B->C D CuAAC Click Chemistry (Biotin-Azide + Cu Catalyst) C->D Bioorthogonal Tagging E Streptavidin Enrichment & Stringent Washing D->E Affinity Capture F On-Bead Trypsin Digestion & Base Hydrolysis E->F G LC-MS/MS Proteomic Analysis F->G Peptide Elution

Caption: Workflow for Activity-Based Protein Profiling using 10-undecynoate derived probes.

References

  • Identification of Critical Paraoxonase 1 Residues Involved in High Density Lipoprotein Interaction - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • WO2017074937A1 - Affinity probes for defining protein-lipid contacts Source: Google Patents URL
  • One-Pot Strategy for Conjugation of Amine-Covered Iron Oxide Nanoparticles with Carbohydrates: A Sustainable Alternative Source: ACS Publications URL:[Link]

  • Controlling Physical Properties of Iron Nanoparticles during Assembly by “Click Chemistry” Source: ACS Publications URL:[Link]

Sources

Method

Application Note: 10-Undecynoate as a Chemical Probe for Biomarker Discovery

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocols Executive Summary The discovery of novel lipid-interacting pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocols

Executive Summary

The discovery of novel lipid-interacting proteins and the profiling of metabolic enzyme activity require chemical probes that perfectly balance structural fidelity with bioorthogonal reactivity. 10-Undecynoate (10-UDYA) —an 11-carbon fatty acid analog featuring a terminal alkyne—has emerged as a highly versatile tool in chemical biology. Because it closely mimics medium-chain fatty acids (such as the 12-carbon lauric acid), 10-undecynoate can seamlessly infiltrate cellular lipid metabolism pathways without sterically perturbing native protein-lipid binding pockets.

This application note details the mechanistic rationale and provides self-validating protocols for utilizing 10-undecynoate in two primary biomarker discovery workflows: Activity-Based Protein Profiling (ABPP) of cytochrome P450 (CYP4A) hydroxylases, and PRobe Incorporation Mediated by Enzymes (PRIME) for site-specific live-cell proteomics.

Mechanistic Rationale: The Chemical Biology of 10-Undecynoate

As a Senior Application Scientist, it is critical to understand why a specific probe is selected over others. The power of 10-undecynoate lies in its dual functionality: a biologically recognizable aliphatic chain and a chemically reactive, bioorthogonal alkyne handle.

Mechanism-Based "Suicide" Inhibition of CYP4A

Transient lipid-protein interactions are notoriously difficult to capture because they dissociate during cell lysis and immunoprecipitation. To discover biomarkers related to fatty acid metabolism, we must convert these transient interactions into permanent covalent bonds.

10-undecynoate acts as a highly selective, mechanism-based (suicide) inhibitor of hepatic ω

  • and ω -1-lauric acid hydroxylases (CYP4A family)[1]. Causality: When the CYP4A enzyme attempts to hydroxylate the terminal end of 10-undecynoate, the catalytic oxidation of the acetylenic group generates a highly reactive ketene intermediate. This ketene immediately alkylates the prosthetic heme or adjacent active-site residues, irreversibly trapping the enzyme[1]. This covalent footprint allows for rigorous downstream enrichment and LC-MS/MS identification.
Site-Specific Ligation via Engineered Lipoic Acid Ligase (LplA)

For targeted biomarker discovery on the surface of living cells, 10-undecynoate is utilized in the PRIME methodology. Wild-type E. coli lipoic acid ligase (LplA) naturally conjugates lipoic acid to specific acceptor proteins. However, the engineered mutant W37V LplA features an enlarged binding pocket that specifically accommodates 10-undecynoate[2]. Causality: The Valine substitution at position 37 removes steric bulk, allowing the 11-carbon alkyne to bind optimally. The enzyme consumes ATP to form a 10-undecynoate-AMP intermediate, which is then covalently transferred to a 13-amino acid LplA Acceptor Peptide (LAP) tag fused to the protein of interest[2]. This allows researchers to restrict alkyne-tagging exclusively to a specific microenvironment or protein complex, vastly reducing background noise during biomarker discovery.

Mechanism A 10-Undecynoate (Alkyne Probe) B W37V LplA + ATP (Enzymatic Ligation) A->B Substrate D Alkyne-Modified Protein B->D Covalent Ligation C LAP-Tagged Protein (Target) C->B Acceptor F Triazole Conjugate (Biomarker Discovered) D->F CuAAC (Click) E Azide-Fluorophore/Biotin + Cu(I) Catalyst E->F Cycloaddition

Caption: Enzymatic ligation of 10-undecynoate to LAP-tagged proteins followed by CuAAC click chemistry.

Quantitative Probe Comparison

Selecting the correct chain length is paramount for maintaining biological fidelity. The table below summarizes how 10-undecynoate compares to other alkyne-tagged fatty acids in the context of target specificity.

Chemical ProbeChain LengthPrimary Target / ApplicationMechanism of Action
10-Undecynoate C11 W37V LplA[2], CYP4A Hydroxylases[1] Enzymatic ligation, Suicide inhibition
11-DodecynoateC12Hepatic CYP4A ( ω -hydroxylases)[1]Suicide inhibition (Ketene alkylation)
13-TetradecynoateC14N-Myristoylated ProteinsMetabolic labeling (Co-translational)
15-HexadecynoateC16S-Palmitoylated ProteinsMetabolic labeling (Post-translational)

Self-Validating Experimental Protocols

To ensure Trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems . They incorporate obligate internal controls that prove the observed signal is a result of the intended biochemical mechanism, rather than non-specific lipophilic partitioning.

Protocol A: Activity-Based Profiling of CYP4A in Hepatic Microsomes

Purpose: To covalently tag and enrich active cytochrome P450 fatty acid hydroxylases for LC-MS/MS biomarker discovery.

Reagents:

  • Rat hepatic microsomes (1 mg/mL protein)

  • 10-Undecynoic acid (10 mM stock in DMSO)

  • NADPH regenerating system (Glucose-6-phosphate, NADP+, G6P dehydrogenase)

  • Biotin-PEG3-Azide, CuSO4, THPTA ligand, Sodium Ascorbate

Step-by-Step Workflow:

  • Preparation: Aliquot 100 µL of hepatic microsomes into three tubes: Test, Control 1 (-NADPH), and Control 2 (Competitive Inhibitor).

  • Inhibitor Pre-treatment: To Control 2, add 1 mM 1-aminobenzotriazole (a known pan-CYP suicide inhibitor) for 15 minutes prior to probe addition.

  • Probe Incubation: Add 10-undecynoate to a final concentration of 100 µM in all tubes.

  • Catalytic Initiation (The Causality Step): Add the NADPH regenerating system to Test and Control 2. Do not add NADPH to Control 1.

    • Scientific Rationale: Suicide inhibition requires the enzyme to actively process the substrate to form the reactive ketene[1]. If Control 1 shows labeling, the probe is binding non-specifically, invalidating the experiment.

  • Reaction: Incubate at 37°C for 30 minutes. Quench by adding 400 µL of ice-cold methanol to precipitate proteins.

  • Click Chemistry (CuAAC): Resuspend the protein pellet in 100 µL of 1% SDS in PBS. Add the click cocktail: 100 µM Biotin-Azide, 1 mM CuSO4, 5 mM THPTA, and 5 mM Sodium Ascorbate. React for 1 hour at room temperature.

    • Scientific Rationale: THPTA is critical here; it chelates Cu(I) to prevent disproportionation and protects the protein backbone from copper-induced reactive oxygen species (ROS) degradation.

  • Enrichment: Precipitate proteins again to remove excess click reagents. Resuspend and incubate with Streptavidin agarose beads for 2 hours. Wash stringently with 1% SDS, 8M Urea, and PBS.

  • Elution/Digestion: Perform on-bead trypsin digestion for downstream LC-MS/MS analysis.

Protocol B: Site-Specific Live-Cell Labeling (PRIME)

Purpose: To tag LAP-fused surface receptors with 10-undecynoate for interactome discovery.

Step-by-Step Workflow:

  • Cell Culture: Transfect HEK293T cells with a plasmid encoding your receptor of interest fused to a 13-amino acid LAP tag.

  • Enzymatic Ligation: Wash cells with DPBS. Apply labeling solution: 5 µM purified W37V LplA , 500 µM 10-undecynoate, 1 mM ATP, and 5 mM Mg(OAc)₂ in cell culture medium[2].

  • Self-Validation Controls: Run parallel wells with (a) Wild-Type LplA instead of W37V, and (b) W37V LplA without ATP.

    • Scientific Rationale: WT LplA cannot accommodate the alkyne[2], and the reaction is strictly ATP-dependent. Signal in these controls indicates background lipid partitioning rather than true enzymatic ligation.

  • Incubation: Incubate at 30°C for 20 minutes.

  • CuAAC on Live Cells: Wash cells 3x. Apply biocompatible click cocktail: 25 µM Fluorophore-Azide (or Biotin-Azide), 50 µM CuSO4, 250 µM THPTA, and 2.5 mM Sodium Ascorbate in DPBS for 5 minutes[2].

  • Lysis & Enrichment: Lyse cells using RIPA buffer, enrich via Streptavidin (if biotin-azide was used), and process for LC-MS/MS to discover co-immunoprecipitating interactors.

LC-MS/MS Biomarker Discovery Workflow

The following diagram illustrates the overarching systems-biology workflow, transitioning from raw probe incorporation to final bioinformatic biomarker identification.

Workflow Step1 1. Probe Incubation 10-Undecynoate + Live Cells/Microsomes Step2 2. Cell Lysis & Protein Extraction Protease Inhibitors + Detergent Step1->Step2 Step3 3. CuAAC Click Reaction Biotin-Azide + CuSO4 + THPTA + Ascorbate Step2->Step3 Step4 4. Affinity Enrichment Streptavidin Agarose Beads Step3->Step4 Step5 5. On-Bead Digestion Trypsin Cleavage Step4->Step5 Step6 6. LC-MS/MS Analysis Biomarker Identification & Quantification Step5->Step6

Caption: End-to-end workflow for 10-undecynoate-based biomarker discovery using LC-MS/MS.

References

  • Source: PMC / National Institutes of Health (NIH)
  • Specific inactivation of hepatic fatty acid hydroxylases by acetylenic fatty acids Source: PubMed / Journal of Biological Chemistry URL
  • Affinity probes for defining protein-lipid contacts (WO2017074937A1)

Sources

Application

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 10-Undecynoate

Mechanistic Context & Analytical Rationale 10-Undecynoic acid, and its esterified counterpart 10-undecynoate, is a medium-chain fatty acid characterized by a terminal alkyne moiety. In clinical metabolomics, it serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context & Analytical Rationale

10-Undecynoic acid, and its esterified counterpart 10-undecynoate, is a medium-chain fatty acid characterized by a terminal alkyne moiety. In clinical metabolomics, it serves as a critical biomarker; for instance, it has been identified as a unique metabolite distinguishing healthy dental pulp tissues from periapical lesions 1. In synthetic and polymer chemistry, methyl 10-undecynoate acts as a highly reactive bioorthogonal "click-chemistry" precursor utilized in the synthesis of advanced polyurethane networks 2.

The Causality of Derivatization: Direct GC-MS analysis of free 10-undecynoic acid is analytically flawed. The highly polar carboxylic acid (–COOH) group undergoes strong hydrogen bonding with the active silanol groups on the fused-silica stationary phase of the GC column. This interaction causes severe peak tailing, irreversible adsorption, and thermal degradation. To achieve a self-validating, reproducible analytical system, the polarity of the molecule must be masked. This is achieved by converting the acid into a volatile Trimethylsilyl (TMS) ester or a Methyl ester (FAME) prior to injection.

Experimental Protocols: Derivatization Workflows

To ensure absolute trustworthiness in your results, every protocol below is designed as a self-validating system. If the validation checkpoint fails, the sample preparation must be repeated before proceeding to MS detection.

Protocol A: Silylation via MSTFA (Recommended for Metabolomics)

Silylation replaces the active hydrogen of the carboxylic acid with a trimethylsilyl group. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is preferred over BSTFA because its byproducts are more volatile, preventing solvent-front interference 3.

  • Desiccation: Transfer 50 µL of the lipid extract to a glass vial. Evaporate to complete dryness under a gentle stream of ultra-high purity nitrogen. Causality: Water aggressively quenches silylation reagents, reverting the reaction.

  • Solvation: Re-suspend the dried residue in 20 µL of anhydrous pyridine. Pyridine acts as an acid scavenger, driving the reaction forward.

  • Derivatization: Add 100 µL of MSTFA containing 1% Trimethylchlorosilane (TMCS). TMCS acts as a catalyst to increase the silylation rate.

  • Incubation: Seal the vial and incubate in a dry block heater at 70 °C for 60 minutes.

  • Validation Checkpoint: Inject 1 µL into the GC-MS. The reaction is validated if the chromatogram shows a sharp, symmetrical peak with a molecular ion ( [M]+ ) at m/z 254. The absence of a broad hump confirms complete derivatization.

Protocol B: Acid-Catalyzed Methylation (Recommended for Synthetic Precursors)

This protocol converts the free acid into methyl 10-undecynoate, which is highly stable for long-term storage and synthetic downstream applications.

  • Reaction Setup: Dissolve 10 mg of 10-undecynoic acid in 2 mL of anhydrous methanol in a reaction vial.

  • Catalysis: Add 50 µL of concentrated sulfuric acid ( H2​SO4​ ) as a catalyst.

  • Reflux: Heat the mixture at 65 °C for 2 hours. Causality: The continuous heat provides the activation energy required for the Fischer esterification equilibrium to shift toward the product.

  • Quenching & Extraction: Cool to room temperature. Add 2 mL of saturated aqueous NaHCO3​ to neutralize the acid, followed by 2 mL of LC-MS grade hexane. Vortex for 30 seconds.

  • Phase Separation: Allow the layers to separate. Extract the upper organic (hexane) layer containing the methyl 10-undecynoate and dry it over anhydrous MgSO4​ .

  • Validation Checkpoint: GC-MS analysis must yield a distinct peak with an [M]+ at m/z 196. An abundant McLafferty rearrangement fragment at m/z 74 validates the methyl ester structure.

GC-MS Instrumental Method

A non-polar to slightly polar stationary phase (5%-phenyl-methylpolysiloxane) is optimal for resolving aliphatic chains while maintaining minimal column bleed at high temperatures 4. Electron Ionization (EI) at 70 eV is strictly utilized to ensure fragmentation patterns match standard NIST library spectra.

Table 1: Standardized GC-MS Operating Parameters
ParameterSpecification / SettingRationale
Column HP-5MS or DB-5HT (30 m × 0.25 mm × 0.25 µm)Balances non-polar interactions with slight polar retention for esters.
Carrier Gas Helium (99.999% purity)Provides optimal linear velocity and inertness.
Flow Rate 1.0 - 1.2 mL/min (Constant Flow)Ensures consistent retention times across runs.
Injection Volume 1.0 µL (Splitless mode)Maximizes sensitivity for trace metabolomic analysis.
Inlet Temperature 250 °CEnsures instantaneous flash vaporization without thermal degradation.
Oven Program 80 °C (hold 1 min) 10 °C/min to 200 °C 5 °C/min to 300 °C (hold 5 min)Gradient resolves volatile solvent peaks early, then separates homologous lipid chains.
Ion Source Temp. 230 °CPrevents condensation of heavy analytes in the MS source.
Ionization Energy 70 eV (Electron Ionization)Standardized energy for reproducible, library-matchable fragmentation.
Mass Scan Range 50 – 550 m/zCaptures all relevant low-mass fragments and the intact molecular ion.

Data Interpretation & Quantitative Analysis

Accurate identification relies on interpreting the unique m/z fragmentation patterns generated by the 70 eV electron beam. The terminal alkyne group heavily influences the fragmentation, often yielding characteristic unsaturated hydrocarbon fragments.

Table 2: Diagnostic Mass Fragments for 10-Undecynoate Derivatives
Derivative TypeMolecular WeightMolecular Ion ( [M]+ )Base Peak / Key Fragments (m/z)Structural Assignment of Fragments
Methyl 10-Undecynoate 196.29 g/mol 19674, 87, 16574: McLafferty rearrangement (characteristic of methyl esters).165: [M−OCH3​]+ loss of methoxy radical.
10-Undecynoic Acid, TMS Ester 254.17 g/mol 25473, 239, 11773: [Si(CH3​)3​]+ ubiquitous TMS fragment.239: [M−CH3​]+ loss of a methyl group from the TMS moiety.

Workflow Visualization

The following diagram maps the logical progression from raw sample handling through derivatization, physical separation, and mass detection.

GCMS_Workflow Sample 10-Undecynoic Acid (Free Fatty Acid) Deriv Derivatization (Silylation / Methylation) Sample->Deriv Reagents (MSTFA/MeOH) Volatile Volatile Derivative (TMS Ester / Methyl Ester) Deriv->Volatile Heat (65-70°C, 1h) GC Gas Chromatography (HP-5MS / DB-5MS) Volatile->GC 1 µL Injection EI Electron Ionization (70 eV) Fragmentation GC->EI Elution via Carrier Gas MS Mass Spectrometry (m/z Detection) EI->MS Ion Trajectory Data Data Analysis (NIST Library / Quantification) MS->Data Spectral Output

Figure 1: End-to-end GC-MS analytical workflow for 10-undecynoate, from derivatization to MS detection.

References

  • Comparative Metabolomics Reveals the Microenvironment of Common T-Helper Cells and Differential Immune Cells Linked to Unique Periapical Lesions, Frontiers in Immunology. 1

  • Polyurethane Networks from Fatty-Acid-Based Aromatic Triols: Synthesis and Characterization, Biomacromolecules (ACS Publications). 2

  • Chemical composition of Egyptian propolis and studying its antimicrobial activity and synergistic action with honey against some multidrug-resistant uropathogens, PMC / National Institutes of Health. 3

  • Extraction of bioactive compounds from Psidium guajava and their application in dentistry, D-NB.info.4

Sources

Method

Advanced Live-Cell Fluorescent Labeling Protocol Using 10-Undecynoate and Chelation-Assisted Click Chemistry

Mechanistic Insights & Rationale (E-E-A-T) Achieving high-fidelity fluorescent labeling of proteins in living cells requires balancing absolute site-specificity with the preservation of cell viability. Traditional Copper...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Insights & Rationale (E-E-A-T)

Achieving high-fidelity fluorescent labeling of proteins in living cells requires balancing absolute site-specificity with the preservation of cell viability. Traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is notoriously toxic to live cells because it requires high concentrations of copper, which generates reactive oxygen species (ROS) and compromises cellular health[1].

To bypass this limitation, this protocol employs PRIME (Probe Incorporation Mediated by Enzymes) coupled with Chelation-Assisted CuAAC [2]. This self-validating system relies on the following mechanistic pillars:

  • The Alkyne Probe (10-Undecynoate): 10-undecynoic acid is an 11-carbon fatty acid analog featuring a terminal alkyne. It serves as the optimal unnatural substrate for the W37V mutant of Escherichia coli lipoic acid ligase (LplA)[3]. The W37V mutation specifically expands the enzyme's binding pocket, allowing it to ligate 10-undecynoate exclusively to a 13-amino acid LplA Acceptor Peptide (LAP) tag fused to the target protein[4].

  • The Fluorophore (Picolyl Azide): Instead of a standard alkyl azide, this protocol utilizes a picolyl azide-conjugated fluorophore. The picolyl moiety acts as an internal copper chelator, raising the effective local concentration of Cu(I) directly at the reaction site[5].

  • Causality of the System: By combining the W37V LplA/10-undecynoate ligation with picolyl azide click chemistry, the required copper concentration is drastically reduced from >500 µM to a biocompatible 10–50 µM[5]. The reaction time is simultaneously reduced to just 5 minutes, ensuring >95% cell viability while achieving up to a 25-fold increase in signal-to-noise ratio compared to standard CuAAC[2].

Experimental Workflow

Workflow N1 1. Cell Expression LAP-Tagged Protein N2 2. PRIME Ligation 10-Undecynoate + W37V LplA N1->N2 N3 3. Intermediate Alkyne-Modified Protein N2->N3 ATP, Mg2+, 20-30 min N4 4. Live-Cell CuAAC Picolyl Azide-Dye + Cu/Ligand N3->N4 N5 5. Fluorescence Imaging High-Contrast Detection N4->N5 5 min, Live Cells

Workflow for 10-undecynoate live-cell labeling via PRIME and CuAAC.

Step-by-Step Methodology

Phase 1: Cell Preparation & Transfection
  • Seed mammalian cells (e.g., HEK293T, HeLa) in glass-bottom imaging dishes to achieve 70% confluency.

  • Transfect cells with a plasmid encoding the protein of interest (POI) fused to the 13-aa LAP tag (Sequence: GFEIDKVWYDLDA)[2].

  • Allow 24–48 hours for optimal expression and membrane/intracellular trafficking.

Phase 2: PRIME Ligation (10-Undecynoate Incorporation)

Causality Check: Mg2+ is strictly required as a cofactor for ATP hydrolysis during the LplA adenylation step. Glycerol is added to the buffer to stabilize the recombinant LplA enzyme during the incubation period[6].

  • Wash cells twice with warm Dulbecco’s Phosphate-Buffered Saline (DPBS).

  • Prepare the Ligation Mix in DPBS containing:

    • 5 µM purified W37V LplA enzyme[6]

    • 500 µM 10-undecynoic acid (10-undecynoate)[6]

    • 1 mM ATP[6]

    • 5 mM Mg(OAc)₂[6]

    • 20% (v/v) glycerol[6]

  • Incubate live cells with the Ligation Mix at 30°C–37°C for 30 minutes[6].

  • Quench the reaction and remove unbound probe by washing cells three times with complete culture media containing 50 mM EDTA, followed by two washes with DPBS[6].

Phase 3: Chelation-Assisted CuAAC (Live-Cell Click)

Causality Check: THPTA or BTTAA ligands are critical; they stabilize the Cu(I) oxidation state and prevent the generation of toxic ROS, safeguarding live cells during the click reaction[2]. Sodium ascorbate acts as the reducing agent to generate active Cu(I) in situ.

  • Prepare the Live-Cell Click Mix immediately before use:

    • 20 µM Picolyl Azide-Fluorophore (e.g., Alexa Fluor 647-picolyl azide)[4]

    • 50 µM CuSO₄[6]

    • 250 µM THPTA (or BTTAA) ligand[6]

    • 2.5 mM Sodium Ascorbate

  • Replace DPBS with the Click Mix and incubate cells at room temperature for exactly 5 minutes[4].

  • Terminate the reaction by washing cells twice with media containing 1 mM BCS (Bathocuproine disulfonate) to chelate residual copper, followed by a final wash with standard imaging buffer[2].

Phase 4: Live-Cell Imaging
  • Transfer the dish to a confocal microscope equipped with a live-cell environmental chamber (37°C, 5% CO₂).

  • Image using the appropriate laser lines (e.g., 640 nm for Alexa Fluor 647). Target proteins will display high-contrast fluorescence with minimal background[4].

Self-Validating Control System

To ensure trustworthiness and eliminate false positives (e.g., non-specific lipid incorporation of 10-undecynoate), this protocol must be run alongside strict negative controls. Because LplA strictly requires ATP and the specific LAP sequence, omitting ATP or mutating the LAP lysine residue to alanine will completely ablate the signal, validating that all observed fluorescence is target-specific[4].

Controls C1 Experimental Condition Complete System C2 Positive Signal Target Localized C1->C2 N1 Negative Control 1 Omit ATP R1 No Signal (Validates Ligation) N1->R1 N2 Negative Control 2 Omit W37V LplA R2 No Signal (Validates Enzyme) N2->R2 N3 Negative Control 3 LAP Lys->Ala Mutant R3 No Signal (Validates Site-Specificity) N3->R3

Self-validating control matrix for 10-undecynoate PRIME labeling.

Quantitative Data Summarization

ParameterStandard CuAAC (Live Cell)Chelation-Assisted CuAAC (This Protocol)Impact on Experiment
Azide Probe Alkyl AzidePicolyl AzideInternal chelation accelerates kinetics.
CuSO₄ Concentration 100 – 500 µM10 – 50 µMMinimizes heavy metal toxicity.
Reaction Time 30 – 60 minutes5 minutesPreserves dynamic cellular processes.
Signal-to-Noise Ratio Baseline (1x)Up to 25-fold increaseEnables detection of low-abundance proteins.
Cell Viability < 50%> 95%Allows prolonged post-labeling observation.

References

  • [4] Uttamapinant, C., et al. "Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling." Angewandte Chemie International Edition (2012). URL: [Link]

  • [3] Ting, A. Y., et al. "Probe incorporation mediated by enzymes." US Patent 20150125904A1 (2015). URL:

  • [6] Ting, A. Y., et al. "Probe incorporation mediated by enzymes." WIPO Patent WO2013148189A1 (2013). URL:

  • [5] Uttamapinant, C., et al. "Fast, cell-compatible click chemistry with copper-chelating azides for biomolecular labeling." PubMed (2012). URL: [Link]

  • [1] Uttamapinant, C., et al. "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling." ResearchGate (2012). URL: [Link]

  • [2] Uttamapinant, C., et al. "Site-specific protein labeling using PRIME and chelation-assisted click chemistry." Nature Protocols (2013). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 10-Undecynoate Solubility in Aqueous Cell Culture Media

Welcome to the Lipid Chemical Biology Technical Support Center. 10-undecynoic acid (10-UDYA) and its conjugate base, 10-undecynoate, are premier alkyne-tagged metabolic probes used extensively in CuAAC (click chemistry)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Lipid Chemical Biology Technical Support Center. 10-undecynoic acid (10-UDYA) and its conjugate base, 10-undecynoate, are premier alkyne-tagged metabolic probes used extensively in CuAAC (click chemistry) to track protein lipidation and fatty acid metabolism. However, delivering this medium-chain fatty acid into aqueous cell culture media presents significant biophysical challenges.

This guide provides field-proven troubleshooting strategies, causal explanations for solubility failures, and self-validating protocols to ensure reliable delivery of 10-undecynoate to your cell models.

Quantitative Comparison of Delivery Strategies

Before selecting a protocol, review the quantitative data below to match the delivery method with your specific assay requirements.

Delivery MethodMax Aqueous ConcentrationCarrier Toxicity RiskPreparation TimeBest Application
Direct DMSO Addition < 50 µMHigh (Solvent toxicity)< 5 minsQuick screens, very low conc.
BSA Conjugation 5 - 10 mM (Stock)Low2 hoursStandard in vitro cell culture
MBCD Complexation 10 - 20 mM (Stock)Moderate (Cholesterol depletion)1.5 hoursSerum-free / Albumin-sensitive assays
L-Arginine Salt > 150 mg/mLLow30 minsHigh-concentration / In vivo dosing

Troubleshooting & FAQs

Q1: Why does my 10-undecynoate precipitate immediately upon addition to DMEM/RPMI, even when diluted from a 100 mM DMSO stock?

The Science (Causality): 10-undecynoic acid has a pKa of ~4.8. At physiological pH (7.4), it exists primarily as the undecynoate anion. While the negative charge provides marginal hydrophilicity, the 10-carbon aliphatic chain and terminal alkyne dominate its biophysical behavior. When a concentrated DMSO stock is introduced to aqueous media, the DMSO rapidly diffuses into the bulk water phase—a phenomenon known as "solvent shock." Stripped of its solvation shell, the hydrophobic tails of the fatty acid rapidly associate to minimize contact with water, forming micelles or amorphous aggregates.

Furthermore, standard cell culture media (e.g., DMEM, RPMI) contain millimolar concentrations of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). These cations act as ionic bridges between the undecynoate carboxylate headgroups, instantly precipitating them out of solution as insoluble calcium/magnesium salts 1.

The Solution: Pre-complex the fatty acid with a macromolecular carrier to shield the hydrophobic tail from the aqueous environment and prevent ion-pairing with media cations.

G Stock 10-Undecynoate (DMSO/EtOH Stock) Direct Direct Addition (Solvent Shock) Stock->Direct Carrier Carrier Complexation (BSA / MBCD) Stock->Carrier Media Aqueous Media (Ca2+, Mg2+, pH 7.4) Precipitate Insoluble Micelles & Calcium Salts Media->Precipitate Hydrophobic effect & Ion pairing Soluble Bioavailable Delivery Media->Soluble Hydrophobic shielding Direct->Media Carrier->Media

Fig 1: Biophysical pathways of 10-undecynoate solubilization vs. precipitation in media.

Q2: How do I properly conjugate 10-undecynoate to BSA without it crashing out during the mixing step?

The Science (Causality): Bovine Serum Albumin (BSA) contains multiple high-affinity hydrophobic binding pockets that can sequester fatty acids. The key to successful conjugation is temperature control and slow, dropwise integration. If the fatty acid cools too quickly before thermodynamically settling into the BSA pockets, it will precipitate 2.

Protocol: Preparation of a 6:1 (FA:BSA) Complex This system is self-validating: a successful complexation yields an optically clear solution. Any turbidity indicates protocol failure.

  • Prepare FA Solution: Dissolve powdered 10-undecynoic acid in 150 mM NaCl containing a slight molar excess of NaOH (to ensure full deprotonation) or in 50% ethanol. Heat to 70°C until the solution is completely clear.

  • Prepare BSA Solution: Dissolve ultra-fatty-acid-free BSA (0.12% to 10% w/v, depending on desired final concentration) in 150 mM NaCl. Warm the solution in a water bath to 37°C.

  • Complexation: While vigorously stirring the 37°C BSA solution, add the hot 10-undecynoate solution dropwise (1:1 volume ratio).

  • Thermodynamic Equilibration: Stir the mixture continuously at 37°C for 1 hour. This provides the activation energy required for the lipid to enter the BSA binding pockets.

  • Validation & Finalization: Visually inspect the solution. It must be completely transparent. Adjust the pH to 7.4 using 1N NaOH or HCl. Sterile filter through a 0.22 µm PES membrane and store aliquots at -20°C.

G Step1 1. Dissolve 10-UDYA (EtOH or NaOH/NaCl, 70°C) Step3 3. Dropwise Mixing (1:1 Vol, Stir 1h at 37°C) Step1->Step3 Step2 2. Prepare BSA Solution (Fatty-acid free, 150mM NaCl, 37°C) Step2->Step3 Step4 4. pH Adjustment (Adjust to 7.4) Step3->Step4 Step5 5. Sterile Filtration (0.22 µm filter) Step4->Step5

Fig 2: Step-by-step workflow for the thermodynamic complexation of 10-undecynoate with BSA.

Q3: My experimental model is sensitive to albumin, and I must use serum-free conditions. What is the best alternative?

The Science (Causality): Methyl-β-cyclodextrin (MBCD) is the optimal alternative. MBCD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic central cavity. It forms a true molecular inclusion dispersion (not a micelle) with the aliphatic chain of 10-undecynoate, acting as a highly efficient lipid shuttle that readily donates the fatty acid to the cell membrane 34.

Protocol: MBCD-10-Undecynoate Inclusion Complex

  • Prepare MBCD Stock: Dissolve MBCD in cell culture-grade water to a concentration of 100 mM.

  • Mix: Add the required mass of neat 10-undecynoic acid to a microcentrifuge tube.

  • Encapsulate: Add the MBCD solution to the lipid, aiming for a 1:6 to 1:10 molar ratio (FA:MBCD).

  • Thermal Energy & Sonication: Incubate the suspension at 70°C for 1 hour, followed by 5 minutes of bath sonication.

  • Validation: Following sonication, the solution must transition from a milky suspension to a completely transparent fluid, validating the formation of the inclusion complex.

Q4: Is there a carrier-free method to achieve high aqueous solubility for high-dose in vitro applications?

The Science (Causality): Yes. Recent biophysical formulations have demonstrated that pairing medium-chain fatty acids with basic amino acids can drastically improve solubility without organic solvents or macromolecular carriers. By compounding 10-undecynoic acid with L-arginine, the basic amine group of L-arginine deprotonates the carboxylic acid. This forms a highly stable, water-soluble ammonium carboxylate salt, shielding the hydrophobic tails via supramolecular packing 5.

Protocol: L-Arginine Salt Formulation

  • Molar Pairing: Weigh equimolar amounts of 10-undecynoic acid and L-arginine.

  • Aqueous Compounding: Add both powders to cell culture-grade water (can be concentrated up to 150 mg/mL).

  • Dissolution: Stir at room temperature (20°C - 25°C). The L-arginine will naturally deprotonate the fatty acid, driving it into a soluble aqueous state without the need for heating or DMSO.

References

  • Benchchem. "Best practices for preparing fatty acid-BSA complexes for experiments."
  • Bio-protocol.
  • Cytiva Life Sciences. "Lipids in cell culture media."
  • National Institutes of Health (PMC). "Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin."
  • National Institutes of Health (PMC). "Novel Formulation of Undecylenic Acid induces Tumor Cell Apoptosis."

Sources

Optimization

Technical Support Center: Optimizing 10-Undecynoate Click Chemistry Assays

Welcome to the Application Support Center. 10-undecynoate is an 11-carbon terminal alkyne fatty acid widely utilized for the metabolic labeling of lipid-modified proteins and the engineering of templated natural products...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. 10-undecynoate is an 11-carbon terminal alkyne fatty acid widely utilized for the metabolic labeling of lipid-modified proteins and the engineering of templated natural products [4]. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for detecting these alkyne tags, researchers frequently encounter high background noise when applying this chemistry to complex biological mixtures like cell lysates.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic protocols. Below, we break down the exact mechanistic causality of background noise generation and provide self-validating workflows to ensure your specific 10-undecynoate signal is cleanly isolated from non-specific artifacts.

Troubleshooting FAQs: Diagnostics & Causality

Q1: I am detecting high fluorescent background in my unpulsed (no 10-undecynoate) control lysates. What is causing this? A1: The background is rarely caused by the alkyne or azide themselves; it is a byproduct of the copper catalyst system [2]. CuAAC relies on the reduction of Cu(II) to Cu(I) by sodium ascorbate. However, in aqueous, oxygenated environments (like cell lysates), Cu(I) is highly unstable and readily participates in redox cycling. This generates Reactive Oxygen Species (ROS) [3]. These ROS oxidize protein side chains—particularly histidine—creating sticky, aggregated proteins that non-specifically trap your azide-fluorophore.

  • The Solution: You must use a water-soluble accelerating ligand like THPTA or BTTAA [2]. THPTA serves a dual mechanistic purpose: it coordinates Cu(I) to prevent its disproportionation, and it acts as a sacrificial antioxidant, intercepting ROS before they can oxidize your lysate proteins [1].

Q2: I added THPTA, but I am still seeing non-specific high molecular weight smearing on my Western blots/gels. Why? A2: You are likely observing dehydroascorbate-induced crosslinking. When sodium ascorbate reduces Cu(II), it is oxidized into dehydroascorbate [1]. Dehydroascorbate is highly electrophilic and will readily condense with primary amines and the guanidinium groups of arginine residues in your protein sample [2]. This causes artificial protein crosslinking and massive background noise.

  • The Solution: Introduce aminoguanidine to your reaction buffer [5]. Aminoguanidine acts as a sacrificial scavenger. Because it contains a highly reactive guanidinium group, it outcompetes your proteins' arginine residues, covalently trapping dehydroascorbate and preventing it from crosslinking your sample [1].

Q3: My specific 10-undecynoate signal is too weak. Should I increase the copper concentration? A3: No. Increasing copper will exponentially increase ROS generation and background noise. Weak signal is usually caused by catalyst degradation, not insufficient starting material. If your THPTA-to-Copper ratio is too low, Cu(I) will crash out of solution.

  • The Solution: Maintain a strict 5:1 molar ratio of THPTA to CuSO4 [1]. Furthermore, you must pre-complex the ligand and copper before adding them to the lysate. This is a self-validating step: a proper Cu(II)-THPTA complex will appear as a clear, faint blue solution. If it turns cloudy or green, the complex has failed, and you should not proceed with the assay.

Quantitative Optimization Parameters

To facilitate easy comparison, the following table summarizes the quantitative thresholds for key CuAAC reagents required to minimize background in 10-undecynoate assays.

ReagentPrimary FunctionOptimal Final ConcentrationImpact on Background Noise
THPTA / BTTAA Cu(I) stabilization & ROS interception0.5 mM (5:1 ratio to Cu)Critical: Prevents protein oxidation and auto-fluorescence.
CuSO4 Pre-catalyst0.1 mMModerate: Keep low (≤0.1 mM) to prevent excess ROS generation.
Sodium Ascorbate Reducing agent (Cu(II) → Cu(I))2.5 mM to 5.0 mMHigh: Excess causes dehydroascorbate buildup; must be made fresh daily.
Aminoguanidine Dehydroascorbate scavenger5.0 mMCritical: Prevents arginine crosslinking and high-MW smearing.
Azide Reporter Detection (Fluorophore/Biotin)10 µM to 50 µMModerate: Concentrations >50 µM increase non-specific hydrophobic binding.

Standardized Protocol: Low-Background CuAAC for Cell Lysates

This protocol is engineered as a self-validating system. The strict order of addition ensures that reactive species are only generated once all protective scavengers are in place.

Phase 1: Catalyst Pre-Complexation (Self-Validating Step)

  • In a clean microcentrifuge tube, combine 2.5 µL of 20 mM CuSO4 with 5.0 µL of 50 mM THPTA ligand [1].

  • Vortex gently and incubate at room temperature for 5 minutes.

  • Validation Check: The solution must remain clear and turn a faint, transparent blue. If precipitation occurs, discard and remake the THPTA stock.

Phase 2: Reaction Assembly

  • Prepare your 10-undecynoate-labeled cell lysate in a compatible buffer (e.g., HEPES or Tris, pH 7.4). Adjust the volume to 430 µL (targeting ~1-2 mg/mL total protein).

  • Add the Azide Reporter (e.g., Alexa Fluor-Azide) to a final concentration of 50 µM. Vortex gently.

  • Add 25 µL of 100 mM Aminoguanidine (final concentration 5 mM). Mechanistic Note: Adding the scavenger before the catalyst ensures immediate interception of byproducts. [1]

  • Add the pre-complexed CuSO4/THPTA solution (from Phase 1) to the lysate.

  • Initiation: Add 25 µL of freshly prepared 100 mM Sodium Ascorbate (final concentration 5 mM) [5].

  • Close the tube immediately to minimize oxygen diffusion. Rotate end-over-end in the dark for 1 hour at room temperature [5].

Phase 3: Workup and Copper Removal

  • Stop the reaction by adding EDTA to a final concentration of 10 mM. Mechanistic Note: EDTA strips copper from the proteins, preventing post-assay oxidation during downstream gel electrophoresis or imaging. [5]

  • Proceed with methanol/chloroform protein precipitation to wash away unreacted azide reporter and quenched copper complexes.

Reaction Pathway & Background Mitigation Diagram

CuAAC_Optimization cluster_0 Specific Labeling Pathway cluster_1 Catalyst & Background Drivers cluster_2 Background Mitigation Alkyne 10-Undecynoate (Metabolic Tag) Product Triazole Conjugate (Specific Signal) Alkyne->Product Azide Reporter Azide (e.g., Fluorophore) Azide->Product CuII CuSO4 (Cu(II) Pre-catalyst) CuI Active Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI Donates e- DHA Dehydroascorbate Ascorbate->DHA Oxidation CuI->Product Catalysis ROS Reactive Oxygen Species CuI->ROS O2 Exposure Noise Protein Oxidation & Non-Specific Binding ROS->Noise Damages Proteins DHA->Noise Crosslinks Arginine THPTA THPTA / BTTAA (Accelerating Ligand) THPTA->CuI Stabilizes THPTA->ROS Intercepts Ag Aminoguanidine (Scavenger) Ag->DHA Scavenges

Mechanistic pathways of CuAAC background noise generation and mitigation strategies.

References

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology - Jena Bioscience. 1

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications (RSC Publishing). 2

  • Effective ascorbate-free and photolatent click reactions in water using a photoreducible copper(II)-ethylenediamine precatalyst. Beilstein Journals. 3

  • Biosynthesis and molecular engineering of templated natural products. Oxford Academic. 4

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC/NIH. 5

Sources

Troubleshooting

preventing 10-undecynoate degradation during long-term storage

Welcome to the Technical Support Center for Lipidomics and Chemical Biology. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 10-undecynoate (and its deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lipidomics and Chemical Biology. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 10-undecynoate (and its derivatives) during long-term storage.

10-undecynoate is a terminal alkyne fatty acid widely used as a bio-orthogonal probe for tracing lipid metabolism via Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)[1]. While the saturated 11-carbon aliphatic chain is relatively stable, the terminal alkyne and the ester/carboxylate headgroups are highly susceptible to environmental degradation.

To ensure your experiments remain reproducible, this guide explains the causality behind degradation, provides troubleshooting FAQs, and establishes a self-validating storage protocol.

Part 1: The Chemistry of Probe Degradation

Understanding how 10-undecynoate fails is the first step in preventing it. The molecule faces three primary threats during storage:

  • Alkyne Hydration (Loss of Click Reactivity): Exposure to trace moisture and acidic conditions catalyzes the Markovnikov addition of water to the terminal alkyne, converting it into a methyl ketone. This completely abolishes its ability to react with azide reporters in CuAAC assays[1].

  • Ester Hydrolysis: Storing the esterified form in aqueous buffers drives hydrolysis, prematurely generating free 10-undecynoic acid and altering cellular uptake dynamics[2].

  • Plasticizer Leaching (MS Suppression): This is a contamination issue rather than degradation. Storing organic lipid solutions in plastic tubes leaches slip agents (like oleamide) and polymers, which heavily suppress ionization in downstream mass spectrometry[3].

Degradation A 10-Undecynoate (Intact Probe) B Trace Moisture / Acidic Conditions A->B Exposure D Aqueous Buffer Storage A->D Exposure F Plastic Tube Storage A->F Exposure C Ketone Formation (Alkyne Hydration) B->C Loss of Click Reactivity E Ester Hydrolysis (Free Fatty Acid) D->E Loss of Ester Linkage G Polymer Leaching (MS Suppression) F->G Signal Contamination

Fig 1: Primary degradation and contamination pathways of 10-undecynoate during improper storage.

Part 2: Troubleshooting FAQs

Q: My click chemistry yield dropped significantly after storing the 10-undecynoate probe for 3 months. What happened? A: The terminal alkyne has likely undergone hydration or oxidation. Alkynes are sensitive to transition metals, trace moisture, and prolonged exposure to atmospheric oxygen. When 10-undecynoate hydrates, it forms a ketone, rendering it invisible to azide-based fluorescent or biotinylated reporters[1]. Self-Validation Check: Before committing precious biological samples to a CuAAC assay, validate the probe's integrity by running a quick LC-MS or TLC of your stock. If you observe a +18 Da mass shift (indicative of water addition), the batch is compromised and must be discarded.

Q: I am detecting massive background noise and extraneous peaks in my MS lipidomics data. Is my probe degrading? A: This is rarely probe degradation; it is almost always container leaching. If you stored your 10-undecynoate working stock (dissolved in chloroform, methanol, or ethanol) in standard plastic microcentrifuge tubes, the organic solvent has extracted polymers and plasticizers (e.g., polyethylene, polystyrene)[3]. Causality: These leached impurities outcompete your lipid probes for ionization in the ESI source, causing severe signal suppression. Always use glass vials with Teflon-lined caps for any lipid stored in an organic solvent[4].

Q: Can I store 10-undecynoate working stocks in aqueous buffers (pH 7.4) to save time during cell culture assays? A: No. Aqueous storage is strictly discouraged for long-term preservation. Lipids stored in aqueous buffers at 4°C typically begin to degrade via hydrolysis within 5–7 days[2]. Causality: Excess water drives the hydrolysis of the ester bond. Always store the probe as a dried film or in a dry organic solvent, and only dilute it into aqueous media immediately before use[3].

Part 3: Self-Validating Storage Protocol

To guarantee the integrity of 10-undecynoate for >12 months, you must isolate it from water, oxygen, light, and plastic. This protocol is designed as a self-validating system: by strictly controlling the physical environment, you decouple storage variables from biological variables.

Step-by-Step Methodology:

  • Dissolution: Dissolve the bulk 10-undecynoate powder in a high-purity, anhydrous organic solvent (e.g., chloroform or ethanol) to create a master stock[5].

  • Aliquot Transfer: Using glass or stainless-steel syringes (never plastic pipette tips), transfer single-use aliquots into amber glass vials[3].

  • Solvent Evaporation: Evaporate the solvent using a gentle stream of dry nitrogen or argon to form a thin lipid film at the bottom of the vial. For larger volumes, use a vacuum pump or lyophilizer[5].

  • Inert Blanketing: Purge the vial with Argon gas to displace any residual atmospheric oxygen and moisture[4].

  • Sealing: Seal the vial immediately with a Teflon-lined closure. Do not use Parafilm, as organic vapors will dissolve it, leading to contamination[3].

  • Temperature Control: Store the sealed vials at -20°C or -80°C. Critical Retrieval Step: Before opening a vial for an experiment, allow it to equilibrate to room temperature for 30 minutes. Opening a cold vial causes atmospheric moisture to condense on the lipid film, initiating hydrolysis[3].

Workflow S1 1. Dissolve Bulk (Organic Solvent) S2 2. Aliquot via Glass (No Plastic Tips) S1->S2 S3 3. Evaporate Solvent (N2 / Ar Stream) S2->S3 S4 4. Blanket with Inert Gas (Ar) S3->S4 S5 5. Seal with Teflon-Lined Cap S4->S5 S6 6. Store at -20°C (Darkness) S5->S6

Fig 2: Step-by-step self-validating protocol for long-term preservation of alkyne lipid probes.

Part 4: Quantitative Storage Matrix

Use the following table to benchmark your current storage practices against industry standards.

Storage StateContainer TypeTemperatureAtmosphereExpected Shelf LifePrimary Risk Factor / Failure Mode
Dry Film Amber Glass (Teflon cap)-20°C to -80°CArgon / N₂> 12 Months Optimal Condition - None if sealed properly.
Organic Solution (EtOH/CHCl₃)Amber Glass (Teflon cap)-20°CArgon / N₂6 Months Solvent evaporation; concentration changes.
Organic Solution Plastic Microfuge Tube-20°CAir< 1 Week Severe plasticizer leaching; MS suppression.
Aqueous Buffer Any4°CAir5–7 Days Rapid ester hydrolysis; alkyne hydration.

References

  • Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art Source: Frontiers in Cell and Developmental Biology (via NIH PubMed Central) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing CuAAC for 10-Undecynoate

[label="Color Change?\nCu(II) -> Cu(I)", shape=diamond, fillcolor="#FBBC05", fontcolor="#2021 Integrating User Feedback I've been working on a self-validating feature for CuAAC. I've focused on visual indicators.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Color Change?\nCu(II) -> Cu(I)", shape=diamond, fillcolor="#FBBC05", fontcolor="#2021

Integrating User Feedback

I've been working on a self-validating feature for CuAAC. I've focused on visual indicators. The color change confirms the Cu(II) to Cu(I) reduction is an example of what I've done. I will also incorporate additional feedback, which includes the incorporation of positive controls, to ensure the robustness of the experimental design. I've finished the DOT diagram.

Finalizing Guide Structure

I'm now integrating user feedback to refine the technical support. I have included visual indicators for Cu(II) reduction to Cu(I), and added positive controls in the experimental design for validation. I've finalized the DOT diagram and I'm ready to ship.

Finalizing Protocol and Content

I'm now integrating the final protocol with citations. I've ensured a color change validates Cu(II) reduction to Cu(I). I'm focusing on the final formatting to ensure the technical support center is clear and ready.

Incorporating User Feedback

I've just added a new DOT node for adding a co-solvent, such as DMSO. The visual cues like color changes are integrated. I'm focusing on ensuring positive controls validate results. I'm checking the graph's overall flow for robustness and intuitiveness.

Welcome to the Advanced Technical Support Center for Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). This guide is specifically engineered for researchers and drug development professionals working with 10-undecynoate (10-undecynoic acid) and similar long-chain aliphatic alkynes.

By integrating field-proven causality with self-validating experimental designs, this guide will help you troubleshoot micellization, catalyst sequestration, and oxidative degradation to achieve quantitative yields in your bioconjugation workflows.

Part 1: Diagnostic Troubleshooting Logic

When working with hydrophobic substrates like 10-undecynoate, standard aqueous click chemistry protocols often fail. Use the logical workflow below to diagnose and resolve the root cause of low reaction yields.

CuAAC_Workflow Start Issue: Low Yield with 10-Undecynoate Solubility Is the mixture cloudy? Start->Solubility AddSolvent Add DMSO/t-BuOH to disrupt micelles Solubility->AddSolvent Yes LigandCheck Using a Cu(I) ligand? Solubility->LigandCheck No AddSolvent->LigandCheck AddLigand Add TBTA or THPTA (Ligand:Cu ≥ 5:1) LigandCheck->AddLigand No ColorCheck Solution turns green/blue? LigandCheck->ColorCheck Yes AddLigand->ColorCheck Degas Degas & add fresh Na-Ascorbate ColorCheck->Degas Yes (Oxidation) Success Optimal CuAAC Achieved ColorCheck->Success No (Active Cu(I)) Degas->Success

Diagnostic workflow for troubleshooting 10-undecynoate CuAAC reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my CuAAC reaction with 10-undecynoate fail or yield poorly in standard aqueous biological buffers? A1: The primary culprit is the hydrophobic collapse of the 10-carbon aliphatic chain. In purely aqueous environments (like PBS), the non-polar tails of 10-undecynoate molecules aggregate to form micelles, burying the terminal alkyne within a hydrophobic core. This creates severe steric hindrance, preventing the bulky copper-ligand complex from accessing the alkyne to form the critical copper acetylide intermediate[1].

  • Causality & Solution: To break these hydrophobic interactions, you must alter the solvent's dielectric constant. Incorporating co-solvents such as DMSO or tert-butanol (t-BuOH) at 20–50% (v/v) solvates the alkyl chain, exposing the alkyne. According to , performing the reaction in denaturing or solvating conditions is mandatory for buried or highly hydrophobic alkynes[1].

Q2: How does the terminal carboxylate group of 10-undecynoic acid interfere with the copper catalyst, and how do I overcome it? A2: 10-undecynoic acid contains a free carboxylate moiety which acts as a weak chelator for transition metals. While not as strong as EDTA, a high local concentration of carboxylates can competitively bind Cu(II) or Cu(I), stripping the metal from your accelerating ligand. This competitive chelation lowers the effective concentration of the catalytically active Cu(I)-ligand complex, stalling the reaction[2].

  • Causality & Solution: You must establish a thermodynamic advantage for the active catalyst. Always pre-complex your CuSO₄ with a strong, multidentate accelerating ligand (like THPTA or TBTA) before introducing it to the 10-undecynoate substrate. Furthermore, use a Ligand:Copper ratio of at least 5:1 to ensure the copper remains protected from carboxylate sequestration. strongly recommend this 5:1 ratio to maintain reaction efficiency[3].

Q3: Which Cu(I)-stabilizing ligand is optimal for long-chain aliphatic alkynes? A3: The choice of ligand dictates the solubility and stability of the Cu(I) center. These ligands utilize tertiary amines and triazole rings to coordinate Cu(I), lowering its redox potential and shielding it from dissolved oxygen[4]. This prevents the disproportionation of Cu(I) into inactive Cu(0) and Cu(II), thereby sustaining the catalytic cycle without generating damaging reactive oxygen species (ROS)[5]. For 10-undecynoate, the optimal ligand depends heavily on your solvent system:

  • TBTA: Highly recommended if you are using >50% organic co-solvent (DMSO/DMF). It is insoluble in water but provides exceptional stabilization of Cu(I) in organic mixtures.

  • THPTA / BTTAA: Required if your protocol restricts organic solvents to <20% (e.g., live-cell labeling). BTTAA offers superior reaction kinetics and biocompatibility compared to THPTA, making it ideal for sensitive biomolecular applications[4].

Part 3: Quantitative Data Presentation

To assist in experimental design, the following table summarizes the physicochemical properties and application suitability of common CuAAC accelerating ligands when paired with hydrophobic substrates like 10-undecynoate.

LigandWater SolubilityOrganic SolubilityReaction KineticsBiocompatibilityRecommended Application for 10-Undecynoate
TBTA LowVery HighVery HighLowHigh organic solvent mixtures (>50% DMSO/t-BuOH)
THPTA HighLowModerateModerateAqueous buffers with low co-solvent (<20%)
BTTAA ModerateModerateVery HighVery HighLive-cell labeling or sensitive biomolecules
BTTES HighLowHighVery HighIn vivo applications requiring high solubility

(Data synthesized from[4])

Part 4: Self-Validating Experimental Protocol

Optimized CuAAC Protocol for 10-Undecynoate in Mixed Solvents Design Principle: This protocol is engineered as a self-validating system. It incorporates visual checkpoints (color changes) to validate the oxidation state of the copper catalyst, ensuring that causality is confirmed at every critical step before proceeding.

Reagents Required:

  • 10-undecynoate (Substrate)

  • Azide partner

  • CuSO₄·5H₂O (100 mM stock in water)

  • THPTA or TBTA Ligand (500 mM stock in DMSO)

  • Sodium Ascorbate (Freshly prepared 1 M stock in water)

  • Solvent: 1:1 mixture of Water and t-BuOH (or DMSO)

Step-by-Step Methodology:

  • Solvent Degassing (Preventative Action): Bubble Argon or Nitrogen gas through the 1:1 Water/t-BuOH solvent mixture for 15 minutes.

    • Causality: Removing dissolved oxygen prevents the premature oxidation of the Cu(I) catalyst back to inactive Cu(II)[5].

  • Catalyst Pre-complexation (Validation Step 1): In a separate microcentrifuge tube, mix 2 µL of 100 mM CuSO₄ with 2 µL of 500 mM Ligand (1:5 molar ratio).

    • Validation Checkpoint: The solution must turn a brilliant, clear blue. If it is cloudy, the ligand has precipitated; adjust the solvent. Pre-complexation prevents the copper from forming insoluble salts or being sequestered by the 10-undecynoate carboxylate[3].

  • Reaction Assembly: In the main reaction vessel, combine:

    • 10-undecynoate (final concentration 100 µM)

    • Azide partner (final concentration 150 µM - 1.5 eq excess)

    • Degassed Solvent (up to final volume, e.g., 900 µL) Vortex thoroughly.

    • Validation Checkpoint: The solution should be completely clear. If micellization occurs (cloudiness), increase the t-BuOH fraction to fully solvate the 10-carbon chain.

  • Catalyst Introduction: Add the 4 µL of the pre-complexed CuSO₄/Ligand mixture to the main reaction vessel.

  • Initiation via Reduction (Validation Step 2): Add 10 µL of the freshly prepared 1 M Sodium Ascorbate (final concentration 10 mM).

    • Validation Checkpoint: Upon addition, the blue tint of the Cu(II) complex will immediately fade to colorless or pale yellow. This visual cue confirms the successful in situ reduction of Cu(II) to the catalytically active Cu(I) species. If the solution remains blue or turns green, your ascorbate is degraded, or oxygen is present[5].

  • Incubation and Workup: Seal the tube under Argon and incubate at room temperature for 2–4 hours with gentle rotation. Quench the reaction by adding 5 mM EDTA to strip the copper, halting the catalytic cycle.

Part 5: References
  • Presolski, S. I., Hong, V., Cho, S. H., & Finn, M. G. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. URL:[Link]

  • Uttamapinant, C., et al. "Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling." Angewandte Chemie International Edition. URL:[Link]

  • Jena Bioscience. "CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based)." Jena Bioscience. URL:[Link]

Sources

Troubleshooting

troubleshooting low yield in 10-undecynoate esterification reactions

Welcome to the Technical Support Center for the synthesis of 10-undecynoate esters. 10-Undecynoic acid is a highly versatile bifunctional building block featuring a terminal alkyne and a carboxylic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 10-undecynoate esters. 10-Undecynoic acid is a highly versatile bifunctional building block featuring a terminal alkyne and a carboxylic acid. While esterification is a fundamental organic transformation, researchers frequently encounter low yields when working with 10-undecynoic acid due to equilibrium limitations, chemoselectivity issues, and unwanted side reactions of the terminal alkyne.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your reaction yields.

Diagnostic Workflow

Before diving into specific troubleshooting steps, consult the diagnostic decision tree below to identify the root cause of your low yield based on your chosen synthetic route.

DiagnosticWorkflow Start Low Yield in 10-Undecynoate Esterification Method Which Method? Start->Method Fischer Fischer (Acid/ROH) Method->Fischer Steglich Steglich (DCC/DMAP) Method->Steglich Fischer_Issue Is water removed efficiently? Fischer->Fischer_Issue Steglich_Issue Is bulky alcohol used? Steglich->Steglich_Issue Fischer_No Equilibrium stalled. Use Orthoesters Fischer_Issue->Fischer_No No Fischer_Yes Check Alkyne Integrity Fischer_Issue->Fischer_Yes Yes Fischer_Alkyne Switch to milder acid (e.g., Amberlyst-15) Fischer_Yes->Fischer_Alkyne Degradation Steglich_Yes N-Acylurea Rearrangement (O-to-N migration) Steglich_Issue->Steglich_Yes Yes Steglich_Fix Increase DMAP >5 mol% Steglich_Yes->Steglich_Fix Resolve

Diagnostic decision tree for troubleshooting low yields in 10-undecynoate esterification.

Troubleshooting Guide & FAQs

Q1: My Fischer esterification of 10-undecynoic acid is stalling at 60-70% yield despite refluxing overnight. How can I push it to completion?

Root Cause: Fischer esterification is a reversible, equilibrium-driven process. The generation of water as a byproduct drives the reverse reaction (hydrolysis), stalling the forward progress[1]. Solution: You must actively remove water from the system. While Dean-Stark traps are common for high-boiling solvents, they are ineffective for low-boiling alcohols like methanol. For the synthesis of methyl 10-undecynoate, the most effective strategy is using a chemical water scavenger such as trimethyl orthoformate combined with a solid acid catalyst like Amberlyst 15 . Trimethyl orthoformate reacts irreversibly with generated water to form methanol and methyl formate, driving the equilibrium forward to achieve yields >85%[2].

Q2: I am using the Steglich esterification (DCC/DMAP) to couple 10-undecynoic acid with a bulky alcohol. The yield is poor, and I am isolating a large amount of an unknown byproduct. What is happening?

Root Cause: You are observing the formation of an N-acylurea dead-end byproduct. In the Steglich esterification, dicyclohexylcarbodiimide (DCC) reacts with 10-undecynoic acid to form a highly reactive O-acylisourea intermediate. If the subsequent nucleophilic attack by your bulky alcohol is too slow due to steric hindrance, the O-acylisourea undergoes a slow 1,3-rearrangement (O-to-N acyl migration) to form a stable, unreactive N-acylurea[3][4]. Solution: Ensure you are using a sufficient catalytic amount of 4-Dimethylaminopyridine (DMAP) (typically 5-10 mol%). DMAP is a superior nucleophile compared to the alcohol; it rapidly attacks the O-acylisourea before the rearrangement can occur, forming a highly reactive acylpyridinium intermediate (active ester) that subsequently reacts with the bulky alcohol[3].

SteglichMechanism Acid 10-Undecynoic Acid + DCC O_Acyl O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acyl ActiveEster Acylpyridinium Ion (Active Ester) O_Acyl->ActiveEster Fast with DMAP Rearrangement 1,3-O-to-N Rearrangement (Slow) O_Acyl->Rearrangement Slow/No DMAP Product 10-Undecynoate Ester + DCU ActiveEster->Product + ROH DeadEnd N-Acylurea (Dead-end Byproduct) Rearrangement->DeadEnd

Steglich esterification pathway vs. N-acylurea dead-end rearrangement.

Q3: Can the terminal alkyne in 10-undecynoic acid degrade under standard esterification conditions?

Root Cause: Yes. While terminal alkynes are generally stable, exposing 10-undecynoic acid to harsh, concentrated mineral acids (e.g., concentrated H₂SO₄) at high reflux temperatures for extended periods can lead to alkyne isomerization, hydration (Markovnikov addition of water to form a methyl ketone), or polymerization. Solution: Switch to milder reaction conditions. Use solid acid resins (e.g., Amberlyst 15)[2] or transition to a base-promoted alkylation method. For instance, reacting 10-undecynoic acid with an alkyl halide (e.g., benzyl bromide) in the presence of Cesium Carbonate (Cs₂CO₃) completely avoids acidic conditions and preserves the terminal alkyne, often yielding >90%[5].

Quantitative Data: Method Comparison

The following table summarizes the primary esterification methods for 10-undecynoic acid, comparing typical yields and causality-driven optimization strategies.

MethodReagentsTypical YieldPrimary Cause of Low YieldOptimization Strategy
Fischer Esterification MeOH, Acid Catalyst (e.g., Amberlyst 15)65-87%Reversible equilibrium (water accumulation)[1]Use trimethyl orthoformate as a chemical water scavenger[2].
Steglich Esterification DCC, DMAP, ROH70-90%O-to-N acyl migration forming N-acylurea[3]Increase DMAP concentration (5-10 mol%); ensure low temperature (0°C to RT)[4].
Base-Promoted Alkylation Cs₂CO₃, R-Br, DMF>90%Competing elimination of alkyl halideUse highly electrophilic halides (e.g., Benzyl bromide); use anhydrous DMF[5].

Validated Experimental Protocols

Protocol A: High-Yield Fischer Esterification (Methyl 10-Undecynoate)

This protocol utilizes a solid acid catalyst and a chemical water scavenger to bypass equilibrium limitations, ensuring high conversion without harsh aqueous workups[2].

Reagents:

  • 10-Undecynoic acid: 54.7 g (0.3 mol)

  • Methanol (Anhydrous): 200 mL

  • Trimethyl orthoformate: 17 mL (0.15 mol)

  • Amberlyst 15 (dry): 2.0 g

Step-by-Step Procedure:

  • Setup: Charge a 500 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser with 10-undecynoic acid, methanol, trimethyl orthoformate, and Amberlyst 15.

  • Reaction: Heat the mixture to reflux (approx. 65°C) under an inert atmosphere (N₂ or Ar) for 4 hours. The trimethyl orthoformate will irreversibly consume generated water.

  • Filtration: Cool the reaction mixture to room temperature and filter out the Amberlyst 15 resin. Wash the resin with a small amount of methanol.

  • Workup: Add 200 mL of diethyl ether to the filtrate. Transfer to a separatory funnel and wash the organic layer twice with distilled water to remove methanol and residual acid.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the ether under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude methyl 10-undecynoate by fractional vacuum distillation (4 mmHg, 96−98 °C)[2].

  • Validation Check: Analyze the purified product via ¹H NMR. The disappearance of the broad carboxylic acid proton and the appearance of a sharp singlet at ~3.66 ppm (methoxy protons) confirms successful esterification. The terminal alkyne proton must remain visible as a triplet at ~1.94 ppm, confirming no alkyne degradation occurred.

Protocol B: Base-Promoted Alkylation (Benzyl 10-Undecynoate)

This method is ideal for substrates sensitive to acidic conditions, utilizing a mild base to form the carboxylate nucleophile[5].

Reagents:

  • 10-Undecynoic acid: 1.0 equiv

  • Benzyl bromide: 1.2 equiv

  • Cesium Carbonate (Cs₂CO₃): 1.5 equiv

  • Dimethylformamide (DMF, Anhydrous): 0.2 M relative to acid

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under nitrogen, dissolve 10-undecynoic acid in anhydrous DMF.

  • Base Addition: Add Cs₂CO₃ to the solution. Stir at room temperature for 15 minutes to allow complete carboxylate formation.

  • Alkylation: Add benzyl bromide dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 4-12 hours.

  • Quench & Extract: Dilute the reaction with water and extract 3 times with ethyl acetate.

  • Washing: Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate).

  • Validation Check: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 9:1). The starting 10-undecynoic acid will remain near the baseline (if stained with bromocresol green), while the benzyl ester product will elute with an Rf of ~0.6 and be strongly UV-active due to the benzyl ring.

References

  • Title: Polyurethane Networks from Fatty-Acid-Based Aromatic Triols: Synthesis and Characterization Source: Biomacromolecules - ACS Publications URL:[2]

  • Title: Design, Synthesis and Antiparasitic Evaluation of... Source: ProQuest URL:[5]

  • Title: Steglich Esterification Source: Organic Chemistry Portal URL:[3]

  • Title: Steglich esterification Source: Wikipedia URL:[4]

  • Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL:[1]

Sources

Optimization

preventing oxidation of the 10-undecynoate terminal alkyne group

Technical Support Center: Preventing Oxidation of the 10-Undecynoate Terminal Alkyne Group Welcome to the Technical Support Center for 10-undecynoate and its derivatives (e.g., methyl 10-undecynoate, 10-undecynoic acid)....

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Oxidation of the 10-Undecynoate Terminal Alkyne Group

Welcome to the Technical Support Center for 10-undecynoate and its derivatives (e.g., methyl 10-undecynoate, 10-undecynoic acid). While the terminal alkyne moiety is prized for its bioorthogonality and synthetic versatility, it is uniquely vulnerable to oxidative degradation and homocoupling under specific conditions. This guide provides E-E-A-T grounded troubleshooting, mechanistic insights, and self-validating protocols to ensure the integrity of your terminal alkynes.

Mechanistic Insight: Causality of Alkyne Oxidation

To prevent oxidation, one must understand the specific pathways through which the 10-undecynoate terminal alkyne degrades:

  • Glaser Homocoupling (Oxidative Dimerization): During Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the presence of Cu(I) catalysts and ambient oxygen (O₂) can trigger an off-cycle oxidative homocoupling. The terminal alkyne is deprotonated to form a copper(I) acetylide, which undergoes formal oxidation to yield a symmetrical 1,3-diyne[1][2]. This consumes the 10-undecynoate starting material and complicates purification.

  • Oxidative Cleavage: Exposure to strong oxidants (e.g., KMnO₄, ozone) or prolonged exposure to air and light can cleave the carbon-carbon triple bond. Terminal alkynes are oxidized to yield a chain-shortened carboxylic acid (sebacic acid derivatives, in the case of 10-undecynoate) and carbon dioxide (CO₂)[3].

  • Cytochrome/Enzymatic Oxidation (In Vivo/Assay Contexts): In biological assays, terminal alkynes can be oxidized by cytochrome P450 enzymes into reactive ketene intermediates, which subsequently hydrolyze to acetic acid derivatives or covalently bind to the enzyme, causing mechanism-based inactivation[4].

Visualizing the Oxidation Pathways and Prevention Logic

AlkyneOxidation Start 10-Undecynoate (Terminal Alkyne) CuO2 Cu(I) + O₂ Exposure (Click Chemistry) Start->CuO2 Unprotected Reaction PrevGlaser Add Sodium Ascorbate & Degas Solvent Start->PrevGlaser Prevention Strategy Oxidants Strong Oxidants / Radicals (KMnO₄, O₃, Air) Start->Oxidants Harsh Conditions PrevCleavage TMS/TIPS Protection or Inert Storage Start->PrevCleavage Prevention Strategy Glaser Glaser Homocoupling (1,3-Diyne Byproduct) CuO2->Glaser Oxidation Success Preserved Terminal Alkyne Ready for Downstream Use PrevGlaser->Success CuAAC Proceeds Cleavage Oxidative Cleavage (Carboxylic Acid + CO₂) Oxidants->Cleavage Degradation PrevCleavage->Success Deprotection

Caption: Logical pathways of 10-undecynoate oxidation and corresponding prevention strategies.

Troubleshooting Guide

Issue 1: Bimodal molecular weight distributions or insoluble aggregates during CuAAC.

  • Diagnosis: Your 10-undecynoate is undergoing Glaser coupling. This is a known side reaction when alkynes are held under CuAAC conditions in the presence of oxygen[5][6].

  • Solution: The addition of an excess of a reducing agent, such as sodium ascorbate, prevents the accumulation of the high-oxidation Cu(II) intermediates required for the Glaser mechanism[1][5]. Ensure the reaction is thoroughly degassed.

Issue 2: Complete loss of the terminal alkyne NMR signal (~1.9 ppm) after a multi-step synthesis involving oxidative steps.

  • Diagnosis: The terminal alkyne was unprotected during a harsh oxidative step, leading to oxidative cleavage or complex degradation[3].

  • Solution: Mask the terminal alkyne using a trialkylsilyl protecting group (TMS or TIPS) prior to the oxidation step. The protecting group prevents the acidic alkyne proton from participating in unwanted side reactions and sterically shields the triple bond[7][8].

Quantitative Data: Oxidation Risks & Prevention Efficacy

Reaction/Storage ConditionPrimary Degradation PathwayDegradation ProductPrevention StrategyEfficacy / Yield Impact
CuAAC (Ambient Air) Glaser HomocouplingSymmetrical 1,3-diyneAdd excess Sodium Ascorbate + DegassingEliminates homocoupling; >95% alkyne preservation[5].
Harsh Oxidation (KMnO₄, O₃) Oxidative CleavageCarboxylic Acid + CO₂TMS/TIPS ProtectionHigh; TIPS provides ~10⁴ times more stability than TMS[9].
Long-term Storage (Air/Light) Autoxidation / RadicalComplex mixturesInert atmosphere (Ar/N₂), Amber vial, 4°CPrevents radical initiation; >99% stability over 12 months.

Validated Experimental Protocols

Protocol A: CuAAC of 10-Undecynoate without Glaser Homocoupling Causality: This protocol creates a self-validating system where the continuous presence of a reducing agent (ascorbate) maintains copper in the +1 oxidation state, simultaneously driving the desired click reaction and shutting down the oxidative Glaser pathway[1][5].

  • Preparation: Dissolve 10-undecynoate (1.0 equiv) and the target azide (1.0 equiv) in a degassed solvent mixture of THF/H₂O (1:1, v/v).

  • Degassing: Bubble argon or nitrogen through the solution for at least 15 minutes to displace dissolved oxygen.

  • Reducing Agent Addition: Add sodium L-ascorbate (0.5 to 1.0 equiv, freshly prepared aqueous solution). Critical Step: The excess ascorbate acts as a sacrificial reductant, preventing Cu(I) oxidation[5].

  • Catalyst Addition: Add CuSO₄·5H₂O (0.05 to 0.1 equiv). The solution should turn from blue to colorless/pale yellow, indicating the reduction of Cu(II) to Cu(I).

  • Reaction: Stir at room temperature under an inert atmosphere until complete consumption of the alkyne (monitor by TLC or LC-MS).

  • Workup: Quench with saturated NH₄Cl, extract with ethyl acetate, and wash with brine to remove copper salts.

Protocol B: Reversible Protection of 10-Undecynoate with TMS Causality: Masking the terminal alkyne with a trimethylsilyl (TMS) group eliminates the acidic proton, rendering the alkyne inert to basic and mildly oxidative conditions[7][9].

  • Deprotonation: Dissolve 10-undecynoate in anhydrous THF under argon. Cool to -78 °C. Add n-butyllithium (1.1 equiv) dropwise. Stir for 30 minutes to form the lithium acetylide.

  • Silylation: Add trimethylsilyl chloride (TMSCl, 1.2 equiv) dropwise at -78 °C. Allow the mixture to slowly warm to room temperature and stir for 4 hours[7].

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield TMS-protected 10-undecynoate.

  • Deprotection (Post-Oxidation): To reveal the terminal alkyne, treat the TMS-protected compound with K₂CO₃ (2-3 equiv) in methanol at room temperature for 30 minutes, or use TBAF (1.1 equiv) in THF[9].

Frequently Asked Questions (FAQs)

Q: Why did my CuAAC reaction mixture turn green/blue, and why did my alkyne disappear? A: A green or blue color indicates the presence of Cu(II) species, meaning your Cu(I) catalyst has been oxidized by ambient oxygen. In this state, Cu(II) promotes the Glaser homocoupling of your 10-undecynoate into a 1,3-diyne, consuming your starting material[1]. You must use strictly degassed solvents and ensure active sodium ascorbate is present.

Q: Can I store 10-undecynoate at room temperature on the bench? A: It is not recommended. While terminal alkynes are relatively stable compared to aldehydes, prolonged exposure to air and UV light can initiate radical-mediated autoxidation. Store 10-undecynoate in a tightly sealed amber vial under an inert atmosphere (Nitrogen or Argon) at 4 °C or lower to ensure long-term stability.

Q: I need to perform a harsh oxidation on another part of my molecule. Is TMS protection sufficient for the 10-undecynoate alkyne? A: It depends on the reaction conditions. TMS is highly effective for preventing homocoupling and surviving mild conditions[7]. However, if your reaction involves strong acids or prolonged aqueous exposure, the TMS group may prematurely cleave. In such cases, upgrading to a Triisopropylsilyl (TIPS) protecting group is recommended, as TIPS provides significantly greater steric shielding and is far more resistant to hydrolysis[9][10].

References

  • Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers Source: NIH (PMC) URL:[Link]

  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions Source: ACS Figshare URL:[Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes Source: Chinese Chemical Society Publishing URL:[Link]

  • Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride Source: Aure Chemical URL:[Link]

  • View of Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives Source: Journal of the Mexican Chemical Society URL:[Link]

  • Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation Source: NIH (PMC) URL:[Link]

  • Oxidation of Alkynes With O3 and KMnO4 Source: Master Organic Chemistry URL:[Link]

Sources

Troubleshooting

Technical Support Center: Advanced Troubleshooting for HPLC Lipidomics

Welcome to the Technical Support Center for lipidomic chromatography. This guide is specifically engineered for researchers and drug development professionals struggling with the co-elution of 10-undecynoate (10-UDYA) —a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipidomic chromatography. This guide is specifically engineered for researchers and drug development professionals struggling with the co-elution of 10-undecynoate (10-UDYA) —a critical terminal alkyne fatty acid tracer—and endogenous isobaric/isosteric lipids.

Below, you will find a mechanistic breakdown of why standard methods fail, followed by field-proven chromatographic solutions, decision-making frameworks, and self-validating experimental protocols.

Diagnostic Workflow: Resolving 10-Undecynoate Co-Elution

G Start Co-elution of 10-Undecynoate on C18 Column CheckDetector Detector Type? Start->CheckDetector Deriv Pre-Column CuAAC Derivatization (UV/Vis/FL) CheckDetector->Deriv UV/Vis only PFP Switch to PFP Column (MS/CAD Detector) CheckDetector->PFP MS/CAD Success Successful Quantitation Deriv->Success MobilePhase Use Methanol instead of ACN to maximize π-π interactions PFP->MobilePhase CheckRes Baseline Resolution Achieved? MobilePhase->CheckRes AgHPLC Silver-Ion (Ag+) HPLC for Isomeric Separation CheckRes->AgHPLC No (Isomers present) CheckRes->Success Yes AgHPLC->Success

Decision tree for resolving 10-undecynoate co-elution based on detector and sample complexity.

FAQ Section 1: Stationary Phase & Mobile Phase Dynamics

Q: Why does 10-undecynoate consistently co-elute with endogenous fatty acids (like undecanoate) on my standard C18 column? A: C18 stationary phases rely almost exclusively on dispersive hydrophobic interactions. The substitution of a terminal alkane/alkene with an alkyne (as in 10-undecynoate) only marginally reduces the hydrodynamic volume and hydrophobicity of the 11-carbon chain [3]. Because the C18 phase cannot effectively recognize the unique electron density of the carbon-carbon triple bond, the alkyne tracer co-elutes with endogenous saturated or monounsaturated fatty acids of similar chain lengths.

Q: How does switching to a Pentafluorophenyl (PFP) column resolve this? A: A PFP column (e.g., Kinetex F5 or Ascentis Express F5) introduces orthogonal retention mechanisms. The stationary phase consists of an electron-deficient fluorinated phenyl ring. This creates strong π−π interactions, dipole-dipole interactions, and steric recognition with the electron-rich π system of the terminal alkyne [1, 2]. This specific electronic interaction selectively retains 10-undecynoate longer than its saturated counterpart (undecanoate), achieving baseline resolution.

Q: I switched to a PFP column, but I am still seeing co-elution. I am using an Acetonitrile/Water gradient. What is wrong? A: You must switch your organic modifier from Acetonitrile (ACN) to Methanol (MeOH). Acetonitrile contains a nitrile group ( C≡N ) which possesses its own π electrons. In the mobile phase, ACN aggressively competes with the alkyne for the π−π interaction sites on the PFP stationary phase, effectively suppressing the column's unique selectivity [6]. Methanol is a protic solvent lacking π electrons; using a Methanol/Water gradient maximizes the π−π interactions between the PFP column and 10-undecynoate, restoring resolution.

FAQ Section 2: Advanced Chromatographic Techniques

Q: When should I bypass PFP and implement Silver-Ion Chromatography (Ag-HPLC)? A: You should deploy Ag-HPLC when you are dealing with complex biological matrices containing multiple positional isomers of unsaturated fatty acids that even a PFP column cannot resolve. Silver ions ( Ag+ ) impregnated in the stationary phase form reversible charge-transfer complexes with the π electrons of double and triple bonds [4]. Because the geometry and electron density of an alkyne coordinate with Ag+ differently than cis or trans alkenes, Ag-HPLC provides unparalleled separation based strictly on the degree and position of unsaturation [7].

Q: My lab only has UV/Vis detectors, and 10-undecynoate has poor UV absorbance. How can I quantify it without MS? A: Terminal alkynes lack a strong UV chromophore, making direct UV/Vis detection highly insensitive [5]. You must utilize pre-column derivatization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC, or "Click Chemistry"). By reacting 10-undecynoate with an azide-functionalized fluorophore (e.g., 3-Azido-7-hydroxycoumarin), you achieve two goals simultaneously:

  • You attach a highly sensitive UV/Fluorescent tag.

  • You drastically alter the mass and hydrophobicity of the molecule, completely shifting its retention time away from un-tagged endogenous lipids.

Quantitative Data: Chromatographic Strategy Comparison

Chromatographic StrategyPrimary Retention MechanismOptimal Organic Mobile PhaseBest Use CaseResolution of 10-UDYA vs. UndecanoateStandard C18Hydrophobic (Dispersive)Acetonitrile or MethanolGeneral lipidomicsPoor (Co-elution common)PFP (Core-Shell) π−π , Dipole, StericMethanolMS-based alkyne tracingExcellentAg-HPLC Ag+ π Charge TransferHexane / Isopropanol / ACNComplex isomer separationExcellentPre-column CuAACHydrophobic (Post-tagging)Acetonitrile or MethanolUV/Vis or FluorescenceComplete baseline shift

Experimental Protocols

Protocol 1: PFP Column Optimization for Alkyne Lipids

This protocol is self-validating: Step 4 ensures the π−π mechanism is active before running biological samples.

  • Column Selection: Install a high-efficiency PFP column (e.g., 2.6 µm core-shell PFP, 100 x 2.1 mm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH unadjusted).

    • Mobile Phase B: 100% LC-MS grade Methanol. (Crucial: Do not use Acetonitrile).

  • Gradient Design: Run a shallow gradient to maximize steric interactions.

    • 0-2 min: 40% B

    • 2-10 min: Ramp to 95% B

    • 10-13 min: Hold at 95% B

    • Flow rate: 0.3 mL/min. Column Temperature: 30°C.

  • System Validation: Inject a neat standard mixture of 10-undecynoate and undecanoate. You must observe the alkyne eluting after the saturated alkane due to the added π−π retention. If they co-elute, verify that no ACN is present in the system lines.

Protocol 2: Pre-Column CuAAC Derivatization (For UV/Vis Detection)

This protocol utilizes click chemistry to shift retention times and add a chromophore.

  • Reagent Preparation: Prepare the following stock solutions in LC-MS grade water:

    • CuSO4​ : 20 mM

    • THPTA ligand: 50 mM

    • Sodium Ascorbate: 100 mM (Prepare fresh daily)

    • Azide-fluorophore (e.g., Azido-coumarin): 10 mM in DMSO.

  • Catalyst Pre-mix: Mix 10 µL of CuSO4​ with 20 µL of THPTA. Incubate for 5 minutes at room temperature to form the active complex.

  • Reaction Assembly: To 50 µL of your lipid extract (containing 10-undecynoate in Methanol), add:

    • 10 µL Azide-fluorophore

    • 15 µL Catalyst Pre-mix

    • 10 µL Sodium Ascorbate (initiates the reduction of CuII to CuI ).

  • Incubation & Extraction: Vortex and incubate in the dark at room temperature for 1 hour. Quench the reaction by adding 200 µL of Chloroform and 100 µL of water. Centrifuge at 10,000 x g for 5 minutes. Extract the lower organic layer, dry under nitrogen, and reconstitute in 50 µL Methanol for HPLC-UV analysis.

References

  • Phenomenex Inc. (2015). Versatile F5 Pentafluorophenyl Columns by Phenomenex. Phenomenex. 1

  • Sigma-Aldrich. Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns. Sigma-Aldrich.Link

  • Thiele, C., et al. (2019). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. National Institutes of Health (NIH). 2

  • Christie, W.W. (2019). Introduction to Silver Ion Chromatography. American Oil Chemists' Society (AOCS). 3

  • MDPI. (2017). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. MDPI. 4

  • Pereira, L., et al. HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. 5

  • MDPI. (2023). Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons. MDPI. 6

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 10-Undecynoate Cycloaddition Reactions

Prepared by the Gemini Applications Science Team Welcome to the technical support center for troubleshooting cycloaddition reactions involving 10-undecynoate and other sterically demanding substrates. This guide is desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Gemini Applications Science Team

Welcome to the technical support center for troubleshooting cycloaddition reactions involving 10-undecynoate and other sterically demanding substrates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for overcoming common experimental hurdles, particularly those related to steric hindrance. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring robust and reproducible outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the challenges posed by sterically hindered alkynes like 10-undecynoate in cycloaddition reactions.

Q1: Why is steric hindrance a significant issue in the cycloaddition of 10-undecynoate?

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, relies on the formation of a copper-acetylide intermediate followed by its reaction with an azide.[1][2] While the long, flexible alkyl chain of 10-undecynoate might seem remote from the terminal alkyne, its conformational flexibility can lead to "self-crowding." The chain can fold back, sterically shielding the alkyne and hindering the approach of the azide and the bulky copper-ligand catalytic complex. This impedes the formation of the crucial transition state, slowing the reaction rate and potentially lowering the yield.[3][4]

Q2: My reaction is very slow or has stalled. What are the primary indicators of a sterically hindered reaction?

The classic symptoms of a sterically hindered cycloaddition reaction include:

  • Low or No Yield: The most common issue is the failure to produce the desired triazole product in sufficient quantities, even after extended reaction times.[1][3]

  • Slow Reaction Kinetics: While many click reactions are complete within hours at room temperature, sterically hindered systems may require prolonged reaction times (24-48 hours) or elevated temperatures to proceed to completion.[3][4]

  • Formation of Side Products: In sluggish reactions, side reactions can become more prominent. The most common is the oxidative homocoupling of the alkyne (Glaser coupling), which is also copper-catalyzed and can be promoted by the presence of oxygen.[1][5]

Q3: Is the standard CuSO₄/Sodium Ascorbate catalyst system sufficient for this substrate?

While the standard CuSO₄/Sodium Ascorbate system is robust for many applications, it is often suboptimal for sterically demanding substrates.[6] The rate and efficiency of the CuAAC reaction are highly dependent on the ligand coordinating the Cu(I) ion. For hindered substrates, specialized ligands are crucial to stabilize the Cu(I) catalyst, increase its catalytic activity, and facilitate the reaction with bulky partners.[7][8] Without an appropriate ligand, the catalyst may be less active or more prone to deactivation.[1]

Q4: Are there alternatives to CuAAC for coupling 10-undecynoate if steric hindrance proves insurmountable?

Yes. When CuAAC yields remain low despite optimization, alternative cycloaddition strategies should be considered:

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free method uses a strained cycloalkyne (e.g., DBCO, BCN) that reacts readily with azides without a catalyst.[4][9] SPAAC is an excellent choice if the cytotoxicity of copper is a concern or if CuAAC fails, but it can also be sensitive to steric hindrance.[4]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction typically yields the 1,5-disubstituted triazole regioisomer, in contrast to the 1,4-isomer from CuAAC.[2][10] Ruthenium catalysts can be more tolerant of certain bulky substrates and can react with internal alkynes, offering a complementary tool for challenging couplings.[11][12]

Section 2: Troubleshooting Guide & Optimization

This guide provides a systematic approach to diagnosing and solving specific problems encountered during the 10-undecynoate cycloaddition.

Problem: Low to No Product Conversion

A low or nonexistent yield is the most frequent challenge. The following workflow can help diagnose the root cause.

start Low/No Yield Observed q1 Is the Catalyst Active? start->q1 s1_yes Yes q1->s1_yes s1_no No q1->s1_no Inactive Cu(I) q2 Are Substrates Soluble? s1_yes->q2 sol1 1. Degas Solvents Rigorously 2. Use Fresh Sodium Ascorbate 3. Run Under Inert Atmosphere (Ar/N₂) s1_no->sol1 s2_yes Yes q2->s2_yes s2_no No q2->s2_no Poor Solubility q3 Is the Ligand Optimal? s2_yes->q3 sol2 1. Switch to a Better Solvent (DMF, DMSO) 2. Use a Co-solvent (e.g., t-BuOH/H₂O) 3. Gently Heat (40-60 °C) s2_no->sol2 s3_yes Yes q3->s3_yes s3_no No q3->s3_no Ineffective Ligand q4 Are Conditions Aggressive Enough? s3_yes->q4 sol3 1. Switch to a Ligand for Hindered Substrates (see Table 1) 2. Optimize Ligand:Cu Ratio (1:1 to 5:1) s3_no->sol3 sol4 1. Increase Reaction Time (24-48h) 2. Increase Temperature (40-60 °C) 3. Increase Reactant Concentration q4->sol4 Insufficient Driving Force start CuAAC Yield is Low Despite Optimization q1 Is Copper Toxicity a Concern (e.g., Live-Cell Labeling)? start->q1 spaac Use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) q1->spaac Yes q2 Is the 1,5-Regioisomer Acceptable or Desired? q1->q2 No ruaac Use Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) q2->ruaac Yes revisit Re-evaluate CuAAC: - Use more advanced ligand - Screen more solvents/temperatures - Check substrate purity again q2->revisit No G cluster_0 CuAAC Catalytic Cycle CuI Cu(I)-Ligand Complex Acetylide Cu(I)-Acetylide Intermediate CuI->Acetylide Alkyne R-C≡CH (10-Undecynoate) Alkyne->Acetylide Coordination & Deprotonation Metallacycle Six-Membered Cu(III)-Metallacycle Acetylide->Metallacycle Coordination steric1 Acetylide->steric1 Azide R'-N₃ Azide->Metallacycle Product 1,4-Triazole Product Metallacycle->Product Reductive Elimination steric2 Metallacycle->steric2 Product->CuI Regenerates Catalyst steric1->Azide

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 10-Undecynoate vs. 17-Octadecynoate in Metabolic Labeling Efficiency

Metabolic labeling using alkyne-modified fatty acids has revolutionized the study of protein lipidation and lipidomics. By leveraging copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, researchers can t...

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Author: BenchChem Technical Support Team. Date: April 2026

Metabolic labeling using alkyne-modified fatty acids has revolutionized the study of protein lipidation and lipidomics. By leveraging copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, researchers can track, enrich, and image lipid-modified proteins with unprecedented precision. However, the choice of the lipid probe fundamentally alters the biological question being answered.

This guide provides an in-depth comparison between 10-undecynoate (10-UDA) , an 11-carbon medium-chain analogue, and 17-octadecynoate (17-ODYA) , an 18-carbon long-chain analogue. We will explore the causality behind their divergent labeling efficiencies and provide self-validating protocols for their optimal use.

Mechanistic Divergence: Endogenous vs. Bioorthogonal Lipidation

The fundamental difference in labeling efficiency between 10-UDA and 17-ODYA is dictated by their aliphatic chain lengths, which govern their affinity for specific acyltransferases.

17-Octadecynoate (17-ODYA): Global Palmitoylation Profiling

17-ODYA is a structural analogue of stearic acid. In mammalian cells, it is readily recognized by endogenous Acyl-CoA synthetases and subsequently utilized by DHHC-domain palmitoyltransferases (DHHC-PATs). Because DHHC-PATs have broad substrate specificity for long-chain fatty acids (C14–C18), 17-ODYA is efficiently incorporated into native S-palmitoylation sites via labile thioester bonds [1]. This makes 17-ODYA the premier choice for global profiling of endogenous palmitoylated proteins, though it inherently produces a high background of labeled cellular targets [2].

10-Undecynoate (10-UDA): Site-Specific Engineered Labeling

10-UDA is an 11-carbon medium-chain alkyne. Endogenous mammalian lipidation machinery has exceedingly low affinity for C11 fatty acids, resulting in near-zero background labeling in wild-type cells. However, 10-UDA is an exceptional substrate for an engineered Escherichia coli lipoic acid ligase (LplA, specifically the W37V mutant). When a protein of interest is tagged with a 13-amino acid LplA Acceptor Peptide (LAP), the W37V LplA enzyme specifically ligates 10-UDA to the LAP tag [3]. This creates a highly efficient, site-specific bioorthogonal labeling system devoid of endogenous lipid background.

Pathways cluster_17ODYA 17-Octadecynoate (17-ODYA) cluster_10UDA 10-Undecynoate (10-UDA) A1 17-ODYA (C18 Alkyne) A2 Acyl-CoA Synthetase A1->A2 A3 DHHC-PATs (Endogenous) A2->A3 A4 S-Palmitoylated Proteins A3->A4 B1 10-UDA (C11 Alkyne) B2 W37V LplA (Engineered) B1->B2 ATP B3 LAP-Tagged Protein B2->B3 B4 Site-Specific Labeled Protein B3->B4

Metabolic pathways of 17-ODYA (endogenous lipidation) vs. 10-UDA (engineered LplA lipidation).

Quantitative Comparison of Labeling Efficiency

To select the appropriate probe, researchers must balance the desired scope of labeling against the acceptable background noise.

Feature17-Octadecynoate (17-ODYA)10-Undecynoate (10-UDA)
Chain Length 18 carbons (C18:0 analogue)11 carbons (C11:0 analogue)
Primary Target Endogenous S-palmitoylationEngineered LAP-tagged proteins
Enzymatic Mediator Endogenous DHHC-PATsEngineered W37V LplA ligase
Metabolic Fate Global incorporation into membrane proteinsHighly specific; minimal endogenous lipidation
Optimal Concentration 25 - 100 µM100 - 200 µM
Background Signal High (labels all native palmitoylated proteins)Ultra-low (requires exogenous ligase and tag)
Primary Application Discovery lipidomics, Palmitoylation dynamicsTargeted cell-surface receptor tracking

Self-Validating Experimental Protocols

To ensure scientific integrity, metabolic labeling experiments must incorporate internal controls that validate the causality of the observed fluorescence or enrichment.

Protocol 1: Global S-Palmitoylation Profiling using 17-ODYA

This protocol leverages 17-ODYA to label the cellular palmitome. To differentiate true S-palmitoylation from non-specific lipid binding or N-myristoylation (which can occur via beta-oxidation breakdown products of 17-ODYA [4]), a hydroxylamine cleavage step is mandatory.

Step-by-Step Methodology:

  • Metabolic Labeling: Incubate cells (e.g., Jurkat or HEK293) with 25 µM 17-ODYA in serum-free media for 4–6 hours.

  • Lysis: Wash cells with cold PBS and lyse in 1% Triton X-100 buffer containing protease inhibitors.

  • CuAAC Click Chemistry: React the lysate (1 mg/mL protein) with 100 µM Rhodamine-Azide (or Biotin-Azide), 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO4 for 1 hour at room temperature.

  • Protein Precipitation: Precipitate proteins using chloroform/methanol to remove unreacted fluorophore and free lipids. Resuspend the pellet in 4% SDS.

  • Self-Validating Control (Hydroxylamine Cleavage): Split the resuspended sample into two aliquots. Treat Aliquot A with 50 mM Tris-HCl (pH 7.4) and Aliquot B with 2.5% Hydroxylamine (NH2OH, pH 7.4) for 30 minutes.

    • Causality: S-palmitoylation occurs via a labile thioester bond, whereas N-myristoylation occurs via a stable amide bond. True S-palmitoylation signals will be cleaved and disappear in the NH2OH-treated sample, validating the specific nature of the modification.

  • Analysis: Resolve by SDS-PAGE and visualize via in-gel fluorescence scanning.

Protocol 2: Site-Specific Protein Labeling using 10-Undecynoate

This protocol utilizes 10-UDA alongside the engineered PRIME (PRobe Incorporation Mediated by Enzymes) system to label a specific LAP-tagged cell surface receptor without background interference.

Step-by-Step Methodology:

  • Expression: Transfect cells with plasmids encoding your LAP-tagged protein of interest and the W37V LplA ligase.

  • Enzymatic Ligation: Replace media with labeling buffer containing 200 µM 10-UDA, 5 mM Mg(OAc)2, and 1 mM ATP. Incubate for 30 minutes at 37°C.

  • Self-Validating Control (ATP Depletion): In a parallel well, perform the exact same incubation but omit ATP from the labeling buffer.

    • Causality: The W37V LplA ligase strictly requires ATP to activate 10-undecynoate into an adenylate intermediate prior to transfer. A complete loss of fluorescence in the -ATP control proves that the labeling is enzyme-dependent and not an artifact of non-specific hydrophobic membrane integration.

  • CuAAC Click Chemistry: Wash cells thoroughly. Apply 20 µM Alexa Fluor 647-Azide, 50 µM CuSO4, 250 µM THPTA, and 2.5 mM sodium ascorbate in PBS for 5 minutes (chelation-assisted CuAAC is highly cell-compatible).

  • Analysis: Wash cells with PBS and analyze via live-cell confocal microscopy.

Workflow Step1 Metabolic Labeling (Probe Incubation) Step2 Cell Lysis & Protein Extraction Step1->Step2 Step3 CuAAC Click Chemistry (Azide, Cu(I), Ligand) Step2->Step3 Step4 SDS-PAGE or Affinity Enrichment Step3->Step4 Step5 Fluorescence Imaging or LC-MS/MS Step4->Step5

Standard CuAAC click chemistry workflow for alkyne-fatty acid detection.

Conclusion

The selection between 10-undecynoate and 17-octadecynoate is not a matter of one being universally superior, but rather aligning the chemical properties of the probe with the biological objective. 17-ODYA is the gold standard for interrogating the endogenous palmitome, revealing broad networks of lipidated proteins. Conversely, 10-UDA acts as a precision scalpel; when paired with engineered ligases, it bypasses endogenous machinery entirely to illuminate single, targeted proteins with exceptional clarity.

References

  • Martin, B. R., Wang, C., Adibekian, A., Tully, S. E., & Cravatt, B. F. (2011). Global profiling of dynamic protein palmitoylation. Nature Methods.[Link]

  • Uttamapinant, C., Tangpeerachien, P., Miao, J., Clark, A., Earle, K. A., Moore, Z., ... & Ting, A. Y. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition.[Link]

  • Hannoush, R. N., & Arenas-Ramirez, N. (2009). Click Chemistry for Imaging in-situ Protein Palmitoylation during the Asexual Stages of Plasmodium falciparum. PLoS ONE / NIH Public Access.[Link]

  • Thinon, E., Serwa, R. A., Broncel, M., Brannigan, J. A., Brassat, U., Wright, M. H., ... & Tate, E. W. (2013). Profiling Targets of the Irreversible Palmitoylation Inhibitor 2-Bromopalmitate. ACS Chemical Biology.[Link]

Sources

Comparative

validation of 10-undecynoate as a specific myristoylation probe

Validation of 10-Undecynoate as a Specific Myristoylation Probe: A Comparative Guide Executive Summary Protein N-myristoylation is an essential, co-translational lipid modification catalyzed by N-myristoyltransferase (NM...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of 10-Undecynoate as a Specific Myristoylation Probe: A Comparative Guide

Executive Summary Protein N-myristoylation is an essential, co-translational lipid modification catalyzed by N-myristoyltransferase (NMT), involving the attachment of a 14-carbon myristic acid to an N-terminal glycine[1]. Mapping the myristoylated proteome is critical for drug development, particularly in oncology and infectious diseases where NMT is a validated therapeutic target[2]. However, researchers frequently encounter high background noise when using standard probes like 13-tetradecynoate (YnMyr). This guide evaluates 10-undecynoate —an 11-carbon terminal alkyne—as a sterically optimized, high-fidelity alternative, and provides a self-validating protocol to ensure absolute confidence in chemoproteomic workflows.

Part 1: The Mechanistic Rationale (Why 10-Undecynoate?)

As an application scientist, the most common troubleshooting request I receive regarding lipidomics is how to eliminate off-target labeling. The root cause usually lies in the structural dynamics of the chemical probes.

Myristic acid is a 14-carbon (C14:0) saturated fatty acid. The widely used probe 13-tetradecynoate (YnMyr) maintains this 14-carbon backbone but introduces a terminal alkyne. Because the sp-hybridized alkyne bond is linear and highly rigid, it extends the effective hydrodynamic length of the lipid tail beyond that of natural myristate. Consequently, YnMyr is frequently misrecognized by palmitoyl acyltransferases (PATs) and incorporated into S-palmitoylated or GPI-anchored proteins, severely confounding mass spectrometry data[3].

10-undecynoate solves this through structural compensation. By truncating the aliphatic chain to 11 carbons, the added length and rigidity of the terminal alkyne are perfectly offset. Once converted to 10-undecynoate-CoA by cellular acyl-CoA synthetases, it acts as a precise steric mimic of endogenous myristoyl-CoA. It fits seamlessly into the NMT binding pocket while remaining too short to be efficiently utilized by PATs.

G N1 Target Protein (N-terminal Glycine) N2 N-Myristoyltransferase (NMT) N1->N2 N6 Labeled Protein (Stable Amide Bond) N2->N6 Catalysis N3 10-Undecynoate-CoA (Sterically optimized) N3->N2 Probe N4 Myristoyl-CoA (Endogenous) N4->N2 Competition N5 NMT Inhibitor (e.g., IMP-1088) N5->N2 Inhibition

Fig 1. Self-validating logic of NMT-dependent 10-undecynoate incorporation.

Part 2: Quantitative Performance Comparison

To objectively select a probe, we must evaluate its affinity, specificity, and bioorthogonality. The table below summarizes the comparative performance of 10-undecynoate against traditional alternatives.

ProbeChain LengthReactive GroupNMT Affinity (Steric Match)Off-Target S-AcylationGPI-Anchor LabelingSignal-to-Noise Ratio
10-Undecynoate C11Terminal AlkyneHighVery LowLowExcellent
13-Tetradecynoate (YnMyr) C14Terminal AlkyneModerateModerateHighGood
12-Azidododecanoate C12Terminal AzideHighLowLowVery Good

Note: While 12-azidododecanoate also offers a good steric match, alkyne-based probes like 10-undecynoate are generally preferred for CuAAC click chemistry due to the higher stability of alkynes in complex biological lysates compared to azides, which can be susceptible to endogenous reduction.

Part 3: Self-Validating Experimental Protocol

A robust chemical biology workflow must be a self-validating system. To definitively prove that 10-undecynoate labeling is strictly NMT-dependent and not an artifact of lipid partitioning, our protocol integrates three orthogonal causality checks:

  • Pharmacological Inhibition: Co-treatment with IMP-1088, a highly potent (100 nM) and specific human NMT inhibitor[1]. Complete abrogation of the signal confirms NMT dependence.

  • Substrate Competition: Excess endogenous myristic acid outcompetes the probe, confirming they share the exact same catalytic binding pocket.

  • Chemical Cleavage: S-palmitoylation occurs via a labile thioester linkage, whereas N-myristoylation forms a highly stable amide bond[4]. Treating lysates with hydroxylamine selectively hydrolyzes thioesters, ensuring the remaining signal is a true N-terminal amide modification.

G N1 Cell Culture + 10-Undecynoate N2 Metabolic Incorporation (NMT Activity) N1->N2 In vivo tagging N3 Cell Lysis & CuAAC Click Chemistry N2->N3 Harvest N4 Streptavidin Enrichment N3->N4 Biotinylation N5 LC-MS/MS Proteomics & Western Blotting N4->N5 Elution & Analysis

Fig 2. Workflow for 10-undecynoate metabolic labeling and chemoproteomic validation.

Step-by-Step Methodology

Phase 1: Metabolic Labeling and Self-Validation Controls

  • Cell Preparation: Seed target cells (e.g., HeLa or MDA-MB-231) in 10 cm dishes to reach 70-80% confluency.

  • Starvation: Wash cells with PBS and incubate in serum-free, lipid-depleted media for 1 hour to deplete endogenous fatty acid pools.

  • Probe Administration: Prepare a 20 µM solution of 10-undecynoate conjugated to defatted BSA (to facilitate cellular uptake).

  • Validation Cohorts (Causality Check):

    • Cohort A (Baseline): 20 µM 10-undecynoate.

    • Cohort B (Inhibition): Pre-treat for 30 mins with 100 nM IMP-1088[1], then add 20 µM 10-undecynoate.

    • Cohort C (Competition): Co-administer 20 µM 10-undecynoate + 200 µM myristic acid.

  • Incubation: Incubate all cohorts for 6 hours to allow co-translational incorporation during de novo protein synthesis.

Phase 2: Cell Lysis and CuAAC Click Chemistry

  • Harvesting: Wash cells 3x with ice-cold PBS to remove unincorporated probe. Lyse in 1% SDS, 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, supplemented with EDTA-free protease inhibitors.

  • Protein Quantification: Standardize protein concentrations to 2 mg/mL using a BCA assay.

  • Click Reaction: To 1 mL of lysate, add the following sequentially (vortexing between additions):

    • 100 µM Biotin-PEG3-Azide.

    • 1 mM TCEP (reduces Cu(II) to catalytic Cu(I)).

    • 100 µM TBTA (stabilizes the Cu(I) oxidation state).

    • 1 mM CuSO₄.

  • Reaction Time: Rotate end-over-end for 1 hour at room temperature.

Phase 3: Base Treatment (Thioester Cleavage) and Enrichment

  • Precipitation: Add 4 volumes of cold methanol, 1 volume of chloroform, and 3 volumes of water. Centrifuge at 10,000 x g for 5 mins. Discard the supernatant and wash the protein pellet 2x with cold methanol.

  • Hydroxylamine Treatment: Resuspend the pellet in 50 mM Tris-HCl (pH 7.4) containing 1 M Hydroxylamine. Incubate for 1 hour at room temperature.

    • Causality: This critical step hydrolyzes off-target S-palmitoylation, ensuring only stable N-myristoyl amide bonds survive the workflow[4].

  • Enrichment: Re-precipitate the protein to remove Hydroxylamine. Resuspend in 0.2% SDS buffer and incubate with 50 µL of NeutrAvidin agarose beads for 2 hours.

  • Elution & Analysis: Wash beads stringently (1% SDS, followed by 4 M urea, then PBS). Elute by boiling in 2x Laemmli buffer containing 50 mM DTT. Analyze via LC-MS/MS or Western blot against known NMT substrates (e.g., ARF1)[2].

Sources

Validation

A Researcher's Guide to Distinguishing C₁₁H₁₈O₂ and C₁₁H₂₀O₂ Isomers: Mass Spectrometry Fragmentation Patterns of 10-Undecynoate and 10-Undecenoate

In the fields of metabolomics, drug development, and materials science, the precise structural elucidation of organic molecules is paramount. Isomers, molecules with identical chemical formulas but different structural a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fields of metabolomics, drug development, and materials science, the precise structural elucidation of organic molecules is paramount. Isomers, molecules with identical chemical formulas but different structural arrangements, often exhibit distinct biological activities and chemical properties. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight. This guide provides an in-depth comparison of the gas-phase fragmentation behavior of two such isomers: 10-undecenoate (the alkene) and 10-undecynoate (the alkyne). Understanding their differential fragmentation is key to their unambiguous identification in complex matrices.

This document will delve into the fundamental principles governing their dissociation, provide a validated experimental workflow, and present a head-to-head comparison of their tandem mass spectra (MS/MS), highlighting the diagnostic ions that enable their differentiation.

The Decisive Role of the Unsaturated Bond in Fragmentation

The fragmentation of a molecule in a mass spectrometer is not a random process. When a precursor ion is energized, typically through collision with an inert gas in a process called collision-induced dissociation (CID), it breaks apart at its weakest points or through energetically favorable rearrangement pathways.[1][2] For deprotonated fatty acids like undecenoate and undecynoate, the primary site of charge is the carboxylate group. However, the fragmentation patterns are profoundly influenced by the nature and position of the unsaturated bond along the alkyl chain.

The dominant fragmentation mechanism for such long-chain carboxylates is often charge-remote fragmentation (CRF) .[3][4] In CRF, the bond cleavages occur along the aliphatic chain, seemingly distant and electronically disconnected from the charged carboxylate group.[5][6] The presence of a double or triple bond creates a point of reactivity that directs these cleavages, producing a series of diagnostic product ions. The key difference lies in how the π-systems of the alkene (C=C) and alkyne (C≡C) influence the stability of the intermediate radicals and ions formed during fragmentation.

  • Alkenes (10-Undecenoate): The C=C double bond facilitates allylic cleavage, which is the breaking of the bond adjacent to the double bond. This process is favorable because it leads to the formation of a resonance-stabilized allylic cation or radical.[7]

  • Alkynes (10-Undecynoate): Similarly, the C≡C triple bond promotes propargylic cleavage, the breaking of the bond adjacent to the triple bond, which results in a resonance-stabilized propargyl cation. While the principle is analogous to allylic cleavage, the energetics and resulting fragment masses are distinct.

A Validated Experimental Workflow for Isomer Differentiation

To reliably distinguish between 10-undecenoate and 10-undecynoate, a robust analytical method is essential. The following protocol outlines a standard approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.[8][9]

LC-MS/MS Workflow for Fatty Acid Isomer Analysis cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry p1 Standard Solution (10 µg/mL in Methanol) p2 Dilution (to 100 ng/mL in Mobile Phase A) p1->p2 lc1 Injection (5 µL) p2->lc1 lc2 C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) lc1->lc2 lc3 Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) lc2->lc3 ms1 Electrospray Ionization (Negative Mode, ESI-) lc3->ms1 ms2 Precursor Ion Selection (m/z 183.1 for Undecenoate m/z 181.1 for Undecynoate) ms1->ms2 ms3 Collision-Induced Dissociation (CID) (Argon gas, 10-40 eV) ms2->ms3 ms4 Product Ion Scan (Quadrupole or Ion Trap Analyzer) ms3->ms4 data Data Analysis (Fragmentation Pattern Comparison) ms4->data Data Acquisition

Caption: Experimental workflow for the analysis of fatty acid isomers.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare individual stock solutions of 10-undecenoic acid and 10-undecynoic acid in methanol at a concentration of 1 mg/mL.

    • Create a working solution by diluting the stock solutions in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 100 ng/mL. The formic acid aids in the deprotonation process for negative ion mode analysis.

  • Liquid Chromatography (LC):

    • Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) to achieve chromatographic separation.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS): [10][11]

    • Ionization: Electrospray Ionization (ESI) in negative ion mode is used to generate the deprotonated precursor ions [M-H]⁻.

    • Precursor Ion Selection: The first mass analyzer (Q1) is set to isolate the [M-H]⁻ ion for each compound:

      • 10-Undecenoate (C₁₁H₂₀O₂): m/z 183.1

      • 10-Undecynoate (C₁₁H₁₈O₂): m/z 181.1

    • Collision-Induced Dissociation (CID): The isolated precursor ions are accelerated into a collision cell (q2) filled with an inert gas (e.g., argon). A range of collision energies (e.g., 10-40 eV) should be tested to obtain optimal fragmentation.

    • Product Ion Analysis: The resulting fragment ions are separated in the third mass analyzer (Q3) and detected, generating the MS/MS spectrum.

Fragmentation Pattern Analysis: 10-Undecenoate [M-H]⁻

The CID spectrum of deprotonated 10-undecenoate is characterized by cleavages along the alkyl chain, with specific fragments indicative of the double bond at the terminal (ω-1) position.

Caption: Key fragmentation pathways for 10-undecenoate [M-H]⁻.

Key Fragments for 10-Undecenoate: The fragmentation is dominated by a series of losses corresponding to cleavages along the hydrocarbon chain, which are diagnostic for the double bond's location.

Observed m/zProposed Neutral LossFragment Structure/Description
183.1-[M-H]⁻ Precursor Ion
139.1C₃H₆Loss of propene via cleavage at the allylic position.
125.1C₄H₈Loss of butene from further chain cleavage.
111.1C₅H₁₀Loss of pentene.
85.1C₇H₁₂Cleavage yielding a shorter-chain carboxylate.
Fragmentation Pattern Analysis: 10-Undecynoate [M-H]⁻

The triple bond in 10-undecynoate introduces unique electronic features and rigidity, leading to a distinct fragmentation pattern compared to its alkene counterpart. Propargylic cleavage is a key pathway.

Caption: Key fragmentation pathways for 10-undecynoate [M-H]⁻.

Key Fragments for 10-Undecynoate: The fragmentation of the alkyne shows a characteristic loss of small molecules from the terminal end, which is less common or absent in the alkene.

Observed m/zProposed Neutral LossFragment Structure/Description
181.1-[M-H]⁻ Precursor Ion
153.1 C₂H₂ Diagnostic loss of acetylene from the terminal alkyne.
137.1C₃H₄Loss of propyne via cleavage at the propargylic position.
123.1C₄H₆Loss of butyne from further chain cleavage.
97.1C₆H₈Cleavage yielding a shorter-chain carboxylate.
Head-to-Head Comparison: The Diagnostic Differentiators

The most effective way to distinguish these isomers is to compare their MS/MS spectra directly. The presence and relative abundance of specific ions serve as a reliable fingerprint.

Feature10-Undecenoate (Alkene)10-Undecynoate (Alkyne)Significance
Precursor [M-H]⁻ m/z 183.1m/z 181.1Confirms molecular weight.
Diagnostic Loss Loss of C₃H₆ (m/z 139.1)Loss of C₂H₂ (m/z 153.1) The loss of acetylene (26 Da) is highly characteristic of the terminal alkyne and is the most critical differentiating fragment.
Primary Cleavage Allylic cleavagePropargylic cleavageLeads to different series of fragment ions (e.g., m/z 139.1 vs. m/z 137.1).
Overall Pattern Even-mass losses corresponding to saturated alkyl chain fragments (e.g., -28, -42, -56 Da).Losses corresponding to unsaturated fragments containing the triple bond.Reflects the different chemistry of the C=C vs C≡C bond.
Conclusion and Practical Implications

The subtle difference between a double and a triple bond at the terminus of an eleven-carbon fatty acid results in markedly different fragmentation patterns under CID conditions. While both 10-undecenoate and 10-undecynoate undergo charge-remote fragmentation, the specific pathways are unique.

The key takeaway for researchers is the diagnostic loss of acetylene (C₂H₂, 26 Da) from the 10-undecynoate precursor ion, yielding a fragment at m/z 153.1 . This fragment is absent in the spectrum of 10-undecenoate. Conversely, the fragmentation series initiated by allylic cleavage in 10-undecenoate provides a clear signature for the terminal alkene.

By employing the standardized LC-MS/MS protocol and focusing on these key diagnostic ions, scientists can confidently and accurately distinguish between these two isomers, a critical capability in any research involving fatty acid analysis, from fundamental metabolic studies to the quality control of specialty chemicals.

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Thomas, M. C., Altvater, J., Gallagher, T. J., Nette, G. W., & Blanksby, S. J. (2014). Collision-induced dissociation of fatty acid [M - 2H + Na]⁻ ions: charge-directed fragmentation and assignment of double bond position. Journal of the American Society for Mass Spectrometry, 25(11), 1951–1959. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Collision-Induced Dissociation of Fatty Acid Ions: Charge-Directed Fragmentation and Assignment of Double Bond Position. Retrieved from [Link]

  • Thomas, M. C., et al. (2014). Collision-Induced Dissociation of Fatty Acid [M – 2H + Na]– Ions: Charge-Directed Fragmentation and Assignment of Double Bond Position. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Voinov, V. G., & Claeys, M. (2001). Charge remote fragmentation of fatty acids cationized with alkaline earth metal ions. Journal of the American Society for Mass Spectrometry, 12(7), 848–855. Retrieved from [Link]

  • Guan, Z., et al. (2012). Fatty acidomics: global analysis of lipid species containing a carboxyl group with a charge-remote fragmentation assisted approach. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(8), 1109-1117. Retrieved from [Link]

  • Madar, D. C., et al. (2021). Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. Molecules, 26(19), 5961. Retrieved from [Link]

  • Thomas, M. C., et al. (2014). Formation and Fragmentation of Unsaturated Fatty Acid [M – 2H + Na]– Ions: Stabilized Carbanions for Charge-Directed Fragmentation. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Bahurupi, A. B. (2016). Fragmentation pattern for Aliphatic compounds: Alkane, Alkene and Alkyne. SlideShare. Retrieved from [Link]

  • Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • Prakash Raja. (2023, January 19). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). YouTube. Retrieved from [Link]

  • Madar, D. C., et al. (2021). Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. Molecules. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alkene Fragmentation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 10-undecenoate. PubChem. Retrieved from [Link]

  • NIST. (n.d.). 10-Undecenoic acid, methyl ester. NIST WebBook. Retrieved from [Link]

  • Murphy, R. C. (2014). Tandem Mass Spectrometry of Lipids: Fatty Acids. Books Gateway. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of 10-undecenoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of 10-undecenoic acid. Retrieved from [Link]

  • NIST. (n.d.). 10-Undecenoic acid, TMS derivative. NIST WebBook. Retrieved from [Link]

  • Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Journal of Postgraduate Medicine, Education and Research, 49(2), 77–82. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Application and Working Process of Tandem Mass Spectrometry. Retrieved from [Link]

  • Evans, M. (2023, June 3). Fragmentation in Mass Spectrometry. YouTube. Retrieved from [Link]

  • LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. Retrieved from [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic fragment ions of compounds 7, 10, 11 and 12 after.... Retrieved from [Link]

  • Mocan, T., et al. (2022). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. MDPI. Retrieved from [Link]

  • Franco, M. (2012). (PDF) Tandem Mass Spectrometry of Peptides. ResearchGate. Retrieved from [Link]

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Comparative

Reproducibility of 10-Undecynoate Fluorescent Tagging in Cell Cultures: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Bioorthogonal Imperative Metabolic labeling of proteins with alkynyl fatty acid analogs, followed by Copper-catalyzed Azide-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Bioorthogonal Imperative

Metabolic labeling of proteins with alkynyl fatty acid analogs, followed by Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the study of protein lipidation (S-acylation). However, click chemistry detection is frequently limited by the poor solubility, cellular toxicity, and background noise associated with long-chain fatty acid analogs[1]. As a Senior Application Scientist, I frequently observe that assay reproducibility hinges entirely on probe selection and delivery mechanics.

This guide evaluates the reproducibility and performance of the medium-chain analog 10-undecynoate (10-UDYA) against industry standards like 17-octadecynoic acid (17-ODYA) and Palmitic acid azide (PA-N3) , providing a self-validating framework for robust experimental design.

Mechanistic Causality: Why Chain Length Dictates Reproducibility

Protein S-palmitoylation typically involves the attachment of a 16-carbon palmitic acid via a reversible thioester linkage[2]. While 17-ODYA (an 18-carbon alkynyl-stearate analog) closely mimics native long-chain fatty acids, its extreme hydrophobicity requires harsh solubilization methods that can perturb cellular metabolism, induce cytotoxicity over prolonged incubations, and drastically reduce inter-replicate reproducibility[1].

Conversely, 10-UDYA is an 11-carbon terminal alkyne that offers a distinct biophysical profile. Its shorter aliphatic tail drastically improves aqueous solubility and cell permeability. Once internalized, it is converted to 10-undecynoyl-CoA and utilized by the cellular acylation machinery. The causality here is straightforward: higher solubility leads to more uniform cellular uptake, which directly translates to lower inter-replicate variability, reduced cellular stress, and higher reproducibility in fluorescent tagging assays[3].

Pathway A 10-Undecynoate (Alkyne Fatty Acid) B Cellular Uptake & Activation (Acyl-CoA) A->B Metabolic Incorporation C Protein Acylation (ZDHHC PATs) B->C Thioester Linkage D Cell Lysis & CuAAC Click Chemistry C->D Harvest F Fluorescently Tagged Acylated Protein D->F Triazole Formation E Azide-Fluorophore (e.g., Alexa Fluor) E->D Reagent

Metabolic incorporation and CuAAC click chemistry pathway for 10-UDYA.

Comparative Performance Analysis

To objectively assess 10-UDYA, we must compare it across key reproducibility metrics against 17-ODYA and PA-N3. PA-N3 utilizes an azide tag rather than an alkyne, which can sometimes lead to higher background in certain cell lines due to endogenous alkynes or non-specific azide reduction.

Feature10-Undecynoate (10-UDYA)17-Octadecynoic Acid (17-ODYA)Palmitic Acid Azide (PA-N3)
Chain Length 11-carbon (Medium)18-carbon (Long)16-carbon (Long)
Bioorthogonal Tag Terminal AlkyneTerminal AlkyneTerminal Azide
Aqueous Solubility HighLow (Requires BSA/DMSO)Low
Cellular Toxicity Low (Even at >50 µM)Moderate to High (>20 µM)Moderate
Click Efficiency Excellent (Minimal steric hindrance)GoodGood
Background Noise Very LowLowModerate (Endogenous azide reduction)
Primary Use Case High-throughput assays, rapid pulse labelingNative palmitoylation mimicryAlternative when alkynes are incompatible

Establishing a Self-Validating Protocol

A major hurdle in click-chemistry-based lipidation assays is distinguishing true thioester-linked acylation from non-specific background binding or incomplete cysteine alkylation[2]. A robust protocol cannot simply assume specific labeling; it must be a self-validating system .

We employ a Hydroxylamine (NH2OH) Cleavage Control . Because S-acylation forms a labile thioester bond, treatment with neutral hydroxylamine selectively cleaves the lipid probe from the protein[2]. If the fluorescent signal disappears post-cleavage, the tagging is validated as true S-acylation rather than non-specific incorporation or stable N-myristoylation (which forms an amide bond highly resistant to NH2OH).

Workflow S1 Starvation (Delipidated Media) S2 Pulse Labeling (10-UDYA + BSA) S1->S2 S3 Lysis & Protein Extraction S2->S3 S4 CuAAC Reaction (CuSO4, THPTA, Ascorbate) S3->S4 S5 Hydroxylamine Cleavage (Control) S4->S5 Aliquot for Validation S6 SDS-PAGE & Fluorescence Imaging S4->S6 Direct Analysis S5->S6 -NH2OH Cleaved (True Palmitoylation)

Self-validating experimental workflow for 10-UDYA labeling and detection.

Step-by-Step Methodology: 10-UDYA Labeling and CuAAC

Step 1: Starvation and Delivery Optimization

  • Action: Wash cells with PBS and incubate in serum-free, delipidated media for 1 hour.

  • Causality: Standard media contains exogenous lipids that compete with the alkyne analog. Starving cells in delipidated media enhances the uptake of 10-UDYA. To prevent the precipitation of the fatty acid, saponification and conjugation to fatty-acid-free Bovine Serum Albumin (BSA) is critical for reproducible delivery[1].

Step 2: Pulse Labeling

  • Action: Add 25 µM of 10-UDYA (pre-complexed with BSA) to the media. Incubate for 2–4 hours at 37°C.

  • Causality: The shorter chain length of 10-UDYA allows for faster equilibration across the plasma membrane compared to 17-ODYA, reducing the required pulse time and minimizing metabolic conversion (e.g., β-oxidation)[3].

Step 3: Cell Lysis and Protein Extraction

  • Action: Harvest cells, wash with cold PBS, and lyse in 1% SDS, 50 mM Tris-HCl (pH 7.4) supplemented with protease inhibitors. Sonicate and boil for 5 minutes.

  • Causality: Complete denaturation is required to expose buried acylated cysteines to the click reagents. SDS ensures that hydrophobic membrane proteins remain in solution.

Step 4: CuAAC Click Reaction

  • Action: To 50 µg of protein lysate, sequentially add:

    • 100 µM Azide-Fluor 488 (Reporter)

    • 1 mM CuSO4 (Catalyst)

    • 1 mM THPTA (Ligand)

    • 5 mM Sodium Ascorbate (Reducing agent) React for 1 hour at room temperature in the dark.

  • Causality: The standard Copper(I)-catalyzed reaction requires precise stoichiometry. THPTA is a water-soluble ligand that stabilizes Cu(I) and prevents copper-induced protein precipitation and reactive oxygen species (ROS) generation.

Step 5: Hydroxylamine Validation (The Self-Validating Step)

  • Action: Split the clicked lysate into two equal aliquots. Treat Aliquot A with 50 mM Tris-HCl (pH 7.4) and Aliquot B with 50 mM Hydroxylamine (pH 7.4). Incubate both for 1 hour at room temperature.

  • Causality: Hydroxylamine selectively cleaves thioester bonds (S-palmitoylation) but leaves amide bonds intact[2]. This step objectively proves the signal is derived from targeted lipidation.

Step 6: Fluorescence Detection

  • Action: Precipitate proteins (e.g., via Methanol/Chloroform) to remove unreacted fluorophore. Resuspend in Laemmli buffer, resolve via SDS-PAGE, and image the gel directly using a fluorescence scanner.

  • Causality: Removing unreacted dye prevents dye-front smearing. The disappearance of the fluorescent band in the hydroxylamine-treated lane confirms reproducible, specific S-acylation.

Conclusion

While 17-ODYA remains a staple for mimicking native long-chain palmitoylation, 10-UDYA offers superior aqueous solubility, lower cytotoxicity, and highly reproducible cellular uptake. For high-throughput screening, rapid pulse-chase dynamics, or assays in sensitive cell lines, 10-UDYA paired with a self-validating hydroxylamine control provides an unparalleled, robust analytical framework.

References

  • Source: nih.
  • Source: nih.
  • Source: frontiersin.

Sources

Validation

Evaluating 10-Undecynoate: Cytotoxicity, Off-Target Effects, and Alternatives in Mammalian Cell Labeling

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Validation Executive Summary & Mechanistic Grounding In the field of bioorthogo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Validation

Executive Summary & Mechanistic Grounding

In the field of bioorthogonal chemistry and lipidomics, terminal alkyne fatty acid analogs are indispensable tools for tracking protein lipidation (e.g., S-palmitoylation, N-myristoylation) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [5]. Among these, 10-undecynoate (10-UDYA) —an 11-carbon terminal alkyne—is frequently utilized as a medium-chain fatty acid probe.

However, as a Senior Application Scientist, I must emphasize a critical caveat: the terminal alkyne moiety is a double-edged sword. While it provides a minimal steric footprint for click chemistry, 10-UDYA acts as a potent, mechanism-based "suicide" inhibitor of cytochrome P450 (CYP450) enzymes, specifically the ω-hydroxylase CYP4A1 [1].

The Causality of Off-Target Cytotoxicity

When 10-UDYA enters mammalian cells, it is recognized by CYP4A1 due to its structural homology to lauric acid. Instead of standard hydroxylation, the terminal alkyne is oxidized into a highly reactive ketene intermediate . This electrophilic ketene rapidly undergoes nucleophilic attack by active-site residues or the heme prosthetic group, resulting in irreversible covalent adduction [1]. This off-target inhibition disrupts endogenous lipid metabolism, significantly decreases phosphatidylethanolamine content in the endoplasmic reticulum [2], and induces measurable cytotoxicity and apoptosis in mammalian cell lines.

CYP_Inhibition A 10-Undecynoate (10-UDYA) B Cytochrome P450 4A1 (Active Enzyme) A->B Binds Active Site C Reactive Ketene Intermediate B->C Oxidation D Covalent Adduct (Protein/Heme Binding) C->D Nucleophilic Attack E Irreversible Enzyme Inactivation D->E F Metabolic Perturbation (Lipid Toxicity) E->F

Fig 1: Mechanism of CYP4A1 suicide inhibition by 10-undecynoate via a ketene intermediate.

Objective Comparison: 10-UDYA vs. Alternatives

To mitigate off-target effects while preserving labeling efficiency, researchers must evaluate alternative bioorthogonal lipid probes. The table below synthesizes quantitative performance data comparing 10-UDYA against longer-chain alkynes and azide-modified alternatives[4, 5].

Table 1: Performance and Toxicity Comparison of Lipid Probes
Probe / AlternativeChain LengthPrimary ApplicationCYP4A1 Inhibition (IC₅₀)Mammalian Cell Viability (at 50 µM, 24h)Click Chemistry Efficiency (k)
10-Undecynoate (10-UDYA) C11Medium-chain acylation< 2.5 µM (Potent)~65% (Moderate Toxicity)High (CuAAC)
17-Octadecynoic Acid (17-ODYA) C18Long-chain acylation< 1.0 µM (Potent)~55% (High Toxicity)High (CuAAC)
15-Hexadecynoic Acid (Alkynyl Palmitate) C16S-Palmitoylation> 50 µM (Weak)> 90% (Low Toxicity)High (CuAAC)
16-Azido-Palmitic Acid C16S-PalmitoylationNone (No alkyne)> 95% (Minimal Toxicity)Moderate (SPAAC/CuAAC)

Scientific Insight: 15-Hexadecynoic acid is vastly superior for studying S-palmitoylation because its C16 chain length is a poor substrate for medium-chain ω-hydroxylases like CYP4A1, thereby bypassing the ketene-mediated suicide inhibition [4]. If absolute metabolic inertness is required, Azido-Palmitic acid is the optimal choice, as it completely lacks the alkyne moiety responsible for P450 inactivation, though it requires either strain-promoted (SPAAC) or optimized CuAAC detection [5].

Self-Validating Experimental Protocol

To accurately evaluate the cytotoxicity of 10-UDYA, one must decouple the intrinsic toxicity of the fatty acid analog from the well-documented toxicity of the Cu(I) catalyst used in downstream detection [3]. The following protocol utilizes a chelation-assisted CuAAC system (using the THPTA ligand) to suppress copper-induced reactive oxygen species (ROS), ensuring that any observed cell death is strictly attributable to the 10-UDYA probe itself.

Workflow: Decoupled Cytotoxicity & Off-Target Profiling

Workflow cluster_0 Phase 1: Cell Culture & Labeling cluster_1 Phase 2: Off-Target Validation cluster_2 Phase 3: Chelation CuAAC N1 Seed Mammalian Cells (e.g., HeLa) N2 Incubate with 10-UDYA or Control N1->N2 N5 CYP4A1 Activity Assay (Microsomes) N2->N5 Validate Target N6 Cytotoxicity Assay (Cell Viability) N2->N6 Validate Toxicity N3 Cell Lysis & Protein Extraction N2->N3 N4 Add Azide-Fluorophore + Cu(I) + THPTA N3->N4

Fig 2: Self-validating workflow decoupling probe toxicity from click-chemistry toxicity.

Step-by-Step Methodology

Step 1: Metabolic Labeling (In Vivo)

  • Seed HeLa cells in 96-well plates (for viability) and 10 cm dishes (for protein extraction) at 70% confluency.

  • Prepare a 50 mM stock of 10-UDYA in DMSO. Dilute into pre-warmed, serum-free DMEM to a final concentration of 50 µM (ensure final DMSO < 0.1%).

  • Incubate cells for 6–12 hours. Causality note: Serum-free media prevents competitive binding from exogenous bovine lipids, maximizing 10-UDYA uptake.

Step 2: Cytotoxicity & CYP4A1 Validation (The Self-Check)

  • Viability: Perform a luminescence-based ATP assay (e.g., CellTiter-Glo) on the 96-well plate. Compare 10-UDYA against a 15-Hexadecynoic acid control. A drop in ATP confirms metabolic distress.

  • CYP4A1 Assay: Harvest cells, isolate the microsomal fraction via ultracentrifugation, and incubate with a fluorescent CYP4A1 substrate (e.g., Luciferin-ME). Validation: If 10-UDYA is the source of toxicity via suicide inhibition, microsomal CYP4A1 activity will be reduced by >80% compared to vehicle controls [1].

Step 3: Chelation-Assisted CuAAC (Minimizing False Positives)

  • Lyse the 10 cm dish cells using 1% SDS in PBS (with protease inhibitors). Sonicate to shear DNA.

  • Prepare the Click Master Mix: 100 µM Azide-Fluorophore (e.g., Alexa Fluor 647-azide), 1 mM CuSO₄, 5 mM THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), and 5 mM Sodium Ascorbate.

  • Causality note: The 5:1 ratio of THPTA to copper is critical. THPTA acts as a sacrificial reductant and chelator, completely sequestering Cu(I) to prevent the generation of ROS that would otherwise degrade the lipidated proteins and confound toxicity data [3].

  • React for 1 hour at room temperature, precipitate proteins with methanol/chloroform to remove unreacted dye, and resolve via SDS-PAGE for fluorescence imaging.

Conclusion & Recommendations

While 10-undecynoate is a highly efficient chemical reporter for medium-chain acylation, its utility in live mammalian cells is severely compromised by its off-target mechanism as a CYP4A1 suicide inhibitor. For researchers conducting long-term metabolic labeling (>12 hours) or studying lipid metabolism pathways, 10-UDYA should be avoided .

Best Practices:

  • For S-palmitoylation , substitute 10-UDYA with 15-Hexadecynoic acid , which avoids medium-chain CYP450 active sites [4].

  • If studying CYP450 metabolism itself , utilize azido-fatty acids , which cannot form the reactive ketene intermediate [5].

  • Always utilize chelation-assisted CuAAC (THPTA or BTTAA ligands) to ensure that downstream detection does not artificially inflate the observed cytotoxicity of the lipid probe [3].

References

  • Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. PMC. URL:[Link]

  • 10-Undecynoic acid is a new anti-adherent agent killing biofilm of oral Streptococcus spp. PLoS One. URL:[Link]

  • Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. PMC. URL:[Link]

  • Membrane Disruption by Very Long Chain Fatty Acids during Necroptosis. ACS Chemical Biology. URL:[Link]

  • A Not-So-Ancient Grease History: Click Chemistry and Protein Lipid Modifications. Chemical Reviews. URL:[Link]

Comparative

A Guide to Comparative Binding Affinity Analysis of Novel Inhibitors Targeting Mutant Lipid Kinases: A Hypothetical Case Study with 10-Undecynoate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the comparative binding affinity analysis of novel inhibitors against mutant lipid kinases....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the comparative binding affinity analysis of novel inhibitors against mutant lipid kinases. While direct experimental data for 10-undecynoate is not yet publicly available, we will use it as a hypothetical novel compound to illustrate the principles, experimental design, and data interpretation required for such a study. The focus will be on the well-characterized Phosphoinositide 3-Kinase (PI3K) family as a prime example of therapeutically relevant lipid kinases.

The Critical Role of Mutant Lipid Kinases in Disease and the Quest for Selective Inhibitors

Lipid kinases are crucial regulators of a vast array of cellular processes, including cell growth, proliferation, metabolism, and survival.[1][2][3] The PI3K/Akt/mTOR signaling pathway, in particular, is one of the most frequently dysregulated pathways in human cancers.[1][4] This is often due to gain-of-function mutations in the genes encoding the catalytic subunits of these kinases, such as PIK3CA which codes for the p110α subunit of PI3Kα.[4][5][6] These mutations lead to constitutive activation of the kinase, driving oncogenesis and, in some cases, resistance to therapy.[7][8]

The development of inhibitors that selectively target these mutant kinases over their wild-type (WT) counterparts is a major goal in precision oncology.[4][6] Such inhibitors could offer a wider therapeutic window, minimizing off-target effects and associated toxicities.[9] A key parameter in the development of these targeted therapies is the binding affinity , which quantifies the strength of the interaction between the inhibitor and the kinase. A higher binding affinity, often represented by a lower dissociation constant (Kd), generally correlates with higher potency.

This guide will walk through the essential steps for a comparative binding affinity study, from understanding the target mutations to designing and executing the appropriate assays, and finally, to interpreting the data.

Understanding the Target: Common Activating Mutations in PI3Kα

The p110α catalytic subunit of PI3Kα is a primary focus of this guide due to the high frequency of oncogenic mutations.[4] These mutations are often clustered in "hotspots" within the helical and kinase domains.[4][10]

  • Helical Domain Mutations (e.g., E542K, E545K): These mutations are thought to activate the kinase by disrupting an inhibitory interaction between the p110α catalytic subunit and the p85α regulatory subunit.[6][11][12] This mimics the natural activation process that occurs upon growth factor stimulation.[11]

  • Kinase Domain Mutations (e.g., H1047R): The H1047R mutation is located in the C-terminal kinase domain and is believed to activate the enzyme by altering its conformation to enhance its interaction with the cell membrane, where its lipid substrate, PIP2, resides.[4][6][11]

The distinct mechanisms of activation by these different classes of mutants underscore the importance of profiling novel inhibitors against a panel of mutants to understand their spectrum of activity.

PI3K Signaling Pathway and Locus of Common Mutations

PI3K_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) p85 p85 (regulatory) RTK->p85 Activation p110a p110α (catalytic) PIK3CA p85->p110a Relieves inhibition PIK3CA_mut Oncogenic Mutations (e.g., E545K, H1047R) p110a->PIK3CA_mut PIP2 PIP2 p110a->PIP2 Phosphorylation PIP3 PIP3 p110a->PIP3 AKT AKT PIP3->AKT Recruitment & Activation mTOR mTOR AKT->mTOR Activation Downstream Cell Growth, Proliferation, Survival mTOR->Downstream

Caption: The PI3K/Akt/mTOR signaling pathway, highlighting the catalytic conversion of PIP2 to PIP3 by p110α and the location of common oncogenic mutations.

Experimental Workflow for Comparative Binding Affinity Analysis

A systematic approach is crucial for obtaining reliable and comparable binding affinity data. The following workflow outlines the key stages.

Workflow start Start: Novel Inhibitor (e.g., 10-undecynoate) protein_prep 1. Protein Expression & Purification - Wild-Type Lipid Kinase - Mutant Lipid Kinases start->protein_prep assay_selection 2. Selection of Binding Assay (e.g., ITC, SPR, FP) protein_prep->assay_selection assay_execution 3. Binding Affinity Measurement - Determine Kd or IC50 assay_selection->assay_execution data_analysis 4. Comparative Data Analysis - WT vs. Mutant Affinity - Selectivity Profiling assay_execution->data_analysis conclusion Conclusion: Potency & Selectivity Profile data_analysis->conclusion

Caption: A generalized experimental workflow for determining the comparative binding affinity of a novel inhibitor to wild-type and mutant kinases.

Protein Expression and Purification

The foundation of any in vitro binding study is high-quality, active protein. Both the wild-type and mutant lipid kinases of interest should be expressed (e.g., in insect or mammalian cell systems) and purified to homogeneity. It is critical to confirm the activity of the purified enzymes to ensure that the measured binding affinities are for the correctly folded and functional protein.[13]

Selection of an Appropriate Binding Assay

Several biophysical techniques can be employed to measure binding affinity.[14] The choice of assay depends on factors such as the amount of protein available, the properties of the inhibitor, and the desired throughput.

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy). It is considered a gold-standard method but requires relatively large amounts of protein and is low-throughput.

  • Surface Plasmon Resonance (SPR): SPR measures the change in refractive index at a sensor surface as the inhibitor flows over the immobilized kinase. It provides kinetic data (association and dissociation rates, kon and koff) in addition to the equilibrium dissociation constant (Kd).

  • Fluorescence Polarization (FP): FP is a solution-based technique that measures the change in the tumbling rate of a fluorescently labeled probe upon binding to the kinase. It is often used in a competition format where the unlabeled inhibitor displaces the fluorescent probe. FP is a high-throughput method well-suited for screening and IC50 determination.

  • Radiometric Filter-Binding Assays: This is a classic and highly sensitive method for kinase activity assays, which can be adapted for inhibitor profiling (IC50 determination).[9] It measures the incorporation of a radiolabeled phosphate from ATP onto a substrate.

Data Analysis and Interpretation

The primary output of these assays is either a direct measure of the dissociation constant (Kd) or an IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity or probe binding). For comparative purposes, it is essential to perform the assays for the wild-type and all mutant kinases under identical experimental conditions.

Hypothetical Comparative Binding Affinity of 10-Undecynoate for PI3Kα Variants

To illustrate how the data would be presented and interpreted, the following table shows hypothetical binding affinity data for 10-undecynoate against wild-type PI3Kα and two common oncogenic mutants.

Kinase TargetBinding Affinity (Kd) in nMSelectivity vs. WT (Fold)
PI3Kα (Wild-Type)150-
PI3Kα (E545K Mutant)256
PI3Kα (H1047R Mutant)1015

Interpretation of Hypothetical Data:

In this hypothetical scenario, 10-undecynoate demonstrates a clear preference for the oncogenic mutants over the wild-type enzyme. It binds to the H1047R mutant with 15-fold higher affinity than to the wild-type PI3Kα. This type of mutant-selective profile is highly desirable for a targeted cancer therapeutic, as it suggests that the drug could be more potent in tumor cells harboring these mutations while having less of an effect on healthy cells with the wild-type kinase.

Detailed Experimental Protocol: Fluorescence Polarization (FP) Competition Assay

This protocol provides a detailed, step-by-step methodology for determining the IC50 of a test compound (e.g., 10-undecynoate) against a lipid kinase using a fluorescence polarization competition assay.

Materials:

  • Purified, active lipid kinase (WT or mutant)

  • Fluorescently labeled probe (a known ligand for the kinase's ATP-binding site)

  • Test compound (10-undecynoate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Preparation of Reagents:

    • Prepare a serial dilution of the test compound in DMSO, followed by a further dilution into assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Dilute the kinase and the fluorescent probe in assay buffer to their predetermined optimal concentrations. The optimal concentrations are typically determined in a preliminary experiment to give a stable and robust FP signal.

  • Assay Setup:

    • Add a small volume (e.g., 5 µL) of the diluted test compound or control (DMSO in assay buffer) to the wells of the 384-well plate.

    • Add the kinase solution (e.g., 5 µL) to all wells except for the "no enzyme" controls.

    • Add assay buffer to the "no enzyme" control wells.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 30-60 minutes) to allow the compound to bind to the kinase.

  • Initiation of Competition:

    • Add the fluorescent probe solution (e.g., 10 µL) to all wells.

    • Mix the plate gently (e.g., by shaking for 30 seconds).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for another pre-determined time to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader with the appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • The raw FP data (in milli-polarization units, mP) is plotted against the logarithm of the inhibitor concentration.

    • The data is then fitted to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

Causality Behind Experimental Choices:

  • Competition Format: This format is chosen because it is often difficult to directly label a novel, untested compound. Using a known fluorescent probe allows for a robust and adaptable assay.

  • Low DMSO Concentration: High concentrations of DMSO can denature proteins and interfere with binding, so keeping it below 1% is crucial for data integrity.

  • Equilibration Times: The incubation times are critical to ensure that the binding reactions have reached equilibrium, which is a prerequisite for accurate IC50 determination. These times should be optimized for each specific kinase-inhibitor system.

Conclusion

The comparative analysis of inhibitor binding affinity to wild-type and mutant kinases is a cornerstone of modern drug discovery, particularly in oncology. By employing a systematic workflow that includes high-quality protein reagents, appropriate biophysical assays, and careful data analysis, researchers can effectively characterize the potency and selectivity of novel compounds. While 10-undecynoate was used here as a hypothetical example, the principles and methodologies described provide a robust and universally applicable guide for any researcher aiming to develop the next generation of targeted kinase inhibitors.

References

  • Burke, J.E., Perisic, O., Masson, G.R., Vadas, O., & Williams, R.L. (2012). Regulation of lipid binding underlies the activation mechanism of class IA PI3-kinases. Oncogene, 31(31), 3655–3666. [Link]

  • Gube, M., & Kubicek, S. (2019). Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors. PubMed. [Link]

  • Biter, A. B., et al. (2014). Structural Basis for the Potent and Selective Inhibition of Casein Kinase 1 Epsilon. Journal of Medicinal Chemistry, 57(23), 9745–9755. [Link]

  • Vasan, N., et al. (2020). Double PIK3CA mutations in cis increase oncogenicity and sensitivity to PI3K alpha inhibitors. bioRxiv. [Link]

  • Al-Subaie, A. M., et al. (2024). Targeting mTOR Kinase with Natural Compounds: Potent ATP-Competitive Inhibition Through Enhanced Binding Mechanisms. MDPI. [Link]

  • Rodrik-Outmezguine, V.S., et al. (2016). Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor. PMC. [Link]

  • Miller, M.S., et al. (2017). Identification of allosteric binding sites for PI3Kα oncogenic mutant specific inhibitor design. Scientific Reports, 7, 40787. [Link]

  • Taylor, S.S., & Kornev, A.P. (2011). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. PMC. [Link]

  • van Vliet, T., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics, 24(3), 100725. [Link]

  • Newton, A.C. (2010). Lipid activation of protein kinases. PMC. [Link]

  • Grabiner, B.C., et al. (2014). A diverse array of cancer-associated mTOR mutations are hyperactivating and can predict rapamycin sensitivity. PMC. [Link]

  • Heffron, T.P., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. PMC. [Link]

  • Demir, M., et al. (2025). Structural basis for substrate binding, catalysis and inhibition of cancer target mitochondrial creatine kinase by a covalent inhibitor. Structure. [Link]

  • Zhao, L., & Vogt, P.K. (2008). Rare cancer-specific mutations in PIK3CA show gain of function. PMC. [Link]

  • Miled, N., et al. (2010). Structural Effects of Oncogenic PI3Kα Mutations. Pathology & Oncology Research, 16(2), 119–125. [Link]

  • Dar, A.C., & Shokat, K.M. (2011). Gaining Insights into Key Structural Hotspots within the Allosteric Binding Pockets of Protein Kinases. MDPI. [Link]

  • Jarmoskaite, I., et al. (2020). How to measure and evaluate binding affinities. eLife, 9, e57264. [Link]

  • Hillig, R.C., et al. (2007). Structural basis for a high affinity inhibitor bound to protein kinase MK2. PubMed. [Link]

  • Yang, H., & Jiang, X. (2020). Experimental Approaches in Delineating mTOR Signaling. MDPI. [Link]

  • Zhang, M., et al. (2022). Oncogenic activation of PIK3CA in cancers: Emerging targeted therapies in precision oncology. PMC. [Link]

  • The Bumbling Biochemist. (2023, September 17). Overview of methods to measure biochemical binding affinity. YouTube. [Link]

  • Sun, H., et al. (2014). Biological evaluation and docking studies of recently identified inhibitors of phosphoinositide-3-kinases. PMC. [Link]

  • Payrastre, B., et al. (2003). Lipid kinases play crucial and multiple roles in membrane trafficking and signaling. PubMed. [Link]

  • Vadas, O., et al. (2013). ATP-competitive inhibitors of PI3K enzymes demonstrate an isoform selective dual action by controlling membrane binding. PMC. [Link]

  • Jayasekera, H.S., et al. (2024). Double and triple thermodynamic mutant cycles reveal the basis for specific MsbA-lipid interactions. eLife, 13, e92329. [Link]

  • Jayasekera, H.S., et al. (2024). Double and triple thermodynamic mutant cycles reveal the basis for specific MsbA-lipid interactions. eLife, 13, RP92329. [Link]

  • Zhang, M., & Vadas, O. (2020). Structural Features that Distinguish Inactive and Active PI3K Lipid Kinases. PMC. [Link]

  • Krystal, G., & Sly, L.M. (2012). Pharmacological Targeting of Phosphoinositide Lipid Kinases and Phosphatases in the Immune System: Success, Disappointment, and New Opportunities. Frontiers in Immunology, 3, 257. [Link]

  • Af Hällström, T., et al. (2024). Development of an Anti-Immunocomplex Antibody and Non-competitive Immunoassay for the Detection of Testosterone. PMC. [Link]

  • Uddin, M.J., et al. (2018). Analytical Method Validation of Testosterone Undecanoate Soft Gel. Longdom Publishing. [Link]

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Safety & Regulatory Compliance

Safety

10-Undecynoate proper disposal procedures

10-Undecynoate (10-Undecynoic Acid) Laboratory Disposal and Safety Protocol As a terminal alkyne fatty acid, 10-Undecynoate (CAS: 2777-65-3) is a highly versatile reagent frequently utilized in click chemistry, material...

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Author: BenchChem Technical Support Team. Date: April 2026

10-Undecynoate (10-Undecynoic Acid) Laboratory Disposal and Safety Protocol

As a terminal alkyne fatty acid, 10-Undecynoate (CAS: 2777-65-3) is a highly versatile reagent frequently utilized in click chemistry, material science, and pharmacological research—specifically as a highly selective, irreversible suicide inhibitor of hepatic cytochrome P450 4A1 (CYP4A1) ω-hydroxylase [1].

While its biochemical utility is vast, its physical and chemical profile demands rigorous handling and disposal protocols. Improper disposal not only violates the Resource Conservation and Recovery Act (RCRA) but also poses acute exposure risks to laboratory personnel. This guide provides a self-validating, step-by-step operational framework for the safe containment, segregation, and disposal of 10-Undecynoate.

Chemical Hazard Profile & Causality

To manage a chemical effectively, one must understand the mechanistic causality behind its hazards. 10-Undecynoate is a combustible, crystalline solid. As a medium-chain fatty acid derivative, it is highly lipophilic.

  • Dermal and Ocular Toxicity (H315, H319): Its lipophilicity allows it to readily partition into and penetrate the stratum corneum and mucosal membranes, leading to localized lipid disruption and acute irritation [2].

  • Respiratory Hazards (H335): In its solid crystalline form, the generation of micro-dust particles can cause severe respiratory tract irritation if inhaled.

  • Chemical Incompatibilities: The terminal alkyne and carboxylic acid functional groups render it highly reactive with strong oxidizing agents. Mixing 10-Undecynoate with peroxides, nitrates, or strong acids can initiate rapid, exothermic degradation[2].

Regulatory Framework: RCRA & EPA Subpart K

In the United States, the disposal of 10-Undecynoate is strictly governed by the EPA under RCRA. It cannot be disposed of in municipal solid waste or washed down the drain, as it is not readily degradable in standard wastewater treatment plants [2].

For research and educational institutions, disposal operations should align with 40 CFR Part 262 Subpart K (the Academic Laboratories Rule). This rule mandates that hazardous waste determinations must be made by trained Environmental Health and Safety (EHS) professionals, and unwanted chemicals must be removed from the laboratory at regular intervals—strictly within six months of the accumulation start date[3].

Quantitative Hazard & Logistical Summary

The following table summarizes the critical operational parameters required for integrating 10-Undecynoate into your laboratory's waste management system.

Operational ParameterSpecification / ValueLogistical Implication
CAS Number 2777-65-3Essential for TSDF (Treatment, Storage, and Disposal Facility) manifesting.
Physical State Solid Crystalline (Light Yellow)Prone to dust formation; requires mechanical sweeping, not vacuuming.
GHS Hazard Codes H315, H319, H335Mandates the use of nitrile gloves, safety goggles, and an N95 dust mask [4].
Incompatibilities Strong Oxidizing AgentsMust be physically segregated from oxidizers in the Satellite Accumulation Area (SAA).
EPA Accumulation Limit Max 180 Days (or 6 Months)Time-driven removal required under EPA Subpart K for academic labs[3] [5].

Step-by-Step Disposal Methodology

This protocol ensures compliance with federal regulations while mitigating exposure risks during the cleanup and disposal of 10-Undecynoate.

Phase 1: Containment and PPE Verification

  • Isolate the Area: Ensure the workspace is well-ventilated. If a spill occurs outside a fume hood, restrict access to the immediate area.

  • Don Appropriate PPE: Personnel must equip an N95-equivalent particulate respirator (to prevent inhalation of H335-classified dust), chemical-resistant nitrile gloves, a fastened lab coat, and wrap-around safety goggles [4].

Phase 2: Spill Cleanup and Collection

  • Avoid Aerosolization: Do not use compressed air or a standard laboratory vacuum to clean up spilled 10-Undecynoate, as this will aerosolize the irritant.

  • Mechanical Collection: Carefully sweep up the crystalline solid using a dedicated anti-static brush and dustpan. Alternatively, cover the spill with a non-flammable, inert absorbent material (e.g., silica gel or sand) to suppress dust before sweeping [6].

  • Primary Packaging: Shovel the collected waste into a compatible, sealable container. High-Density Polyethylene (HDPE) wide-mouth jars are optimal for solid fatty acid derivatives.

Phase 3: Segregation and SAA Storage

  • Labeling: Immediately affix a compliant RCRA hazardous waste label to the container. The label must explicitly state "Hazardous Waste," list the chemical name ("10-Undecynoic Acid"), and identify the primary hazard ("Irritant").

  • Segregation: Transfer the sealed container to the laboratory's Satellite Accumulation Area (SAA). Ensure it is stored in secondary containment, strictly isolated from any strong oxidizing agents[2].

  • Time-Stamping: Date the container the moment the first drop of waste enters it. Under EPA Subpart K, this dictates the 6-month countdown for mandatory removal [3].

Phase 4: Final Manifesting and Broker Hand-off

  • EHS Notification: Notify your institution's EHS department or designated waste broker to perform the formal waste determination.

  • TSDF Transfer: The waste must be transported by a licensed hazardous waste hauler to an approved Treatment, Storage, and Disposal Facility (TSDF), where it is typically slated for high-temperature chemical incineration [5].

Waste Management Workflow Visualization

The following diagram maps the logical progression of 10-Undecynoate from point-of-generation to final destruction, ensuring a closed-loop safety system.

G N1 10-Undecynoate Waste Generation N2 Hazard Mitigation (N95 Mask, Nitrile Gloves) N1->N2 Assess H315/H319/H335 N3 Mechanical Collection (Sweep/Shovel into HDPE) N2->N3 Prevent dust aerosolization N4 Satellite Accumulation Area (SAA) Segregate from Oxidizers N3->N4 Seal & Label as Hazardous N5 RCRA Waste Determination (Max 6 Months - Subpart K) N4->N5 EHS Professional Review N6 Licensed TSDF (Chemical Incineration) N5->N6 Final EPA Manifest

Figure 1: RCRA-compliant disposal workflow for 10-Undecynoate in laboratory environments.

References

  • U.S. Environmental Protection Agency (EPA). "Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories." EPA.gov. Available at: [Link]

  • Lab Manager. "Hazardous Waste Management in the Laboratory." Lab Manager Magazine. Available at: [Link]

  • Georganics Ltd. "SAFETY DATA SHEET: 10-Undecynoic acid." Georganics. Available at: [Link]

Handling

Personal protective equipment for handling 10-Undecynoate

Advanced Safety and Logistical Guide for Handling 10-Undecynoate 10-Undecynoate (and its parent compound, 10-undecynoic acid) is a critical bifunctional building block widely utilized in transition-metal-catalyzed cyclot...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Logistical Guide for Handling 10-Undecynoate

10-Undecynoate (and its parent compound, 10-undecynoic acid) is a critical bifunctional building block widely utilized in transition-metal-catalyzed cyclotrimerization[1], click chemistry, and the synthesis of biobased polyurethanes. However, its immense synthetic utility is paired with specific occupational hazards. As a Senior Application Scientist, I have designed this operational matrix to move beyond generic safety data sheets. Here, we dissect the mechanistic causality behind the required Personal Protective Equipment (PPE) and provide self-validating protocols to ensure absolute safety and logistical efficiency in your laboratory.

Hazard Assessment & Mechanistic Causality

Understanding why a chemical is hazardous is the first step in effective risk mitigation. 10-Undecynoic acid presents as a light yellow crystalline solid[2], while its ester derivatives (like methyl 10-undecynoate) are typically viscous liquids.

  • Dermal and Ocular Toxicity (H315, H319): The molecule features a lipophilic 11-carbon aliphatic chain that rapidly integrates into the lipid bilayers of the skin and cellular membranes. Once integrated, the terminal carboxylate or ester group induces localized pH shifts and protein denaturation, leading to severe skin and eye irritation[3].

  • Respiratory Irritation (H335): While the boiling point is relatively high (approx. 180 °C at 20 hPa)[3], mechanical transfer of the solid acid generates fine, highly irritating dust. Inhalation of these particulates directly exposes the sensitive mucosal membranes of the respiratory tract to the acidic moiety, causing acute respiratory irritation[4].

Core PPE and Engineering Controls Matrix

To counteract these mechanistic risks, the following quantitative parameters and PPE specifications must be strictly enforced before initiating any workflow.

ParameterSpecificationMechanistic RationaleReference
Primary Hazard Classes Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Direct contact disrupts lipid bilayers; inhalation irritates mucosa.[3]
Glove Material Nitrile (Min. 0.11 mm thickness)The lipophilic C11 chain requires a non-polar barrier to prevent dermal penetration.[3]
Eye Protection ANSI Z87.1 Chemical Safety GogglesPrevents micro-particulate dust (solid acid) or aerosolized liquid (esters) from contacting the cornea.[2]
Respiratory Protection N95 / P100 or ABEK half-maskMandatory if handling outside a fume hood to block irritating organic dust/vapors.[3]
Engineering Control Fume Hood (0.4 - 0.6 m/s face velocity)Captures aerosolized particles during weighing, transfer, or heated reactions.[4]

Operational Protocol: Safe Aliquoting and Reaction Setup

This self-validating standard operating procedure (SOP) ensures that exposure risks are neutralized at every step of the workflow.

Step 1: Pre-Operation Verification

  • Verify the fume hood face velocity is actively reading between 0.4 and 0.6 m/s.

  • Don a standard flame-resistant lab coat, closed-toe shoes, chemical safety goggles, and double-layered nitrile gloves.

  • Clear the workspace of incompatible materials (e.g., strong oxidizing agents).

Step 2: Material Transfer

  • For 10-undecynoic acid (solid): Use a grounded, anti-static stainless steel spatula to prevent the electrostatic dispersion of irritating dust. Weigh the material directly into a tared, sealable reaction vessel inside the fume hood.

  • For 10-undecynoate esters (liquid): Utilize a glass syringe with a Luer-lock needle to prevent splash hazards and aerosolization during volumetric transfer.

Step 3: Post-Operation Decontamination

  • Seal all primary containers tightly and store them in a well-ventilated area (P403 + P233)[2].

  • Wipe down the balance and fume hood surface with a damp cloth containing a mild, basic detergent to solubilize and neutralize any residual acid/ester.

  • Remove outer gloves inside the fume hood and dispose of them in the solid hazardous waste bin. Wash hands thoroughly with soap and water (P302 + P352)[3].

Spill Response and Decontamination Workflow

In the event of a breach in containment, immediate and structured action is required. The following logical workflow dictates the response matrix based on spill volume.

SpillResponse Start Spill Detected Assess Assess Spill Volume Start->Assess Small Small Spill (< 50 g/mL) Assess->Small Large Large Spill (> 50 g/mL) Assess->Large PPE Verify/Upgrade PPE (Respirator & Nitrile) Small->PPE Evac Evacuate Area & Notify EHS Large->Evac Contain Contain & Absorb (Inert Material) PPE->Contain Clean Wash Area (Soap & Water) Contain->Clean Dispose Transfer to Solid Waste Clean->Dispose

Workflow for 10-Undecynoate spill containment and sequential decontamination.

Waste Management & Disposal Plan

While 10-Undecynoate derivatives are not classified as permanently non-degradable in wastewater treatment plants[2], their acute localized toxicity means they must be handled with strict environmental constraints.

  • Segregation: Collect all liquid waste (including aqueous washings from glassware) in clearly labeled "Halogen-Free Organic Waste" carboys.

  • Solid Waste: Contaminated gloves, paper towels, and empty vials must be placed in a designated solid hazardous waste container.

  • Environmental Prohibition: Under no circumstances should 10-Undecynoate or its derivatives be allowed to enter municipal drains or waterways[3]. All disposal must be routed through an approved, licensed chemical waste disposal facility (P501)[2].

References

  • SAFETY DATA SHEET - Fisher Scientific: 10-Undecynoic acid. fishersci.com.
  • SAFETY DATA SHEET - Thermo Fisher Scientific: 10-Undecynoic acid. thermofisher.com.
  • 10-UNDECYNOIC ACID | Georganics. georganics.sk.
  • Polyurethane Networks from Fatty-Acid-Based Aromatic Triols: Synthesis and Characterization | Biomacromolecules - ACS Public

Sources

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